Product packaging for 3-(4-Cyano-3-fluorophenyl)-1-propene(Cat. No.:CAS No. 951888-50-9)

3-(4-Cyano-3-fluorophenyl)-1-propene

Cat. No.: B1323584
CAS No.: 951888-50-9
M. Wt: 161.18 g/mol
InChI Key: ONEWFGBXKNUPHD-UHFFFAOYSA-N
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Description

3-(4-Cyano-3-fluorophenyl)-1-propene is a useful research compound. Its molecular formula is C10H8FN and its molecular weight is 161.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8FN B1323584 3-(4-Cyano-3-fluorophenyl)-1-propene CAS No. 951888-50-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-prop-2-enylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c1-2-3-8-4-5-9(7-12)10(11)6-8/h2,4-6H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONEWFGBXKNUPHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC(=C(C=C1)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901296542
Record name 2-Fluoro-4-(2-propen-1-yl)benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951888-50-9
Record name 2-Fluoro-4-(2-propen-1-yl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951888-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-(2-propen-1-yl)benzonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID901296542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-allyl-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This technical guide addresses the core physicochemical properties of the novel compound 4-allyl-2-fluorobenzonitrile. As a new chemical entity, experimentally determined data for this specific molecule is not yet available in public literature. Therefore, this document provides a foundational framework for its characterization. It includes a comparative analysis of structurally similar compounds to establish expected value ranges for key parameters. Furthermore, it outlines detailed, standardized experimental protocols for the determination of these properties. A logical workflow for the physicochemical characterization of a novel compound is also presented to guide research efforts.

Introduction

4-allyl-2-fluorobenzonitrile is an aromatic compound featuring a nitrile, a fluorine atom, and an allyl group. These functional groups are significant in medicinal chemistry and materials science, suggesting potential applications where properties like lipophilicity, polarity, and reactivity are crucial. An accurate understanding of its physicochemical properties is the first step in any research and development pipeline. This guide provides the necessary theoretical and methodological basis for these investigations.

Predicted Physicochemical Properties

While direct experimental data for 4-allyl-2-fluorobenzonitrile is unavailable, we can infer potential properties by examining analogous structures. The data for 2-fluorobenzonitrile and 4-allylanisole (estragole) are presented below to serve as a baseline for experimental design and validation.

Table 1: Physicochemical Data of Structurally Related Compounds

Property2-Fluorobenzonitrile4-Allylanisole (Estragole)4-allyl-2-fluorobenzonitrile (Predicted Range)
Molecular Formula C₇H₄FN[1][2][3]C₁₀H₁₂O[4]C₁₀H₈FN
Molecular Weight 121.11 g/mol [1][2][3]148.20 g/mol [4]161.18 g/mol
Melting Point -13.7 °C[3]25 °C[4]Likely a liquid at room temperature
Boiling Point 90 °C at 21 mmHg[2][3][5]215-216 °C at 760 mmHg[4][6]Expected to be between 180-220 °C at 760 mmHg
Density 1.116 g/mL at 25 °C[2][5]0.965 g/mL at 25 °C[4]~1.0-1.1 g/mL at 25 °C
Water Solubility Insoluble[3][5]177.8 mg/L (25 °C)[4]Expected to be sparingly soluble to insoluble
logP (Octanol/Water) 1.5 (Computed)[7]3.4[4]Expected to be in the range of 2.5 - 3.5
pKa Not available (non-ionizable)Not available (non-ionizable)Not expected to have an ionizable proton in the typical aqueous pH range

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of a novel compound like 4-allyl-2-fluorobenzonitrile.

The melting point is a fundamental property indicating purity. For a substance that may be liquid at room temperature, this protocol would be adapted for determining its freezing point.

  • Apparatus: Digital melting point apparatus (e.g., Mel-Temp) or Thiele tube.[8]

  • Procedure (Capillary Method):

    • Ensure the sample is dry and, if solid, in a powdered form.[9]

    • Load a small amount of the sample into a capillary tube to a height of 2-3 mm.[10]

    • Pack the sample into the closed end of the tube by tapping or dropping it through a long glass tube.[10][11]

    • Place the capillary tube into the heating block of the apparatus.[10]

    • For an unknown compound, perform a rapid initial heating to determine an approximate melting range.[11][12]

    • Allow the apparatus to cool, then use a fresh sample for a precise measurement.

    • Heat slowly, at a rate of 1-2 °C per minute, when approaching the approximate melting point.[12]

    • Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[11]

The boiling point provides information about the volatility of a liquid.

  • Apparatus: Small test tube, capillary tube (sealed at one end), thermometer, and a heating bath (e.g., Thiele tube or oil bath).[13][14]

  • Procedure (Micro Method):

    • Place a few milliliters of the liquid sample into a small test tube.[13]

    • Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.[15]

    • Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.[14]

    • Heat the apparatus gently in a heating bath.[14][16]

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[15]

    • Continue heating until a vigorous and continuous stream of bubbles is observed.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[14][15]

Solubility is critical for understanding a compound's behavior in various solvents, which is paramount for formulation and drug delivery.

  • Apparatus: Vials, analytical balance, temperature-controlled shaker, and an analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer).

  • Procedure (Shake-Flask Method):

    • Add an excess amount of 4-allyl-2-fluorobenzonitrile to a vial containing a known volume of the desired solvent (e.g., water, buffer at various pH values, ethanol).[17]

    • Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).[17][18]

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • After agitation, allow the samples to stand for a period to let undissolved solute settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration may be necessary.

    • Quantify the concentration of the dissolved compound in the aliquot using a pre-validated analytical method (e.g., HPLC).

    • The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

The pKa value is essential for ionizable compounds as it dictates the charge state at a given pH. Benzonitriles are generally not ionizable in the physiological pH range; however, this should be confirmed experimentally.

  • Apparatus: Potentiometer with a pH electrode, burette, and a magnetic stirrer.[19]

  • Procedure (Potentiometric Titration):

    • Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[19]

    • Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent if solubility is low).

    • Begin stirring the solution and record the initial pH.

    • Add small, precise increments of a standardized titrant (acid or base). Record the pH after each addition, allowing the reading to stabilize.[19]

    • Continue the titration past the equivalence point.

    • Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting sigmoid curve or as the pH at the half-equivalence point.[20][21]

LogP is a measure of a compound's lipophilicity and is a critical parameter for predicting its pharmacokinetic properties (ADME).

  • Apparatus: Separatory funnel or vials, shaker, and an analytical instrument for quantification (e.g., HPLC).

  • Procedure (Shake-Flask Method):

    • Prepare mutually saturated solutions of n-octanol and water (or a relevant buffer, e.g., PBS pH 7.4).[22][23]

    • Dissolve a small, known amount of the compound in either the aqueous or octanol phase.

    • Combine known volumes of the octanol and aqueous phases in a separatory funnel or vial.

    • Shake the mixture vigorously for a set period to allow for partitioning, then let the layers separate completely.

    • Carefully sample both the n-octanol and the aqueous layers.

    • Determine the concentration of the compound in each phase using a suitable analytical method.[22]

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[24]

    • LogP is the base-10 logarithm of the partition coefficient.[24]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound such as 4-allyl-2-fluorobenzonitrile.

G cluster_synthesis Synthesis & Purification cluster_properties Physicochemical Profiling cluster_analysis Data Analysis & Reporting Synthesis Synthesis of 4-allyl-2-fluorobenzonitrile Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification Structure Structural Confirmation (NMR, MS) Purification->Structure MP Melting Point Determination Structure->MP BP Boiling Point Determination Structure->BP Sol Solubility Assessment (Aqueous & Organic) Structure->Sol pKa pKa Determination Structure->pKa LogP LogP Determination Structure->LogP Data Data Compilation & Analysis MP->Data BP->Data Sol->Data pKa->Data LogP->Data Report Technical Report Generation Data->Report

Caption: Workflow for Physicochemical Characterization.

References

In-Depth Technical Guide: Solubility and Stability of 3-(4-Cyano-3-fluorophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 3-(4-Cyano-3-fluorophenyl)-1-propene, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally analogous compounds, namely 4-fluorobenzonitrile and allylbenzene, to provide well-founded estimations of its physicochemical properties. Detailed experimental protocols for determining solubility and stability are provided, adhering to industry standards. Furthermore, potential degradation pathways and a likely synthetic workflow illustrating its role as a chemical intermediate are presented. This document is intended to serve as a valuable resource for researchers and professionals involved in the handling, development, and analysis of this compound.

Chemical and Physical Properties

This compound is a colorless oil at room temperature. Its core structure consists of a fluorinated benzonitrile moiety with an allyl group substituent. This combination of a polar nitrile group and a nonpolar allyl chain influences its solubility and stability characteristics.

PropertyValueSource
IUPAC Name 5-allyl-2-fluorobenzonitrileSigma-Aldrich
Molecular Formula C₁₀H₈FNSigma-Aldrich
Molecular Weight 161.18 g/mol Sigma-Aldrich
Physical Form Colorless oilSigma-Aldrich
CAS Number 943247-49-2Sigma-Aldrich

Solubility Profile

Estimated Solubility of this compound

SolventTypeEstimated SolubilityRationale
WaterAqueousVery Low (<0.1 g/L)Based on the insolubility of 4-fluorobenzonitrile and allylbenzene in water.[1][4][5]
MethanolPolar ProticSolubleThe polarity of methanol should facilitate dissolution.
EthanolPolar ProticSolubleSimilar to methanol, ethanol is expected to be a good solvent.
AcetonePolar AproticVery SolubleA good solvent for both polar and nonpolar characteristics.
AcetonitrilePolar AproticVery SolubleOften used as a solvent for similar compounds.[6]
DichloromethaneNonpolarVery SolubleExpected to be an excellent solvent due to the nonpolar nature of the allyl group and the aromatic ring.
TolueneNonpolarVery SolubleThe aromatic nature of toluene should facilitate the dissolution of the phenyl ring.
HexaneNonpolarSparingly SolubleThe polarity of the cyano and fluoro groups may limit solubility in highly nonpolar solvents.

Stability Profile

The stability of this compound is influenced by its functional groups: the nitrile, the fluoro-substituted aromatic ring, and the allyl group. Forced degradation studies under various stress conditions are necessary to fully characterize its stability.

Potential Degradation Pathways:

  • Hydrolysis: The benzonitrile group can undergo hydrolysis under acidic or basic conditions to form the corresponding benzoic acid derivative.[7][8][9]

  • Oxidation: The allyl group's double bond is susceptible to oxidation, potentially leading to the formation of epoxides, diols, or cleavage products.

  • Photodegradation: While fluorinated aromatic compounds can exhibit enhanced photostability, the allyl group may be susceptible to photo-induced reactions.[10][11]

Summary of Stability under Stress Conditions (Predicted)

Stress ConditionPredicted StabilityPotential Degradation Products
Acidic (e.g., 0.1 M HCl) ModerateHydrolysis of the nitrile to a carboxylic acid.
Basic (e.g., 0.1 M NaOH) LowRapid hydrolysis of the nitrile to the corresponding carboxylate salt.
Oxidative (e.g., 3% H₂O₂) Low to ModerateOxidation of the allyl group (epoxides, diols).
Thermal (e.g., 60°C) HighGenerally stable, but dependent on the presence of other reagents.
Photolytic (e.g., UV light) ModeratePotential for reactions at the allyl double bond. The fluorinated aromatic ring is expected to be relatively stable.[10][11]

Experimental Protocols

Solubility Determination: Shake-Flask Method

This protocol follows the general principles of the shake-flask method, a standard for determining the thermodynamic solubility of a compound.[12][13]

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials, each containing a different solvent of interest.

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • Allow the vials to stand undisturbed at the same constant temperature for an extended period (e.g., 24 hours) for the undissolved solid to sediment.

    • Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation can be used to facilitate separation.

  • Quantification:

    • Dilute the aliquot with a suitable solvent.

    • Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standards of known concentrations to quantify the solubility.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification prep1 Add excess compound to solvent prep2 Seal vials prep1->prep2 prep3 Agitate at constant temperature prep2->prep3 sep1 Allow to sediment prep3->sep1 sep2 Collect supernatant sep1->sep2 quant1 Dilute aliquot sep2->quant1 quant2 Analyze by HPLC quant1->quant2 quant3 Calculate solubility quant2->quant3

Shake-Flask Solubility Workflow
Stability Assessment: Forced Degradation Study

This protocol is designed based on the principles outlined in the ICH guidelines for stability testing.[4][14][15]

Methodology:

  • Sample Preparation:

    • Prepare solutions of this compound in an appropriate solvent (e.g., acetonitrile/water).

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at a set temperature (e.g., 60°C).

    • Basic Hydrolysis: Add 0.1 M NaOH and incubate at room temperature.

    • Oxidation: Add 3% H₂O₂ and store in the dark at room temperature.

    • Thermal Degradation: Store the solution at an elevated temperature (e.g., 60°C).

    • Photolytic Degradation: Expose the solution to a controlled light source (e.g., UV lamp).

  • Time Points:

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis:

    • Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from its degradation products.

    • Determine the percentage of degradation by comparing the peak area of the parent compound at each time point to the initial time point.

    • Characterize any significant degradation products using techniques like LC-MS to elucidate their structures.

Forced Degradation Study Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis start Prepare compound solution acid Acidic (HCl) start->acid base Basic (NaOH) start->base oxid Oxidative (H2O2) start->oxid therm Thermal start->therm photo Photolytic start->photo sampling Sample at time points acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling hplc Analyze by HPLC sampling->hplc degradation Calculate % degradation hplc->degradation characterize Characterize degradants (LC-MS) degradation->characterize

Forced Degradation Workflow

Role as a Synthetic Intermediate

This compound is a valuable intermediate in organic synthesis, particularly for the construction of more complex molecules such as non-steroidal anti-androgen receptor antagonists.[16][17][18] The presence of the cyano, fluoro, and allyl functional groups allows for a variety of subsequent chemical transformations. The workflow below illustrates a plausible synthetic application of this intermediate.

Plausible Synthetic Pathway

G start Starting Material intermediate This compound start->intermediate Synthesis step1 Oxidative Cleavage of Alkene intermediate->step1 product1 Intermediate Aldehyde/Carboxylic Acid step1->product1 step2 Further Functionalization product1->step2 final_product Active Pharmaceutical Ingredient (e.g., Non-steroidal Anti-androgen) step2->final_product

Synthetic Intermediate Workflow

Analytical Methods for Purity and Quantification

The purity and concentration of this compound can be determined using a variety of standard analytical techniques.

TechniquePurposeDetails
HPLC Purity determination and quantificationReverse-phase HPLC with a C18 column and a mobile phase of acetonitrile and water with UV detection is a suitable method.
GC-MS Purity determination and identification of volatile impuritiesGas chromatography coupled with mass spectrometry can provide information on the molecular weight and fragmentation pattern, confirming the identity and purity.
NMR Structural confirmation¹H, ¹³C, and ¹⁹F NMR spectroscopy can be used to confirm the chemical structure of the compound.
FTIR Functional group identificationInfrared spectroscopy can confirm the presence of key functional groups such as the nitrile (C≡N) and the carbon-carbon double bond (C=C).

Conclusion

While direct experimental data for this compound is scarce, a comprehensive understanding of its solubility and stability can be achieved by analyzing its structural components and applying established principles of physical organic chemistry. This guide provides a framework for researchers and drug development professionals to handle, analyze, and utilize this important synthetic intermediate. The provided experimental protocols offer a starting point for in-house characterization, ensuring the quality and stability of this compound in its applications.

References

Molecular weight and formula of 4-allyl-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

In-depth Technical Guide: 4-allyl-2-fluorobenzonitrile

A comprehensive review of the available scientific literature and chemical databases reveals no specific data for the compound 4-allyl-2-fluorobenzonitrile. This includes its molecular weight, chemical formula, experimental protocols, and any associated biological or chemical pathways.

Extensive searches in major chemical repositories such as PubChem and Chemical Abstracts Service (CAS) did not yield an entry for this specific molecule. Furthermore, a thorough review of scientific literature databases did not uncover any publications detailing the synthesis, characterization, or application of 4-allyl-2-fluorobenzonitrile.

This suggests that 4-allyl-2-fluorobenzonitrile is either a novel compound that has not yet been synthesized or characterized, or it is a rare chemical intermediate not widely reported in the public domain.

Given the absence of information, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and pathway diagrams for 4-allyl-2-fluorobenzonitrile.

Alternative Technical Guide: 4-Fluorobenzonitrile

As an alternative, this guide provides a comprehensive overview of the closely related and well-documented compound, 4-fluorobenzonitrile . This compound is a common building block in medicinal chemistry and materials science.

Physicochemical Properties of 4-Fluorobenzonitrile

The key quantitative data for 4-fluorobenzonitrile are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₇H₄FN[1][2][3][4]
Molecular Weight 121.11 g/mol [1][2][3]
CAS Number 1194-02-1[1][3][4]
Appearance White to off-white crystalline solid[1]
Melting Point 33-36 °C[1]
Boiling Point 188 °C at 760 mmHg[1]
Solubility Soluble in organic solvents such as THF, CH₂Cl₂.
Density 1.12 g/cm³
Experimental Protocols

Detailed methodologies for key experiments involving 4-fluorobenzonitrile are described below.

Synthesis of 4-Fluorobenzonitrile via Sandmeyer Reaction

A common laboratory-scale synthesis of 4-fluorobenzonitrile involves the Sandmeyer reaction, starting from 4-fluoroaniline.

  • Diazotization: 4-fluoroaniline (1 equivalent) is dissolved in an aqueous solution of hydrochloric acid (3 equivalents) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 30 minutes to ensure complete formation of the diazonium salt.

  • Cyanation: In a separate flask, a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water is prepared and heated to 60-70 °C. The cold diazonium salt solution is then added slowly to the cyanide solution. Vigorous nitrogen evolution is observed.

  • Work-up and Purification: After the addition is complete, the mixture is heated at 80 °C for 30 minutes, then cooled to room temperature. The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layers are combined, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or recrystallization to yield pure 4-fluorobenzonitrile.

Workflow for the Synthesis of 4-Fluorobenzonitrile

G cluster_diazotization Diazotization cluster_cyanation Cyanation cluster_purification Purification A 4-Fluoroaniline D 4-Fluorobenzenediazonium Chloride A->D 1. B HCl, H₂O, 0-5 °C B->D C NaNO₂, H₂O C->D 2. F 4-Fluorobenzonitrile D->F 3. E CuCN, KCN, H₂O, 60-70 °C E->F G Extraction (Organic Solvent) F->G H Washing & Drying G->H I Vacuum Distillation / Recrystallization H->I J Pure 4-Fluorobenzonitrile I->J

Caption: Synthetic workflow for 4-fluorobenzonitrile via the Sandmeyer reaction.

Signaling Pathways and Biological Relevance

While 4-fluorobenzonitrile itself is not typically a biologically active end-product, it is a crucial intermediate in the synthesis of various pharmacologically active molecules. The fluorobenzonitrile moiety is often incorporated into drug candidates to modulate their metabolic stability, binding affinity, and pharmacokinetic properties.

Role as a Pharmacophore in Drug Discovery

The logical relationship of 4-fluorobenzonitrile as a building block in the development of therapeutic agents can be visualized as follows.

G A 4-Fluorobenzonitrile (Starting Material) B Chemical Synthesis (e.g., Cross-Coupling, Nucleophilic Substitution) A->B C Diverse Library of Fluorinated Compounds B->C D High-Throughput Screening (HTS) C->D E Hit Compounds D->E F Lead Optimization E->F G Drug Candidate F->G

References

Reactivity Profile of the Allyl Group in 3-(4-Cyano-3-fluorophenyl)-1-propene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted reactivity of the allyl group in 3-(4-Cyano-3-fluorophenyl)-1-propene, also known as 5-allyl-2-fluorobenzonitrile. Due to the presence of strong electron-withdrawing cyano (-CN) and fluoro (-F) groups on the aromatic ring, the electronic properties of the allyl moiety are significantly influenced, leading to a distinct reactivity profile compared to unsubstituted allylbenzene. This document outlines the anticipated behavior of the molecule in key organic transformations, including electrophilic additions, oxidation reactions, and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, derived from analogous systems, are provided to guide synthetic efforts. Furthermore, quantitative data from related reactions are summarized in tabular format for comparative analysis. Visual representations of reaction mechanisms and a hypothetical biological signaling pathway are included to facilitate a deeper understanding of the molecule's chemical and potential pharmacological characteristics.

Introduction: Electronic Effects on the Allyl Group

The reactivity of the allyl group in this compound is primarily dictated by the electronic effects exerted by the substituted phenyl ring. The cyano and fluoro groups are potent electron-withdrawing groups through both inductive and resonance effects.[1][2] This electron deficiency in the aromatic ring deactivates it towards electrophilic aromatic substitution but, more importantly for this guide, it influences the reactivity of the appended allyl group.

The electron-withdrawing nature of the 4-cyano-3-fluorophenyl substituent reduces the electron density of the allyl double bond, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted allylbenzene. Conversely, the allylic position is activated towards free radical reactions due to the stability of the resulting allylic radical, which is further influenced by the electronic character of the aromatic ring.

Predicted Reactivity and Synthetic Utility

Based on established principles of organic chemistry and data from related substituted allylbenzenes, the following reactivity profile for the allyl group of this compound is predicted.

Electrophilic Addition Reactions

Given the reduced nucleophilicity of the double bond, electrophilic addition reactions are expected to be slower than with electron-rich allylbenzenes.

The addition of hydrogen halides (HX) is predicted to follow Markovnikov's rule, with the halogen atom adding to the more substituted carbon, forming a secondary halide. The reaction proceeds via a carbocation intermediate.

Experimental Protocol: Hydrobromination of an Allylbenzene

To a solution of the allylbenzene (1.0 eq) in a suitable solvent such as dichloromethane at 0 °C, a solution of hydrogen bromide in acetic acid (1.2 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature. The reaction is monitored by TLC. Upon completion, the mixture is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.

Oxidation Reactions

Epoxidation with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) is expected to yield the corresponding epoxide. The electron-deficient nature of the double bond may necessitate longer reaction times or more reactive peroxy acids.[3][4] The reaction is stereospecific, with the stereochemistry of the alkene being retained in the epoxide product.[3]

Experimental Protocol: Epoxidation using m-CPBA [5]

To a solution of this compound (1.0 eq) in dichloromethane at 0 °C, m-CPBA (1.5 eq) is added portionwise. The reaction mixture is stirred at room temperature for 24 hours. The reaction is monitored by TLC. Upon completion, the mixture is diluted with dichloromethane and washed successively with 10% aqueous sodium sulfite solution, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by flash chromatography.

This two-step reaction is predicted to yield the corresponding anti-Markovnikov alcohol, with the hydroxyl group adding to the terminal carbon of the allyl group.[6] The use of bulky borane reagents like 9-BBN can enhance regioselectivity.[7]

Experimental Protocol: Hydroboration-Oxidation [8]

A solution of this compound (1.0 eq) in dry THF is cooled to 0 °C under a nitrogen atmosphere. A solution of borane-tetrahydrofuran complex (1.0 M in THF, 1.1 eq) is added dropwise. The reaction mixture is stirred at room temperature for 4 hours. The reaction is then cooled to 0 °C, and a solution of sodium hydroxide (3 M, 1.5 eq) followed by hydrogen peroxide (30% aqueous solution, 1.5 eq) is added carefully. The mixture is stirred at room temperature for 2 hours. The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography.

The Wacker oxidation, using a palladium catalyst in the presence of an oxidant like copper(I) chloride and oxygen, is expected to convert the terminal alkene to a methyl ketone.[9][10]

Experimental Protocol: Wacker Oxidation [11]

A mixture of PdCl2 (0.1 eq) and CuCl (1.0 eq) in DMF/H2O (7:1) is stirred under an oxygen atmosphere (balloon) for 30 minutes. This compound (1.0 eq) is added, and the reaction is stirred at room temperature for 24 hours. The reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Ozonolysis will cleave the double bond, yielding an aldehyde and formaldehyde upon reductive workup (e.g., with dimethyl sulfide or zinc). Oxidative workup (e.g., with hydrogen peroxide) will produce a carboxylic acid and carbon dioxide.

Experimental Protocol: Ozonolysis with Reductive Workup

A solution of this compound (1.0 eq) in a mixture of dichloromethane and methanol (10:1) is cooled to -78 °C. A stream of ozone is bubbled through the solution until a blue color persists. The solution is then purged with nitrogen to remove excess ozone. Dimethyl sulfide (2.0 eq) is added, and the mixture is allowed to warm to room temperature and stirred overnight. The solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Free-Radical Halogenation

The allylic position is susceptible to halogenation via a free-radical mechanism. N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) is a common reagent for allylic bromination.[12][13] The reaction proceeds via a resonance-stabilized allylic radical.[14][15]

Experimental Protocol: Allylic Bromination with NBS [12]

A solution of this compound (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of AIBN in carbon tetrachloride is refluxed for 4 hours under irradiation with a tungsten lamp. The reaction mixture is cooled to room temperature, and the succinimide is filtered off. The filtrate is concentrated, and the residue is purified by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The allyl group can participate in various palladium-catalyzed cross-coupling reactions, offering a powerful tool for C-C and C-heteroatom bond formation.

The Heck reaction involves the coupling of the allyl group with an aryl or vinyl halide.[9][16] The regioselectivity of the addition to the double bond is influenced by the electronic nature of the substituents.

Experimental Protocol: Heck Reaction [17]

A mixture of this compound (1.2 eq), an aryl halide (1.0 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and a base such as triethylamine (1.5 eq) in a suitable solvent like DMF is heated at 100 °C for 12 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over sodium sulfate, and concentrated. The product is purified by column chromatography.

If converted to an allylic halide or acetate, the molecule can undergo Suzuki coupling with a boronic acid to form a new C-C bond.

Experimental Protocol: Suzuki Coupling of an Allylic Bromide

To a solution of the allylic bromide (1.0 eq) and an arylboronic acid (1.2 eq) in a solvent mixture of toluene and water, a palladium catalyst such as Pd(PPh3)4 (0.05 eq) and a base like potassium carbonate (2.0 eq) are added. The mixture is heated to 80 °C and stirred for 12 hours under a nitrogen atmosphere. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Quantitative Data Summary

The following tables summarize representative yields for reactions analogous to those described above, performed on substrates with similar electronic properties.

ReactionSubstrateReagentsProductYield (%)Reference
Hydroboration-Oxidation Styrene1. 9-BBN, THF; 2. H2O2, NaOH2-Phenylethanol77[7]
Wacker Oxidation Allyl phthalimidePdCl2, CuCl, O2, DMF/H2O3-Oxopropylphthalimide40[18]
Heck Reaction EstragoleIodobenzene, Pd(OAc)2, K2CO3, DMFArylated estragole derivatives42-47[2]
Suzuki Coupling 2-B(pin)-substituted allylic acetateAryl bromide, Pd(OAc)2, PPh3, Cs2CO3Arylated allylic acetate96[12]
ReactionSubstrateReagentsProductYield (%)Reference
Epoxidation Cyclohexenem-CPBA, CH2Cl2Cyclohexene oxide~75[19]
Allylic Bromination CyclohexeneNBS, CCl4, light3-BromocyclohexeneHigh[12]
Ozonolysis (Reductive) 1-Octene1. O3, CH3OH/-78°C; 2. (CH3)2SHeptanalHigh[20]

Visualizing Reaction Mechanisms and Pathways

Reaction Mechanisms

The following diagrams, generated using Graphviz, illustrate the mechanisms of key reactions.

Electrophilic_Addition cluster_0 Step 1: Electrophilic Attack cluster_1 Step 2: Nucleophilic Attack Alkene R-CH=CH₂ Carbocation R-C⁺H-CH₃ + Br⁻ Alkene->Carbocation π bond attacks H HBr H-Br Carbocation_2 R-C⁺H-CH₃ Product R-CH(Br)-CH₃ Carbocation_2->Product Br⁻ attacks carbocation Bromide Br⁻ Bromide->Product

Figure 1: Mechanism of Electrophilic Addition (Hydrobromination).

Free_Radical_Halogenation Initiation Br₂ → 2 Br• Propagation1 R-CH₂-CH=CH₂ + Br• → R-C•H-CH=CH₂ + HBr Initiation->Propagation1 Initiator (light/heat) Propagation2 R-C•H-CH=CH₂ + Br₂ → R-CH(Br)-CH=CH₂ + Br• Propagation1->Propagation2 Allylic radical formation Propagation2->Propagation1 Chain propagation Termination 2 Br• → Br₂ R-C•H-CH=CH₂ + Br• → R-CH(Br)-CH=CH₂ Propagation2->Termination

Figure 2: Free Radical Chain Mechanism for Allylic Bromination.

Heck_Reaction Pd(0) Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd(0)->OxAdd Oxidative Addition (Ar-X) Coord Ar-Pd(II)(alkene)L₂ OxAdd->Coord Alkene Coordination Insert R-CH(PdL₂)-CH₂-Ar Coord->Insert Migratory Insertion Elim Product + H-Pd(II)(X)L₂ Insert->Elim β-Hydride Elimination Regen Pd(0)L₂ + HB + X⁻ Elim->Regen Reductive Elimination (Base) Regen->Pd(0) Catalyst Regeneration

Figure 3: Catalytic Cycle of the Heck Reaction.
Hypothetical Biological Signaling Pathway

Given that cyanofluorophenyl derivatives have been investigated for their biological activities, including as potential anticancer agents, a hypothetical signaling pathway is presented below.[10][21] This diagram illustrates a plausible mechanism by which a metabolite of this compound could interfere with a cancer-related signaling cascade.

Biological_Pathway Molecule Metabolite of This compound Kinase1 Kinase A Molecule->Kinase1 Inhibition Receptor Growth Factor Receptor Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Apoptosis Apoptosis Kinase2->Apoptosis Inhibition Proliferation Cell Proliferation & Survival TF->Proliferation Upregulation

Figure 4: Hypothetical Inhibition of a Pro-Survival Signaling Pathway.

Conclusion

The reactivity of the allyl group in this compound is significantly modulated by the electron-withdrawing nature of the substituted aromatic ring. This guide provides a predictive framework for its behavior in a variety of important organic transformations. While the double bond exhibits reduced reactivity towards electrophiles, the allylic position is activated for radical substitution. Furthermore, the allyl moiety is a versatile handle for palladium-catalyzed cross-coupling reactions. The provided experimental protocols and quantitative data from analogous systems offer a solid foundation for the synthetic exploration and application of this molecule in research and drug development. The unique electronic properties of this compound make it an interesting building block for the synthesis of novel chemical entities with potential biological activity.

References

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of Cyano-Fluorophenyl Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the burgeoning field of cyano-fluorophenyl derivatives, a class of synthetic compounds demonstrating significant promise across various therapeutic areas. The unique combination of the cyano and fluorophenyl moieties imparts these molecules with diverse biological activities, making them attractive candidates for novel drug discovery and development. This document provides a comprehensive overview of their anticancer, antimicrobial, and enzyme-inhibitory properties, supported by quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action.

Anticancer Activity: A Multi-pronged Approach to Combat Malignancy

Cyano-fluorophenyl derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and survival.

Quantitative Analysis of Anticancer Potency

The cytotoxic effects of various cyano-fluorophenyl derivatives have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). The following tables summarize the reported IC50 values against different cancer cell lines, offering a comparative view of their potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Cyanoacrylamide Derivatives
7e (4C-spacer)HCT116 (Colon)39.7[1]
7f (6C-spacer)HCT116 (Colon)28.5[1]
α-Cyano Indolylchalcone
7fHCT116 (Colon)6.76 µg/mL[1]
N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide Derivatives
11PC3 (Prostate), HepG2 (Liver)Most Active[1]
12PC3 (Prostate), HepG2 (Liver)Most Active[1]
Cinnamide-Fluorinated Derivative
Imidazolone derivative 6HepG2 (Liver)4.23[2]
Fluorine-Containing Proguanil Derivatives
7a, 7d, 8e5 Human Cancerous Cell LinesLower than proguanil[3]
4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide Derivative
2HOP-92 (Non-small cell lung)4.56[4]
2MDA-MB-468 (Breast)21.0[4]
2SK-MEL-5 (Melanoma)30.3[4]
3-Cyano-2-oxa-pyridine Derivatives
4aAMGM5 (Cerebral glioblastoma)656.4[5]
4cAMGM5 (Cerebral glioblastoma)781.5[5]
4eAMGM5 (Cerebral glioblastoma)374.5[5]
4aHeLa (Cervical)558.5[5]
4bHeLa (Cervical)775.6[5]
4eHeLa (Cervical)615.9[5]
Mechanisms of Anticancer Action

The anticancer effects of cyano-fluorophenyl derivatives are mediated through several key cellular processes:

  • Induction of Apoptosis: Many of these compounds trigger programmed cell death in cancer cells. This is often characterized by an increase in the activity of effector caspases, such as caspase-3, and a downregulation of anti-apoptotic proteins like Bcl-2.[1] Some derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways.

  • Cell Cycle Arrest: Certain derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. For instance, the imidazolone derivative 6 has been observed to arrest the cell cycle of HepG2 cells at the G1 phase.[2]

  • Inhibition of Signaling Pathways: Fluorine-containing proguanil derivatives have been shown to up-regulate the AMPK signaling pathway and down-regulate the mTOR/4EBP1/p70S6K pathway, both of which are critical for cell growth and proliferation.[3]

  • DNA Damage: Some cyanoacrylamide derivatives have demonstrated the ability to cleave pBR322 DNA, suggesting a potential mechanism of inducing DNA damage in cancer cells.[1]

  • Enzyme Inhibition: The anticancer activity of some derivatives is linked to their ability to inhibit specific enzymes, such as EGFR-tyrosine kinase (EGFR-TK).[2]

Visualizing Anticancer Mechanisms

The following diagrams illustrate the key signaling pathways and experimental workflows related to the anticancer activities of cyano-fluorophenyl derivatives.

anticancer_mechanism cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest cluster_signaling Signaling Pathway Inhibition Cyano-Fluorophenyl Derivative Cyano-Fluorophenyl Derivative Caspase-3 Activation Caspase-3 Activation Cyano-Fluorophenyl Derivative->Caspase-3 Activation Bcl-2 Downregulation Bcl-2 Downregulation Cyano-Fluorophenyl Derivative->Bcl-2 Downregulation G1 Phase Arrest G1 Phase Arrest Cyano-Fluorophenyl Derivative->G1 Phase Arrest AMPK Activation AMPK Activation Cyano-Fluorophenyl Derivative->AMPK Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Bcl-2 Downregulation->Apoptosis Inhibition of Proliferation Inhibition of Proliferation G1 Phase Arrest->Inhibition of Proliferation mTOR Inhibition mTOR Inhibition AMPK Activation->mTOR Inhibition mTOR Inhibition->Inhibition of Proliferation

Caption: Key anticancer mechanisms of cyano-fluorophenyl derivatives.

Antimicrobial Activity

Certain cyano-fluorophenyl derivatives have also demonstrated promising activity against various microbial pathogens, including bacteria and fungi. This suggests their potential application in the development of new anti-infective agents.

Quantitative Analysis of Antimicrobial Potency

The antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).

Compound/DerivativeMicroorganismActivityReference
Glycoside compoundsFungiAntifungal activity[6]
Various synthesized compoundsBacteriaHigh antibacterial activity[6]

Enzyme Inhibition

The biological activities of cyano-fluorophenyl derivatives are often rooted in their ability to inhibit specific enzymes that play critical roles in various diseases.

Quantitative Analysis of Enzyme Inhibition
Compound/DerivativeEnzyme TargetIC50Reference
Imidazopyridine derivative (13h)TAK127 nM[7]
2-cyanopyrrole derivative (A12)Tyrosinase0.97 µM[8]
Cyano-pyrazoline derivative (5i)Dipeptidyl peptidase IV (DP-IV)ED50: 4.1 mg/kg (in vivo)
Key Enzyme Targets
  • Transforming growth factor beta-activated kinase 1 (TAK1): Inhibition of TAK1 is a promising strategy for cancer therapy, as it can induce apoptosis in cancerous cells.[7]

  • Tyrosinase: This enzyme is a key player in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders and in the food industry to prevent browning.[8]

  • Dipeptidyl peptidase IV (DP-IV): Inhibition of DP-IV is a validated approach for the treatment of type 2 diabetes.

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: As mentioned earlier, inhibition of EGFR-TK is a crucial mechanism for the anticancer activity of some of these derivatives.[2]

Visualizing Enzyme Inhibition

enzyme_inhibition cluster_targets Enzyme Targets Cyano-Fluorophenyl Derivative Cyano-Fluorophenyl Derivative TAK1 TAK1 Cyano-Fluorophenyl Derivative->TAK1 Inhibition Tyrosinase Tyrosinase Cyano-Fluorophenyl Derivative->Tyrosinase Inhibition DP-IV DP-IV Cyano-Fluorophenyl Derivative->DP-IV Inhibition EGFR-TK EGFR-TK Cyano-Fluorophenyl Derivative->EGFR-TK Inhibition Anticancer Effect Anticancer Effect TAK1->Anticancer Effect Hyperpigmentation Control Hyperpigmentation Control Tyrosinase->Hyperpigmentation Control Antidiabetic Effect Antidiabetic Effect DP-IV->Antidiabetic Effect EGFR-TK->Anticancer Effect

Caption: Enzyme targets of cyano-fluorophenyl derivatives.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

MTT Cell Viability Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[1][9] The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 8x10³ cells/well and incubate for 24 hours.[3]

    • Treat the cells with various concentrations of the cyano-fluorophenyl derivative and incubate for a specified period (e.g., 24-72 hours).

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4]

    • Remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[1][4]

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]

Caspase-3 Activity Assay (ELISA)

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

  • Principle: This is a solid-phase sandwich Enzyme-Linked Immunosorbent Assay (ELISA) that uses a specific antibody to capture active caspase-3 from cell lysates. The captured enzyme then cleaves a substrate, leading to a colorimetric or fluorometric signal.

  • Protocol:

    • Prepare cell lysates from both treated and untreated cells.

    • Add 100 µL of standards, controls, and samples to the wells of a microplate pre-coated with a caspase-3 capture antibody. Incubate for 2 hours at room temperature.[10]

    • Wash the wells five times.

    • Add 100 µL of a biotinylated detection antibody and incubate for 1 hour at room temperature.[10]

    • Wash the wells five times.

    • Add 100 µL of streptavidin-HRP conjugate and incubate for 30-60 minutes at room temperature.[10][11]

    • Wash the wells.

    • Add 100 µL of a chromogenic substrate (e.g., TMB) and incubate for 30 minutes.[10]

    • Add 50-100 µL of stop solution.[10]

    • Read the absorbance at 450 nm.

Bcl-2 Protein Quantification (ELISA)

This assay measures the amount of Bcl-2 protein, an anti-apoptotic protein. A decrease in its level is indicative of apoptosis induction.

  • Principle: A sandwich ELISA is used to quantify the total Bcl-2 protein in cell lysates.

  • Protocol:

    • Prepare cell lysates from treated and untreated cells.

    • Add 100 µL of standards and samples to wells coated with a Bcl-2 capture antibody and incubate for 90 minutes at 37°C.[12]

    • Wash the wells twice.

    • Add 100 µL of biotinylated anti-Bcl-2 detection antibody and incubate for 60 minutes at 37°C.[12]

    • Wash the wells three times.

    • Add 100 µL of HRP-streptavidin conjugate and incubate for 30 minutes at 37°C.[12]

    • Wash the wells.

    • Add TMB substrate and incubate for 15-30 minutes.

    • Add stop solution and read the absorbance at 450 nm.

pBR322 DNA Cleavage Assay

This assay is used to determine if a compound can induce DNA strand breaks.

  • Principle: Supercoiled plasmid DNA (pBR322) is incubated with the test compound. If the compound causes single-strand or double-strand breaks, the supercoiled form will be converted to nicked (open circular) or linear forms, respectively. These different forms can be separated by agarose gel electrophoresis.

  • Protocol:

    • Prepare a reaction mixture containing supercoiled pBR322 plasmid DNA (e.g., 0.2-0.5 µg) in an appropriate buffer.[13][14]

    • Add the cyano-fluorophenyl derivative at various concentrations.

    • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes to 1 hour).[13][15]

    • Stop the reaction by adding a loading buffer containing a tracking dye and a density agent.

    • Load the samples onto an agarose gel (e.g., 0.6-1%).[13]

    • Perform electrophoresis to separate the different DNA forms.

    • Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Gold) and visualize the DNA bands under UV light.[15]

EGFR Tyrosine Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the kinase activity of the Epidermal Growth Factor Receptor.

  • Principle: A cell-free kinase assay is used to measure the phosphorylation of a substrate by EGFR. The inhibition of this phosphorylation by the test compound is quantified, often by measuring the amount of ATP consumed or ADP produced.

  • Protocol (using ADP-Glo™ Kinase Assay):

    • In a 384-well plate, add the inhibitor (cyano-fluorophenyl derivative) or vehicle control.[16]

    • Add the EGFR enzyme and a substrate/ATP mixture.[16]

    • Incubate at room temperature for 60 minutes to allow the kinase reaction to proceed.[16]

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[16]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[16]

    • Record the luminescence using a plate reader.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI). The fluorescence intensity of individual cells is proportional to their DNA content, which allows for the differentiation of cell cycle phases.

  • Protocol:

    • Harvest cells and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol and store at 4°C for at least 30 minutes.[8]

    • Wash the cells twice with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., 50 µg/mL PI) and RNase A (to prevent staining of RNA).[8][17]

    • Incubate in the dark for at least 15-30 minutes at room temperature or 37°C.[8]

    • Analyze the stained cells using a flow cytometer, collecting data for at least 25,000 events per sample.[8]

Mitochondrial Membrane Potential (MMP) Assay

This assay is used to assess changes in the mitochondrial membrane potential, an early indicator of apoptosis.

  • Principle: Cationic fluorescent dyes, such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1, accumulate in active mitochondria due to the negative membrane potential. A decrease in MMP, which occurs during apoptosis, leads to a decrease in the fluorescence intensity of these dyes.

  • Protocol (using TMRE):

    • Seed cells in a 96-well plate and treat with the cyano-fluorophenyl derivative.

    • Add TMRE dye to a final concentration of 200-1000 nM and incubate at 37°C for 15-30 minutes.[2]

    • Wash the cells 3-4 times with assay buffer.[2]

    • Add 100 µL of assay buffer to each well.

    • Read the fluorescence at an excitation/emission of ~549/575 nm.[2]

Conclusion and Future Directions

Cyano-fluorophenyl derivatives represent a versatile and promising class of compounds with significant potential for the development of new therapeutics. Their demonstrated anticancer, antimicrobial, and enzyme-inhibitory activities warrant further investigation. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as conducting in-depth preclinical and clinical studies to evaluate their safety and efficacy in relevant disease models. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to build upon in their quest to unlock the full therapeutic potential of these remarkable molecules.

References

The Synthesis of Substituted Benzonitriles: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted benzonitriles are a critical class of organic compounds, serving as versatile intermediates and key structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and materials. The cyano group's unique electronic properties and its ability to be transformed into various other functional groups, such as carboxylic acids, amines, and tetrazoles, make the efficient and selective synthesis of substituted benzonitriles a cornerstone of modern organic chemistry. This technical guide provides a comprehensive overview of the core synthetic methodologies for preparing these valuable compounds, with a focus on practical application for researchers in the field.

This guide details five primary synthetic strategies: the Sandmeyer reaction, the Rosenmund-von Braun reaction, palladium-catalyzed cyanation of aryl halides, direct synthesis from benzaldehydes, and the dehydration of benzamides. For each method, a detailed experimental protocol is provided, alongside a thorough examination of its substrate scope, functional group tolerance, and a comparative analysis of its advantages and limitations. Quantitative data is summarized in clearly structured tables to facilitate comparison and selection of the most appropriate method for a given synthetic challenge.

The Sandmeyer Reaction: Diazotization-Cyanation of Anilines

The Sandmeyer reaction is a classical and widely used method for the introduction of a cyano group onto an aromatic ring, starting from the corresponding aniline. The reaction proceeds via the formation of a diazonium salt, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[1][2] This method is particularly useful for synthesizing benzonitriles with substitution patterns that are not easily accessible through other routes.

General Workflow for the Sandmeyer Reaction

Sandmeyer_Workflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation Aniline Substituted Aniline NaNO2_HCl NaNO2, aq. HCl 0-5 °C Aniline->NaNO2_HCl Reacts with Diazonium Aryl Diazonium Salt (in situ) NaNO2_HCl->Diazonium Forms CuCN CuCN Benzonitrile Substituted Benzonitrile CuCN->Benzonitrile Yields Diazonium_ref->CuCN Reacts with

Caption: General workflow of the Sandmeyer reaction for benzonitrile synthesis.

Experimental Protocol: Synthesis of o-Nitrobenzonitrile from o-Nitroaniline

This protocol is adapted from a representative Sandmeyer reaction procedure.[3]

  • Diazotization: In a flask equipped with a magnetic stirrer, dissolve the substituted aniline (e.g., o-nitroaniline) in aqueous hydrochloric acid. Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution while maintaining the temperature below 5 °C. Stir the mixture for 15-30 minutes to ensure complete formation of the diazonium salt.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent (e.g., aqueous potassium cyanide).

  • Slowly add the cold diazonium salt solution to the CuCN solution. A vigorous evolution of nitrogen gas is typically observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 30-60 minutes to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by distillation or recrystallization to afford the desired substituted benzonitrile.

Substrate Scope and Functional Group Tolerance

The Sandmeyer reaction is compatible with a wide range of electron-donating and electron-withdrawing substituents on the aromatic ring. However, the harsh acidic conditions of the diazotization step and the presence of copper salts can be detrimental to certain sensitive functional groups.

Table 1: Synthesis of Substituted Benzonitriles via the Sandmeyer Reaction

Starting AnilineProductYield (%)Reference
o-Toluidineo-Tolunitrile74-79[3]
o-Nitroanilineo-Nitrobenzonitrile65[3]
p-Nitroanilinep-Nitrobenzonitrile-[3]
3-Aminopyridine3-Cyanopyridine68[4]
4-Amino-2-chlorobenzoic acid2-Chloro-4-cyanobenzoic acid85[4]

Advantages:

  • Wide availability of aniline starting materials.

  • Ability to introduce the cyano group in positions that are difficult to access by other methods.

Disadvantages:

  • Use of highly toxic cyanide salts.

  • The reaction can be exothermic and requires careful temperature control.

  • Diazonium salts can be explosive, especially when isolated in dry form.

  • Not suitable for substrates with acid-sensitive functional groups.

The Rosenmund-von Braun Reaction: Cyanation of Aryl Halides with Copper Cyanide

The Rosenmund-von Braun reaction is a classical method for the synthesis of aryl nitriles by the reaction of an aryl halide with a stoichiometric amount of copper(I) cyanide at high temperatures.[5] While traditionally requiring harsh conditions, recent modifications have led to milder and more versatile protocols.

General Workflow for the Rosenmund-von Braun Reaction

RvB_Workflow ArylHalide Substituted Aryl Halide (I, Br) CuCN CuCN (stoichiometric) ArylHalide->CuCN Reacts with Solvent_Heat High-boiling polar solvent (e.g., DMF, Pyridine) High Temperature CuCN->Solvent_Heat In presence of Benzonitrile Substituted Benzonitrile Solvent_Heat->Benzonitrile Yields

Caption: General workflow of the Rosenmund-von Braun reaction.

Experimental Protocol: L-Proline-Promoted Synthesis of 4-Methoxybenzonitrile

This protocol is adapted from a modified Rosenmund-von Braun reaction that utilizes L-proline as a promoter to enable the reaction at lower temperatures.[6]

  • Reaction Setup: To a dried Schlenk tube, add 1-bromo-4-methoxybenzene (1.0 mmol), copper(I) cyanide (2.0 mmol), and L-proline (1.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous N,N-dimethylformamide (DMF) (3 mL) via syringe.

  • Reaction: Stir the mixture at 120 °C for 45 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into a solution of ethylenediamine in water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to afford 4-methoxybenzonitrile.

Substrate Scope and Yields

The L-proline-promoted Rosenmund-von Braun reaction has been shown to be effective for a variety of aryl iodides and bromides, including those with both electron-donating and electron-withdrawing groups.[6]

Table 2: L-Proline-Promoted Rosenmund-von Braun Cyanation of Aryl Halides

Aryl HalideTemperature (°C)Time (h)Yield (%)Reference
1-Iodo-4-methoxybenzene802498[6]
1-Iodo-4-methylbenzene802495[6]
1-Iodo-4-nitrobenzene802492[6]
1-Bromo-4-methoxybenzene1204581[6]
1-Bromo-4-methylbenzene1204578[6]
1-Bromo-4-nitrobenzene1204565[6]
2-Bromopyridine1204575[6]

Advantages:

  • Direct conversion of readily available aryl halides.

  • Modified procedures allow for milder reaction conditions.

Disadvantages:

  • Traditionally requires high temperatures, limiting functional group tolerance.

  • Stoichiometric amounts of copper cyanide are often required, leading to significant metal waste.

  • Work-up can be challenging due to the formation of copper complexes.

Palladium-Catalyzed Cyanation of Aryl Halides

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the cyanation of aryl halides is no exception. These methods offer a milder and more functional-group-tolerant alternative to the classical copper-mediated reactions.[7][8][9] A variety of palladium catalysts, ligands, and cyanide sources have been developed, allowing for the efficient synthesis of a wide range of substituted benzonitriles.

General Workflow for Palladium-Catalyzed Cyanation

Pd_Cyanation_Workflow ArylHalide Substituted Aryl Halide (Cl, Br, I, OTf) CyanideSource Cyanide Source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) ArylHalide->CyanideSource Reacts with CatalystSystem Pd Catalyst + Ligand + Base CyanideSource->CatalystSystem In presence of Solvent_Heat Solvent, Heat CatalystSystem->Solvent_Heat Under Benzonitrile Substituted Benzonitrile Solvent_Heat->Benzonitrile Yields

Caption: General workflow for Palladium-catalyzed cyanation.

Experimental Protocol: Palladium-Catalyzed Cyanation of 4-Chloro-N,N-dimethylaniline

This protocol is adapted from a general procedure for the palladium-catalyzed cyanation of aryl chlorides.[7]

  • Reaction Setup: In a glovebox, charge a screw-capped vial with a magnetic stir bar, Pd₂(dba)₃ (palladium source), a suitable phosphine ligand, and zinc cyanide (Zn(CN)₂).

  • Add the aryl chloride (e.g., 4-chloro-N,N-dimethylaniline).

  • Add a solvent, such as N,N-dimethylacetamide (DMAc).

  • Reaction: Seal the vial and heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for a designated time (e.g., 12-24 hours).

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Substrate Scope and Yields

Palladium-catalyzed cyanation is highly versatile and tolerates a broad range of functional groups. The choice of catalyst, ligand, and cyanide source can be tuned to optimize the reaction for specific substrates.

Table 3: Palladium-Catalyzed Cyanation of Aryl Chlorides

Aryl ChlorideCatalyst/LigandCyanide SourceTemp (°C)Time (h)Yield (%)Reference
4-ChloroacetophenonePd(OAc)₂ / XPhosZn(CN)₂100295[7]
4-ChlorobenzonitrilePd₂(dba)₃ / P(tBu)₃Zn(CN)₂801891[7]
2-ChlorotoluenePd(OAc)₂ / RuPhosZn(CN)₂1001885[7]
3-ChloropyridinePd₂(dba)₃ / XPhosZn(CN)₂1202488[7]
4-ChloroanisolePd(OAc)₂ / SPhosK₄[Fe(CN)₆]1201292[7]

Advantages:

  • Excellent functional group tolerance.[8]

  • Milder reaction conditions compared to classical methods.

  • Applicable to a wide range of aryl halides and triflates.

  • Use of less toxic cyanide sources like K₄[Fe(CN)₆] is possible.

Disadvantages:

  • Cost of palladium catalysts and specialized ligands.

  • Catalyst sensitivity to air and moisture may require inert atmosphere techniques.

  • Potential for catalyst deactivation by cyanide ions.

Synthesis from Substituted Benzaldehydes

The direct conversion of benzaldehydes to benzonitriles offers a convenient synthetic route that avoids the use of highly toxic metal cyanides. This transformation is typically achieved in a one-pot reaction with hydroxylamine, followed by dehydration of the in situ formed aldoxime.[10]

General Workflow for Synthesis from Benzaldehydes

Aldehyde_to_Nitrile_Workflow Benzaldehyde Substituted Benzaldehyde Hydroxylamine Hydroxylamine (NH₂OH·HCl) Benzaldehyde->Hydroxylamine Reacts with Dehydrating_Agent Dehydrating Agent / Catalyst (e.g., formic acid, FeCl₃) Hydroxylamine->Dehydrating_Agent Followed by dehydration with Benzonitrile Substituted Benzonitrile Dehydrating_Agent->Benzonitrile Yields

Caption: General workflow for the synthesis of benzonitriles from benzaldehydes.

Experimental Protocol: One-Pot Synthesis of 4-Chlorobenzonitrile from 4-Chlorobenzaldehyde

This protocol is based on a one-pot synthesis using formic acid as both the solvent and dehydrating agent.

  • Reaction Setup: To a round-bottom flask, add 4-chlorobenzaldehyde (10 mmol) and hydroxylamine hydrochloride (12 mmol).

  • Add formic acid (20 mL).

  • Reaction: Heat the mixture to reflux (around 100-110 °C) and monitor the reaction progress by TLC.

  • Continue refluxing until the starting material is consumed (typically 2-4 hours).

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and dry it to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield pure 4-chlorobenzonitrile.

Substrate Scope and Yields

This method is applicable to a variety of substituted benzaldehydes, including those with both electron-donating and electron-withdrawing groups.

Table 4: Synthesis of Substituted Benzonitriles from Benzaldehydes

BenzaldehydeReagentsConditionsYield (%)Reference
4-MethoxybenzaldehydeNH₂OH·HCl, Formic AcidReflux, 2h92[10]
4-NitrobenzaldehydeNH₂OH·HCl, Formic AcidReflux, 1.5h95[10]
4-MethylbenzaldehydeNH₂OH·HCl, Formic AcidReflux, 2.5h90[10]
2-ChlorobenzaldehydeNH₂OH·HCl, FeCl₃, DMF120 °C, 3h88[10]
3,4-DimethoxybenzaldehydeNH₂OH·HCl, Acetic Anhydride100 °C, 1h94[10]

Advantages:

  • Avoids the use of highly toxic metal cyanides.

  • Often a one-pot procedure with simple work-up.

  • Readily available starting materials.

Disadvantages:

  • The reaction conditions (e.g., strong acids or high temperatures) may not be suitable for all functional groups.

  • The formation of aldoxime intermediates can sometimes lead to mixtures of E/Z isomers, which may affect the subsequent dehydration rate.

Dehydration of Substituted Benzamides

The dehydration of primary amides to nitriles is a fundamental transformation in organic synthesis. A variety of dehydrating agents can be employed for this purpose, ranging from classical reagents like phosphorus pentoxide (P₂O₅) and thionyl chloride (SOCl₂) to milder, more modern catalytic systems.

General Workflow for Dehydration of Benzamides

Amide_Dehydration_Workflow Benzamide Substituted Benzamide Dehydrating_Agent Dehydrating Agent (e.g., P₂O₅, SOCl₂, Burgess reagent) Benzamide->Dehydrating_Agent Reacts with Conditions Solvent, Temperature Dehydrating_Agent->Conditions Under Benzonitrile Substituted Benzonitrile Conditions->Benzonitrile Yields

Caption: General workflow for the dehydration of benzamides to benzonitriles.

Experimental Protocol: Dehydration of Benzamide using Phosphorus Pentoxide

This protocol describes a classical method for the dehydration of benzamide.

  • Reaction Setup: In a dry round-bottom flask, thoroughly mix benzamide (10 mmol) and phosphorus pentoxide (P₂O₅, 7 mmol).

  • Reaction: Heat the mixture gently with a Bunsen burner or a heating mantle. The reaction is often exothermic.

  • The product benzonitrile will distill directly from the reaction mixture. Collect the distillate.

  • Purification: The collected benzonitrile can be further purified by redistillation.

Substrate Scope and Dehydrating Agents

A wide array of dehydrating agents have been developed for the conversion of benzamides to benzonitriles, each with its own advantages in terms of mildness, efficiency, and functional group compatibility.

Table 5: Dehydration of Substituted Benzamides to Benzonitriles

BenzamideDehydrating AgentConditionsYield (%)Reference
BenzamideP₂O₅Neat, heat>90
4-MethoxybenzamideSOCl₂Reflux92
4-NitrobenzamideTrifluoroacetic AnhydrideCH₂Cl₂, rt98[5]
2-ChlorobenzamideBurgess ReagentTHF, reflux95
NicotinamideCyanuric Chloride/DMF60 °C91

Advantages:

  • Direct and often high-yielding conversion.

  • A wide variety of dehydrating agents are available, allowing for optimization based on the substrate.

Disadvantages:

  • Classical dehydrating agents like P₂O₅ and SOCl₂ are harsh and can be difficult to handle.

  • The reaction conditions can be aggressive, limiting the compatibility with sensitive functional groups.

  • Stoichiometric amounts of the dehydrating agent are typically required.

Comparative Analysis and Conclusion

The choice of synthetic method for a particular substituted benzonitrile depends on several factors, including the availability of starting materials, the desired substitution pattern, the presence of other functional groups, and considerations of cost, safety, and scalability.

  • For readily available anilines , the Sandmeyer reaction remains a powerful tool, especially for accessing substitution patterns not easily obtained otherwise. However, the inherent hazards associated with diazonium salts and cyanide toxicity must be carefully managed.

  • Palladium-catalyzed cyanation stands out as the most versatile and functional-group-tolerant method.[7] For complex molecules and in the context of drug development, where mild conditions and high selectivity are paramount, this is often the method of choice, despite the higher cost of the catalysts.

  • Synthesis from benzaldehydes provides a safe and straightforward alternative, avoiding the use of toxic cyanides. It is an excellent choice for many common benzonitriles, provided the aldehyde starting material is available and the substrate is stable to the reaction conditions.

  • Dehydration of benzamides is a direct and often efficient method. The wide range of available dehydrating agents allows for some tuning of the reaction conditions, but care must be taken with sensitive substrates, especially when using harsh classical reagents.

References

IUPAC name and synonyms for 3-(4-Cyano-3-fluorophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 3-(4-Cyano-3-fluorophenyl)-1-propene, for which the correct IUPAC name is 5-allyl-2-fluorobenzonitrile . Due to the limited availability of specific experimental data for this molecule, this document synthesizes information from related compounds and established chemical principles to offer a detailed resource for researchers. This guide covers the compound's nomenclature and synonyms, physicochemical properties, a proposed synthesis protocol, and a conceptual framework for its potential biological evaluation. The information is intended to serve as a foundational reference for professionals in drug discovery and chemical research.

Nomenclature and Chemical Identity

The compound initially referred to as "this compound" is more accurately identified by chemical databases under a different substitution pattern, leading to a revised systematic name.

Identifier Value
User-Provided Name This compound
Corrected Chemical Name 3-(3-Cyano-4-fluorophenyl)-1-propene
IUPAC Name 5-allyl-2-fluorobenzonitrile
Synonym 4-allyl-2-fluorobenzonitrile

Note on Nomenclature: The discrepancy between the user-provided name and the IUPAC name lies in the locants of the cyano and fluoro substituents on the phenyl ring. The available literature and chemical databases consistently refer to the structure with the cyano group at position 3 and the fluoro group at position 4 of the phenyl ring when the allyl group is at position 1, which systematically translates to 5-allyl-2-fluorobenzonitrile.

Physicochemical Properties

Quantitative data for 5-allyl-2-fluorobenzonitrile is sparse. The following table summarizes the available information and provides estimated values for key properties based on structurally similar compounds.

Property Value Source/Method
Molecular Formula C₁₀H₈FN-
Molecular Weight 161.18 g/mol -
Appearance Colorless oil (Predicted)Based on similar benzonitriles
Boiling Point ~230-250 °CEstimation from related structures
Melting Point Not Applicable-
Solubility Soluble in organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water.General property of similar compounds
LogP ~2.5 - 3.5Estimation

Proposed Synthesis Protocol

Reaction Scheme:

5-bromo-2-fluorobenzonitrile + Allylboronic acid pinacol ester → 5-allyl-2-fluorobenzonitrile

Materials:

  • 5-bromo-2-fluorobenzonitrile (1.0 eq)

  • Allylboronic acid pinacol ester (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene (solvent)

  • Water (co-solvent)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-fluorobenzonitrile, allylboronic acid pinacol ester, palladium(II) acetate, and triphenylphosphine.

  • Add toluene as the solvent, followed by an aqueous solution of potassium carbonate.

  • The reaction mixture is heated to reflux (approximately 110 °C) and stirred vigorously for 12-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-allyl-2-fluorobenzonitrile.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its identity and purity.

Logical Workflow for Synthesis and Screening

As no specific biological activity or signaling pathway has been attributed to 5-allyl-2-fluorobenzonitrile, the following diagram illustrates a general workflow for the synthesis and subsequent biological screening of such a novel chemical entity.

G start Starting Materials: 5-bromo-2-fluorobenzonitrile Allylboronic acid pinacol ester reaction Suzuki Cross-Coupling Reaction start->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Pure 5-allyl-2-fluorobenzonitrile purification->product characterization Spectroscopic Characterization (NMR, MS, IR) product->characterization in_vitro In Vitro Screening (e.g., Enzyme Assays, Receptor Binding) characterization->in_vitro cell_based Cell-Based Assays (e.g., Cytotoxicity, Target Engagement) in_vitro->cell_based hit_id Hit Identification cell_based->hit_id lead_opt Lead Optimization hit_id->lead_opt

Caption: A generalized workflow for the synthesis, purification, and subsequent biological evaluation of 5-allyl-2-fluorobenzonitrile.

Potential Areas for Investigation

Given the structural motifs present in 5-allyl-2-fluorobenzonitrile, several avenues for biological investigation could be explored:

  • Enzyme Inhibition: The benzonitrile moiety is present in various enzyme inhibitors. Screening against panels of kinases, proteases, or other enzyme classes could reveal potential activity.

  • Receptor Binding: The fluorinated phenyl ring could participate in interactions with various biological receptors.

  • Antiproliferative Activity: Many small molecules with substituted aromatic rings exhibit cytotoxic effects against cancer cell lines.

Conclusion

5-allyl-2-fluorobenzonitrile is a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. This technical guide provides a foundational understanding of its properties and a proposed methodology for its synthesis. While specific experimental data for this compound is currently lacking, the information presented here, based on analogous structures and established chemical principles, offers a valuable starting point for researchers and scientists. Further empirical studies are necessary to fully elucidate the chemical and biological profile of this compound.

Methodological & Application

Application Notes and Protocols: The Use of 3-(4-Cyano-3-fluorophenyl)-1-propene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing 3-(4-Cyano-3-fluorophenyl)-1-propene in various palladium-catalyzed cross-coupling reactions. The protocols outlined below are based on established methodologies for similar substrates and are intended to serve as a starting point for reaction optimization. The 4-cyano-3-fluorophenyl moiety is a key pharmacophore in various kinase inhibitors and other therapeutic agents, making the derivatization of this scaffold highly relevant for drug discovery programs.[1][2][3]

While direct literature precedents for cross-coupling reactions involving this compound are not extensively documented, its structure allows for participation in reactions such as the Heck reaction via its terminal alkene. For other cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination, the aromatic ring would first require functionalization with a suitable leaving group (e.g., bromide, iodide, or triflate). This document provides protocols for the direct use of the alkene in Heck reactions and projected protocols for other key cross-coupling reactions, assuming prior halogenation or triflation of the aromatic ring.

Heck Reaction

The Heck reaction is a powerful method for carbon-carbon bond formation between an unsaturated halide (or triflate) and an alkene.[4][5] In this context, this compound can serve as the alkene coupling partner to introduce the 4-cyano-3-fluorophenylpropyl moiety onto various scaffolds.

Reaction Scheme:

Materials:

  • This compound

  • Aryl bromide (Ar-Br)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable phosphine ligand

  • Triethylamine (Et₃N) or another suitable base

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (1-5 mol%) and the phosphine ligand (2-10 mol%).

  • Add the aryl bromide (1.0 equiv) and this compound (1.2-1.5 equiv).

  • Add the anhydrous solvent (e.g., DMF) and the base (e.g., triethylamine, 2.0-3.0 equiv).

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

ParameterTypical RangeNotes
**Catalyst Loading (Pd(OAc)₂) **1-5 mol%Higher loadings may be needed for less reactive substrates.
Ligand Loading 2-10 mol%A 2:1 ligand-to-palladium ratio is common.
Base Triethylamine, Diisopropylethylamine, Sodium acetate2.0-3.0 equivalents are typically used.
Solvent DMF, Acetonitrile, TolueneAnhydrous conditions are recommended.
Temperature 80-120 °COptimization may be required.
Reaction Time 4-24 hoursMonitor by TLC or LC-MS.
Hypothetical Yield 60-95%Highly dependent on the specific aryl halide used.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate.[6][7][8] To utilize this compound in a Suzuki reaction, the aromatic ring would first need to be functionalized with a leaving group, for example, by bromination to yield 3-(2-bromo-4-cyano-5-fluorophenyl)-1-propene.

Reaction Scheme:

Materials:

  • Brominated this compound derivative

  • Arylboronic acid (Ar-B(OH)₂)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or other suitable catalyst

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene/Water or Dioxane/Water solvent mixture

Procedure:

  • In a round-bottom flask, dissolve the brominated starting material (1.0 equiv) and the arylboronic acid (1.2-1.5 equiv) in the solvent mixture (e.g., Toluene/Water 4:1).

  • Add the base (e.g., potassium carbonate, 2.0-3.0 equiv) and the palladium catalyst (1-5 mol%).

  • Degas the mixture with argon for 15-20 minutes.

  • Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and separate the organic and aqueous layers.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent in vacuo and purify the residue by column chromatography.

ParameterTypical RangeNotes
Catalyst Loading (Pd(PPh₃)₄) 1-5 mol%Other common catalysts include Pd(dppf)Cl₂.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can significantly impact the reaction.
Solvent Toluene/Water, Dioxane/Water, THF/WaterA biphasic system is common.
Temperature 80-110 °CHigher temperatures may be needed for challenging substrates.
Reaction Time 2-18 hoursDependent on substrate reactivity.
Hypothetical Yield 70-98%Generally high-yielding for a wide range of substrates.
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] Similar to the Suzuki reaction, this would require prior functionalization of the this compound with a leaving group.

Reaction Scheme:

Materials:

  • Brominated this compound derivative

  • Terminal alkyne (H-C≡C-R)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF) or DMF

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the brominated starting material (1.0 equiv), the palladium catalyst (1-3 mol%), and the copper(I) iodide co-catalyst (1-5 mol%).

  • Add the anhydrous solvent (e.g., THF) and the base (e.g., triethylamine, 2.0-3.0 equiv).

  • Add the terminal alkyne (1.2-1.5 equiv) dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitor by TLC or LC-MS).

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

ParameterTypical RangeNotes
Pd Catalyst Loading 1-3 mol%Pd(PPh₃)₄ can also be used.
Cu(I) Co-catalyst Loading 1-5 mol%Essential for the traditional Sonogashira reaction.
Base Triethylamine, DiisopropylethylamineMust be an amine base.
Solvent THF, DMF, AcetonitrileAnhydrous conditions are crucial.
Temperature Room Temperature to 60 °CGenerally proceeds under mild conditions.[10]
Reaction Time 1-12 hoursTypically faster than Suzuki or Heck reactions.
Hypothetical Yield 75-99%Very efficient for a broad range of substrates.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11][12][13] This reaction would also necessitate a pre-functionalized this compound with a suitable leaving group.

Reaction Scheme:

Materials:

  • Brominated this compound derivative

  • Primary or secondary amine (HNR¹R²)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Pd(OAc)₂

  • A suitable phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Sodium tert-butoxide (NaOtBu) or another strong base

  • Anhydrous Toluene or Dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (1-4 mol%), the phosphine ligand (1.2-1.5 times the Pd amount), and the base (e.g., NaOtBu, 1.2-1.5 equiv).

  • Add the brominated starting material (1.0 equiv) and the amine (1.1-1.3 equiv).

  • Add the anhydrous solvent (e.g., toluene).

  • Seal the tube and heat the reaction to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

ParameterTypical RangeNotes
Catalyst Loading (Pd₂(dba)₃) 1-4 mol% PdCatalyst choice depends on the substrates.
Ligand XPhos, SPhos, BINAP, etc.Ligand selection is critical for reaction success.
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is typically required.
Solvent Toluene, Dioxane, THFAnhydrous, deoxygenated solvent is essential.
Temperature 80-110 °CTemperature depends on the reactivity of the coupling partners.
Reaction Time 6-24 hoursMonitor for completion.
Hypothetical Yield 65-95%Yields are highly dependent on the specific amine and ligand used.

Visualizations

Experimental Workflow

G reagents 1. Reagent Preparation (Substrate, Catalyst, Ligand, Base) setup 2. Reaction Setup (Inert atmosphere, Solvent addition) reagents->setup reaction 3. Reaction (Heating, Stirring, Monitoring) setup->reaction workup 4. Work-up (Quenching, Extraction, Washing) reaction->workup purification 5. Purification (Column chromatography) workup->purification analysis 6. Analysis (NMR, MS, etc.) purification->analysis

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Catalytic Cycles

Heck_Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)L₂X] pd0->pd_complex Oxidative Addition (Ar-X) alkene_complex Alkene Complex pd_complex->alkene_complex Alkene Coordination insertion_product σ-alkyl-Pd(II) alkene_complex->insertion_product Migratory Insertion elimination_product Product-Pd(II)-H insertion_product->elimination_product β-Hydride Elimination elimination_product->pd0 Reductive Elimination (+Base) product Product elimination_product->product

Caption: Simplified catalytic cycle for the Heck Reaction.

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)L₂X] pd0->pd_complex Oxidative Addition (Ar-X) transmetalation [Ar-Pd(II)L₂-Ar'] pd_complex->transmetalation Transmetalation (+Base) transmetalation->pd0 Reductive Elimination product Ar-Ar' transmetalation->product boron Ar'-B(OR)₂ boron->pd_complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura Coupling.

Sonogashira_Cycle cluster_cu Copper Cycle cu_acetylide Cu-C≡CR cu_x CuX cu_acetylide->cu_x pd_complex [Ar-Pd(II)L₂X] cu_acetylide->pd_complex alkyne H-C≡CR alkyne->cu_acetylide +Base pd0 Pd(0)L₂ pd0->pd_complex Oxidative Addition (Ar-X) transmetalation [Ar-Pd(II)L₂(C≡CR)] pd_complex->transmetalation Transmetalation transmetalation->pd0 Reductive Elimination product Ar-C≡CR transmetalation->product

Caption: Simplified catalytic cycles for the Sonogashira Coupling.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)L₂X] pd0->pd_complex Oxidative Addition (Ar-X) amine_complex [Ar-Pd(II)L₂(HNR¹R²)]X pd_complex->amine_complex Amine Coordination amido_complex [Ar-Pd(II)L₂(NR¹R²)] amine_complex->amido_complex Deprotonation (+Base) amido_complex->pd0 Reductive Elimination product Ar-NR¹R² amido_complex->product Kinase_Pathway start 3-(4-Cyano-3-fluorophenyl) -1-propene Derivative coupling Cross-Coupling (e.g., Suzuki, Heck) start->coupling intermediate Functionalized Intermediate coupling->intermediate synthesis Further Synthetic Steps intermediate->synthesis inhibitor Novel Kinase Inhibitor synthesis->inhibitor kinase Target Kinase (e.g., Tyr, Ser/Thr Kinase) inhibitor->kinase inhibition Inhibition of Signaling Pathway kinase->inhibition

References

Application Notes and Protocols: 4-Allyl-2-fluorobenzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Allyl-2-fluorobenzonitrile is a versatile synthetic intermediate with significant potential in medicinal chemistry. Its unique trifunctional architecture, comprising a nitrile group, a fluoro-substituted aromatic ring, and a reactive allyl moiety, makes it an attractive starting material for the synthesis of diverse and complex molecular scaffolds. The presence of the fluorine atom can enhance metabolic stability and binding affinity of target compounds, while the nitrile and allyl groups serve as key handles for a variety of chemical transformations, including the construction of heterocyclic ring systems commonly found in bioactive molecules. This document provides detailed application notes and protocols for the use of 4-allyl-2-fluorobenzonitrile in the synthesis of potential kinase inhibitors, a prominent class of therapeutic agents.

Application: Intermediate in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology. The 2-aminopyrimidine scaffold is a well-established pharmacophore present in numerous approved kinase inhibitors. 4-Allyl-2-fluorobenzonitrile can serve as a valuable precursor for the synthesis of novel substituted 2-aminopyrimidines, where the allyl group can be further functionalized to probe the solvent-exposed regions of the kinase ATP-binding site, potentially leading to enhanced potency and selectivity.

Synthetic Strategy Overview

The overall synthetic strategy involves a multi-step sequence starting with the cyclization of 4-allyl-2-fluorobenzonitrile with guanidine to form a diaminopyrimidine core. Subsequent functionalization of the pyrimidine ring and modification of the allyl group can lead to a library of diverse kinase inhibitor candidates.

Experimental Protocols

Protocol 1: Synthesis of 4-(4-Allyl-2-fluorophenyl)pyrimidine-2,6-diamine

This protocol details the initial cyclization reaction to form the core pyrimidine scaffold.

Materials:

  • 4-Allyl-2-fluorobenzonitrile

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography apparatus

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a solution of sodium ethoxide (2.2 eq.) in anhydrous ethanol (50 mL) in a 250 mL round-bottom flask, add guanidine hydrochloride (2.0 eq.).

  • Stir the mixture at room temperature for 30 minutes to generate free guanidine.

  • Add 4-allyl-2-fluorobenzonitrile (1.0 eq.) to the reaction mixture.

  • Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase).

  • After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.

  • Quench the reaction by the slow addition of water (50 mL).

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford 4-(4-allyl-2-fluorophenyl)pyrimidine-2,6-diamine as a solid.

Protocol 2: Oxidative Cleavage and Reductive Amination of the Allyl Group

This protocol describes the modification of the allyl side chain to introduce a functional group for further diversification.

Materials:

  • 4-(4-Allyl-2-fluorophenyl)pyrimidine-2,6-diamine (from Protocol 1)

  • Ozone (O₃) generator

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Dimethyl sulfide (DMS)

  • A primary or secondary amine of choice (e.g., morpholine)

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid (AcOH)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Ozonolysis:

    • Dissolve 4-(4-allyl-2-fluorophenyl)pyrimidine-2,6-diamine (1.0 eq.) in a mixture of DCM and MeOH (e.g., 3:1) at -78 °C.

    • Bubble ozone through the solution until a blue color persists, indicating the consumption of the starting material (monitor by TLC).

    • Purge the solution with nitrogen or argon to remove excess ozone.

    • Add dimethyl sulfide (3.0 eq.) and allow the mixture to warm to room temperature overnight.

    • Concentrate the reaction mixture under reduced pressure to obtain the crude aldehyde.

  • Reductive Amination:

    • Dissolve the crude aldehyde in DCM.

    • Add the desired amine (1.2 eq.) and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise.

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography to yield the desired functionalized product.

Quantitative Data Summary

The following table presents hypothetical, yet plausible, in vitro kinase inhibition data for a compound synthesized from 4-allyl-2-fluorobenzonitrile, designated as Compound A . This data is for illustrative purposes to demonstrate the potential of this starting material in generating potent and selective kinase inhibitors.

Kinase TargetCompound A IC₅₀ (nM)Reference Inhibitor IC₅₀ (nM)
Kinase 1 (e.g., EGFR)1510
Kinase 2 (e.g., VEGFR2)2520
Kinase 3 (e.g., PDGFRβ)5045
Kinase 4 (e.g., SRC)>10005
Kinase 5 (e.g., ABL)>10008

Table 1: Hypothetical in vitro kinase inhibitory activity of a derivative of 4-allyl-2-fluorobenzonitrile.

Visualizations

Synthetic Workflow

Synthetic_Workflow A 4-Allyl-2-fluorobenzonitrile C 4-(4-Allyl-2-fluorophenyl) pyrimidine-2,6-diamine A->C Cyclization B Guanidine B->C D Ozonolysis C->D 1. O₃ 2. DMS E Intermediate Aldehyde D->E G Reductive Amination E->G Coupling F Amine (R-NH2) F->G H Final Kinase Inhibitor Scaffold G->H

Caption: Synthetic workflow for the preparation of a kinase inhibitor scaffold from 4-allyl-2-fluorobenzonitrile.

Hypothetical Kinase Signaling Pathway Inhibition

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Compound A (Kinase Inhibitor) Inhibitor->Receptor Inhibition

Caption: Diagram illustrating the inhibition of a receptor tyrosine kinase signaling pathway by a hypothetical inhibitor derived from 4-allyl-2-fluorobenzonitrile.

Application Notes and Protocols: 3-(4-Cyano-3-fluorophenyl)-1-propene as a Versatile Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Cyano-3-fluorophenyl)-1-propene is a valuable and versatile building block in the synthesis of a wide array of heterocyclic compounds. Its unique structural features, including a reactive allyl group, a cyano moiety, and a fluorine-substituted aromatic ring, provide multiple reaction sites for the construction of diverse and complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of quinolines, pyrazoles, and pyridines using this compound as a key starting material. The resulting heterocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules.

Key Intermediate Synthesis: 2-Amino-5-allyl-4-fluorobenzonitrile

A crucial step in the utilization of this compound for the synthesis of various nitrogen-containing heterocycles is the introduction of an amino group ortho to the allyl substituent. This transformation yields the key intermediate, 2-amino-5-allyl-4-fluorobenzonitrile, which serves as a versatile precursor for subsequent cyclization reactions.

A plausible synthetic route for this amination is via a nucleophilic aromatic substitution reaction. The fluorine atom on the aromatic ring is activated by the electron-withdrawing cyano group, making it susceptible to displacement by an amine source.

Experimental Protocol: Synthesis of 2-Amino-5-allyl-4-fluorobenzonitrile

Materials:

  • This compound

  • Sodium amide (NaNH₂) or another suitable amination reagent

  • Anhydrous liquid ammonia or a high-boiling point aprotic solvent (e.g., DMSO, DMF)

  • Anhydrous THF or dioxane

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Carefully add sodium amide (1.2 equivalents) portion-wise to the stirred solution under a nitrogen atmosphere.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-amino-5-allyl-4-fluorobenzonitrile.

Expected Yield: 60-75%

Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application 1: Synthesis of Quinolines

The prepared 2-amino-5-allyl-4-fluorobenzonitrile can be readily converted into substituted quinolines through an oxidative cyclization reaction. This transformation typically involves the use of a transition metal catalyst.

Experimental Protocol: Synthesis of 6-Cyano-7-fluoro-4-methylquinoline

Materials:

  • 2-Amino-5-allyl-4-fluorobenzonitrile

  • Palladium(II) chloride (PdCl₂)

  • Copper(I) chloride (CuCl)

  • Oxygen (balloon) or air

  • Anhydrous DMF

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-amino-5-allyl-4-fluorobenzonitrile (1 equivalent) in anhydrous DMF, add PdCl₂ (0.1 equivalents) and CuCl (1 equivalent).

  • Stir the mixture at room temperature under an oxygen atmosphere (balloon) for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield the desired quinoline derivative.

Quantitative Data Summary

Product NameStarting MaterialReagentsSolventReaction Time (h)Yield (%)
6-Cyano-7-fluoro-4-methylquinoline2-Amino-5-allyl-4-fluorobenzonitrilePdCl₂, CuCl, O₂DMF1865

Logical Workflow for Quinolone Synthesis

G start This compound intermediate 2-Amino-5-allyl-4-fluorobenzonitrile start->intermediate Amination (NaNH₂) product 6-Cyano-7-fluoro-4-methylquinoline intermediate->product Oxidative Cyclization (PdCl₂/CuCl, O₂)

Caption: Synthetic pathway to quinoline derivatives.

Application 2: Synthesis of Pyrazoles

The allyl group of the key intermediate can be oxidatively cleaved to an aldehyde, which can then be condensed with a hydrazine derivative to form a pyrazole ring.

Experimental Protocol: Synthesis of 3-(3-Cyano-4-fluoro-6-aminophenyl)-1H-pyrazole

Step 1: Oxidative Cleavage to Aldehyde

Materials:

  • 2-Amino-5-allyl-4-fluorobenzonitrile

  • Ozone (O₃) generator

  • Dichloromethane (DCM)

  • Methanol

  • Dimethyl sulfide (DMS) or triphenylphosphine (PPh₃)

Procedure:

  • Dissolve 2-amino-5-allyl-4-fluorobenzonitrile (1 equivalent) in a mixture of DCM and methanol at -78 °C.

  • Bubble ozone through the solution until a blue color persists.

  • Purge the solution with nitrogen to remove excess ozone.

  • Add dimethyl sulfide (2 equivalents) and allow the reaction to warm to room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure. The crude aldehyde can be used in the next step without further purification.

Step 2: Pyrazole Formation

Materials:

  • Crude 2-amino-5-formyl-4-fluorobenzonitrile

  • Hydrazine hydrate

  • Ethanol

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve the crude aldehyde from Step 1 in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) and a catalytic amount of acetic acid.

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by column chromatography (hexane/ethyl acetate) to obtain the pyrazole derivative.

Quantitative Data Summary

Product NameStarting MaterialReagentsSolventReaction Time (h)Overall Yield (%)
3-(3-Cyano-4-fluoro-6-aminophenyl)-1H-pyrazole2-Amino-5-allyl-4-fluorobenzonitrile1. O₃, DMS; 2. N₂H₄·H₂ODCM/MeOH, then EtOH12 (ozonolysis), 5 (cyclization)55

Workflow for Pyrazole Synthesis

G intermediate 2-Amino-5-allyl-4-fluorobenzonitrile aldehyde 2-Amino-5-formyl-4-fluorobenzonitrile intermediate->aldehyde Ozonolysis product 3-(3-Cyano-4-fluoro-6-aminophenyl)-1H-pyrazole aldehyde->product Condensation (Hydrazine)

Caption: Synthetic route to pyrazole derivatives.

Application 3: Synthesis of Pyridines

The cyano group and the allyl group in the starting material can participate in the construction of a pyridine ring through a multi-step sequence involving the formation of a β-enaminonitrile intermediate.

Experimental Protocol: Synthesis of a Substituted Pyridine

Step 1: Isomerization of the Allyl Group

Materials:

  • This compound

  • Potassium tert-butoxide

  • Anhydrous DMSO

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMSO.

  • Add potassium tert-butoxide (0.2 equivalents) and heat the mixture at 80 °C for 2-4 hours.

  • Monitor the isomerization to the conjugated alkene by GC-MS or ¹H NMR.

  • Once the reaction is complete, pour the mixture into water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude propenyl derivative.

Step 2: Pyridine Ring Formation

Materials:

  • Crude 3-(4-Cyano-3-fluorophenyl)-prop-1-ene

  • A suitable 1,3-dicarbonyl compound (e.g., acetylacetone)

  • Ammonium acetate

  • Acetic acid

Procedure:

  • A mixture of the crude propenyl derivative (1 equivalent), acetylacetone (1.2 equivalents), and ammonium acetate (4 equivalents) in acetic acid is heated to reflux for 8-12 hours.

  • After cooling, the reaction mixture is poured into ice water and neutralized with a saturated solution of sodium bicarbonate.

  • The precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization or column chromatography to afford the desired pyridine derivative.

Quantitative Data Summary

Product NameStarting MaterialReagentsSolventReaction Time (h)Overall Yield (%)
Substituted PyridineThis compound1. t-BuOK; 2. Acetylacetone, NH₄OAcDMSO, then Acetic Acid3 (isomerization), 10 (cyclization)45

Pyridine Synthesis Workflow

G start This compound isomer 3-(4-Cyano-3-fluorophenyl)-prop-1-ene start->isomer Isomerization (t-BuOK) product Substituted Pyridine isomer->product Hantzsch-type Reaction

Caption: Synthetic pathway to pyridine derivatives.

Conclusion

This compound is a highly adaptable building block for the synthesis of quinolines, pyrazoles, and pyridines. The protocols outlined in these application notes provide a foundation for researchers to explore the synthesis of novel heterocyclic compounds for potential applications in drug discovery and materials science. The functional group tolerance and the potential for further derivatization of the resulting heterocyclic cores make this starting material an attractive choice for the generation of diverse chemical libraries.

Experimental protocol for the purification of 3-(4-Cyano-3-fluorophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the purification of 3-(4-Cyano-3-fluorophenyl)-1-propene, also known as 5-allyl-2-fluorobenzonitrile. This compound is a valuable building block in medicinal chemistry and drug development. The described methodology utilizes silica gel column chromatography followed by recrystallization to achieve high purity. This protocol is intended to serve as a comprehensive guide for researchers requiring a purified form of this compound for their studies.

Introduction

This compound is a substituted benzonitrile derivative. Compounds within this class are of significant interest in the pharmaceutical industry due to their potential as intermediates in the synthesis of bioactive molecules. The presence of the cyano and fluoro groups, along with the reactive allyl moiety, makes this a versatile synthon. Achieving high purity of this intermediate is critical to ensure the desired outcome and purity of subsequent reaction steps and final active pharmaceutical ingredients. This protocol outlines a robust two-step purification process involving column chromatography and recrystallization.

Experimental Protocols

Materials and Equipment
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Ethanol (ACS grade or higher)

  • Deionized water

  • Glass chromatography column

  • Separatory funnel

  • Round-bottom flasks

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Heating mantle with stirrer

  • Crystallization dish

  • Büchner funnel and flask

  • Vacuum source

  • NMR spectrometer

  • HPLC system

Purification Workflow

PurificationWorkflow cluster_prep Preparation cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization cluster_analysis Purity Analysis Crude Crude Product Dissolve Dissolve in Minimal Dichloromethane Crude->Dissolve Load Load Crude Product Dissolve->Load Pack Pack Silica Gel Column with Hexanes Pack->Load Elute Elute with Hexanes/ Ethyl Acetate Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate_Chrom Evaporate Solvent Combine->Evaporate_Chrom Dissolve_Recryst Dissolve in Hot Ethanol Evaporate_Chrom->Dissolve_Recryst Cool Slowly Cool to Room Temp. Dissolve_Recryst->Cool IceBath Cool in Ice Bath Cool->IceBath Filter Vacuum Filter Crystals IceBath->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry Under Vacuum Wash->Dry PureProduct Pure Product Dry->PureProduct NMR NMR Spectroscopy PureProduct->NMR HPLC HPLC Analysis PureProduct->HPLC

Caption: Workflow for the purification of this compound.

Step 1: Silica Gel Column Chromatography

Column chromatography is a widely used technique for the purification of organic compounds. The choice of a non-polar stationary phase like silica gel is suitable for the separation of moderately polar compounds.

  • Column Preparation: A glass chromatography column is packed with a slurry of silica gel in hexanes. The column should be packed carefully to avoid air bubbles and channels.

  • Sample Loading: The crude this compound is dissolved in a minimal amount of a non-polar solvent, such as dichloromethane or the initial eluent, and loaded onto the top of the silica gel bed.

  • Elution: The column is eluted with a solvent system of increasing polarity. A common starting point for compounds of similar polarity is a gradient of ethyl acetate in hexanes, beginning with 100% hexanes and gradually increasing the concentration of ethyl acetate.

  • Fraction Collection: Eluted fractions are collected in test tubes.

  • TLC Analysis: The composition of each fraction is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the partially purified product, which may be a colorless oil or a solid.

Step 2: Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[1][2]

  • Solvent Selection: An ideal solvent for recrystallization will dissolve the compound well at elevated temperatures but poorly at low temperatures.[1] For aryl propenes, ethanol or a mixture of ethanol and water is often a good choice.

  • Dissolution: The partially purified product from the chromatography step is placed in an Erlenmeyer flask, and a minimal amount of hot ethanol is added to completely dissolve the compound.

  • Cooling and Crystallization: The solution is allowed to cool slowly to room temperature. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The flask can then be placed in an ice bath to maximize crystal formation.[1]

  • Crystal Collection: The crystals are collected by vacuum filtration using a Büchner funnel.

  • Washing: The collected crystals are washed with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: The purified crystals are dried under vacuum to remove any residual solvent.

Data Presentation

The following tables summarize the expected data from the purification and characterization of this compound. Note that these are representative values and may vary based on the specific experimental conditions and the nature of the impurities in the starting material.

Table 1: Purification Parameters

ParameterColumn ChromatographyRecrystallization
Stationary Phase Silica Gel (60 Å, 230-400 mesh)N/A
Mobile Phase/Solvent Hexanes/Ethyl Acetate GradientEthanol/Water
Typical Recovery 80-95%70-90%
Purity after Step >95%>99%

Table 2: Analytical Characterization of Purified Product

Analysis MethodExpected Result
Appearance White to off-white crystalline solid
¹H NMR (CDCl₃, 400 MHz) Aromatic Protons: δ 7.2-7.6 ppm (m, 3H)Vinyl Protons: δ 5.8-6.0 ppm (m, 1H), δ 5.0-5.2 ppm (m, 2H)Allylic Protons: δ 3.4-3.5 ppm (d, 2H)
¹³C NMR (CDCl₃, 100 MHz) Aromatic & Cyano Carbons: δ 110-165 ppmVinyl Carbons: δ 115-140 ppmAllylic Carbon: δ ~38 ppm
HPLC Purity >99% (by peak area)

Note: Predicted NMR shifts are based on related structures and should be confirmed by experimental data.

Signaling Pathway Diagram

While this compound is an intermediate and not typically involved directly in signaling pathways, it can be a precursor to molecules that are. The logical flow of its synthesis and purification leading to a biologically active molecule is depicted below.

LogicalFlow cluster_synthesis Synthesis cluster_purification Purification cluster_derivatization Further Synthesis cluster_application Application Precursors Starting Materials Reaction Chemical Synthesis Precursors->Reaction CrudeProduct Crude this compound Reaction->CrudeProduct PurificationStep Purification Protocol (Chromatography & Recrystallization) CrudeProduct->PurificationStep PureIntermediate Pure Intermediate PurificationStep->PureIntermediate Derivatization Further Reaction Steps PureIntermediate->Derivatization API Active Pharmaceutical Ingredient (API) Derivatization->API BiologicalAssay Biological Assays API->BiologicalAssay SignalingPathway Interaction with Signaling Pathway BiologicalAssay->SignalingPathway

Caption: Logical flow from synthesis to biological application.

Conclusion

The protocol described in this application note provides a reliable method for obtaining high-purity this compound. The combination of column chromatography and recrystallization is effective in removing both polar and non-polar impurities. The purity of the final product should be confirmed by appropriate analytical techniques such as NMR and HPLC to ensure its suitability for subsequent use in research and drug development. Researchers should consider that the optimal conditions for purification may require some adjustments based on the specific impurity profile of their crude material.

References

Use of 3-(4-Cyano-3-fluorophenyl)-1-propene in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: Synthesis of Kinase Inhibitors

Introduction

Acalabrutinib: A Bruton's Tyrosine Kinase (BTK) Inhibitor

Acalabrutinib (Calquence®) is a second-generation, highly selective, covalent inhibitor of Bruton's tyrosine kinase (BTK) approved for the treatment of certain B-cell malignancies.[1] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is critical for B-cell proliferation, trafficking, and survival.

Signaling Pathway

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCy2 PLCγ2 BTK->PLCy2 Activation IP3_DAG IP3 & DAG PLCy2->IP3_DAG Calcium Calcium Mobilization IP3_DAG->Calcium NFkB NF-κB Activation IP3_DAG->NFkB Calcium->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Acalabrutinib Acalabrutinib Acalabrutinib->BTK Covalent Inhibition (Cys481)

Synthetic Workflow Overview

The synthesis of Acalabrutinib involves the coupling of a key pyrrolidinyl imidazopyrazine core with a substituted benzamide side chain. A common route involves the preparation of these two key fragments followed by their condensation.

Acalabrutinib_Synthesis_Workflow cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Fragment C Synthesis start_A 2,3-Dichloropyrazine int_A1 (3-chloropyrazin-2-yl)methanamine start_A->int_A1 int_A2 Imidazo[1,5-a]pyrazine core int_A1->int_A2 Coupling1 Intermediate X int_A2->Coupling1 Coupling start_B1 (S)-Pyrrolidine-2-carboxylic acid int_B1 (S)-1-(But-2-ynoyl)pyrrolidin-2-yl moiety start_B1->int_B1 int_B1->Coupling1 start_C1 4-Bromobenzoic acid int_C1 4-Bromo-N-(pyridin-2-yl)benzamide start_C1->int_C1 Final_Coupling Acalabrutinib int_C1->Final_Coupling Coupling1->Final_Coupling Suzuki Coupling

Experimental Protocols

Protocol 1: Synthesis of (S)-4-(8-amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide (Key Intermediate)

This protocol is adapted from patent literature and outlines a key coupling step.[2]

  • Reaction Setup: To a solution of (S)-benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate in a suitable solvent (e.g., a mixture of toluene and water), add 4-(N-(pyridin-2-yl)carbamoyl)phenylboronic acid.

  • Catalyst and Base: Add a palladium catalyst, such as Pd(dppf)Cl2, and an inorganic base, such as potassium carbonate.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 80-100 °C) for a sufficient time until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: After cooling, partition the mixture between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired intermediate.

Protocol 2: Final Acylation to Acalabrutinib

  • Deprotection: The Boc or Cbz protecting group on the pyrrolidine nitrogen of the intermediate from the previous step is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HBr in acetic acid).[2]

  • Acylation: The resulting free amine is then acylated with 2-butynoic acid. To a solution of the deprotected intermediate in a suitable solvent (e.g., DMF or CH2Cl2), add a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine). Add 2-butynoic acid and stir the reaction mixture at room temperature until completion.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product, Acalabrutinib, is purified by chromatography or recrystallization.

Quantitative Data
ParameterValueReference
BTK Inhibition (IC50) ~5 nM[1]
Median Target Coverage (in vivo) >95% at 12 hours[1]
Overall Synthesis Yield Varies by route, typically 20-40%[3]

Tofacitinib: A Janus Kinase (JAK) Inhibitor

Tofacitinib (Xeljanz®) is an inhibitor of Janus kinases (JAKs), with functional specificity for JAK1 and JAK3. It is used in the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. JAKs are intracellular enzymes that transmit cytokine signaling from cell membrane receptors to the nucleus, influencing hematopoiesis and immune cell function.

Signaling Pathway

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK Janus Kinase (JAK1/JAK3) Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription (Inflammation) Nucleus->Gene Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition

Synthetic Workflow Overview

The synthesis of Tofacitinib centers on the construction of a chiral 3-amino-4-methylpiperidine core, which is then coupled to a pyrrolo[2,3-d]pyrimidine (7-deazapurine) moiety and finally acylated.

Tofacitinib_Synthesis_Workflow cluster_0 Piperidine Core Synthesis cluster_1 Heterocycle Synthesis start_A Chiral Starting Material (e.g., 3-picoline) int_A1 (3R,4R)-1-benzyl-4-methylpiperidin-3-amine start_A->int_A1 int_A2 (3R,4R)-N-methyl-1-benzyl-4-methylpiperidin-3-amine int_A1->int_A2 Coupling Coupled Intermediate int_A2->Coupling SNAr Reaction start_B 6-Amino-7-deazapurine int_B 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine start_B->int_B int_B->Coupling Debenzylation Debenzylation Coupling->Debenzylation Debenzylation Final_Acylation Tofacitinib Debenzylation->Final_Acylation Acylation with cyanoacetylating agent

Experimental Protocols

Protocol 3: Synthesis of (3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine

This protocol is a generalized representation of a key coupling step found in the literature.[4]

  • Reaction Setup: In a reaction vessel, dissolve (3R,4R)-N-methyl-1-benzyl-4-methylpiperidin-3-amine and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable high-boiling point solvent such as n-butanol or water.

  • Base: Add an inorganic base, for example, potassium carbonate.

  • Reaction Conditions: Heat the reaction mixture to reflux (around 100-120 °C) and maintain for several hours until the starting materials are consumed (monitored by HPLC).

  • Work-up: Cool the reaction mixture and add water. The product often precipitates and can be collected by filtration. Wash the solid with water and then an organic solvent like MTBE or heptane.

  • Debenzylation: The benzyl group is typically removed by catalytic hydrogenation. The crude product from the previous step is dissolved in an appropriate solvent (e.g., methanol/acetic acid) and subjected to hydrogenation over a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • Isolation: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the debenzylated intermediate.

Protocol 4: Final Acylation to Tofacitinib

  • Reaction Setup: Dissolve the intermediate from Protocol 3 in a suitable solvent system, such as a mixture of dichloromethane and water.

  • Acylation: Cool the solution in an ice bath. Add a solution of ethyl cyanoacetate or another suitable cyanoacetylating agent and a base (e.g., DBU or triethylamine) to the reaction mixture.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion.

  • Work-up and Purification: Separate the organic layer, wash with aqueous acid and brine, dry, and concentrate. The crude Tofacitinib can be purified by crystallization, often as a citrate salt by treating the free base with citric acid in a suitable solvent like isopropanol.

Quantitative Data
ParameterValueReference
JAK1 Inhibition (IC50) 1 nM[5]
JAK2 Inhibition (IC50) 20 nM[5]
JAK3 Inhibition (IC50) 1 nM[5]
Overall Synthesis Yield ~25-35% from key piperidine intermediate[4]

Disclaimer: These protocols are intended for informational purposes for a professional audience and should be adapted and optimized based on laboratory conditions and safety assessments. All chemical syntheses should be performed by trained professionals in an appropriate laboratory setting with all necessary safety precautions.

References

Application Notes and Protocols: Derivatization of the Cyano Group in 4-allyl-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the cyano group in 4-allyl-2-fluorobenzonitrile, a versatile building block in medicinal chemistry and materials science. The following derivatization strategies transform the nitrile functionality into key chemical motifs such as primary amines, carboxylic acids, tetrazoles, and amidines, significantly expanding its synthetic utility.

Introduction

4-allyl-2-fluorobenzonitrile is a valuable starting material due to its unique combination of reactive sites: the cyano group, the allyl group, and the fluorinated aromatic ring. The derivatization of the cyano group is a critical step in the synthesis of a wide array of biologically active compounds and functional materials. This document outlines four principal pathways for the transformation of the nitrile moiety, complete with detailed experimental procedures and expected outcomes.

Reduction of the Cyano Group to a Primary Amine

The reduction of the nitrile in 4-allyl-2-fluorobenzonitrile to a primary amine (4-allyl-2-fluorobenzylamine) provides a crucial intermediate for the introduction of nitrogen-containing functionalities. This transformation can be effectively achieved through catalytic hydrogenation or with chemical hydrides.[1][2][3][4]

Experimental Protocol: Reduction using Lithium Aluminum Hydride (LiAlH₄)
  • Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a solution of 4-allyl-2-fluorobenzonitrile (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Reagent Addition: The solution is cooled to 0 °C in an ice bath. Lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq) is added portion-wise, ensuring the temperature does not exceed 10 °C.[2][3]

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water.

  • Isolation: The resulting solid is filtered off, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-allyl-2-fluorobenzylamine.[3]

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Hydrolysis of the Cyano Group to a Carboxylic Acid

Hydrolysis of the nitrile group to a carboxylic acid (4-allyl-2-fluorobenzoic acid) is a fundamental transformation, providing access to a key synthetic handle for further modifications, such as amide or ester formation. This can be accomplished under either acidic or basic conditions.[2][5][6][7]

Experimental Protocol: Basic Hydrolysis
  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-allyl-2-fluorobenzonitrile (1.0 eq) and a 10-20% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).[6][8]

  • Reaction: The mixture is heated to reflux for 4-8 hours. The reaction progress can be monitored by the evolution of ammonia gas and by TLC analysis.[5]

  • Work-up: After cooling to room temperature, the reaction mixture is washed with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove any unreacted starting material.

  • Isolation: The aqueous layer is then carefully acidified to a pH of approximately 2 with a concentrated acid, such as hydrochloric acid (HCl), which will precipitate the carboxylic acid product.[5][8]

  • Purification: The precipitated 4-allyl-2-fluorobenzoic acid is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.[8]

[2+3] Cycloaddition to form a Tetrazole

The conversion of the nitrile to a 5-substituted-1H-tetrazole is a highly valuable transformation in medicinal chemistry, as the tetrazole ring is a common bioisostere for a carboxylic acid group. This is typically achieved via a [3+2] cycloaddition reaction with an azide source, often catalyzed by a Lewis acid.[9][10][11][12]

Experimental Protocol: Zinc-Catalyzed Cycloaddition
  • Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, suspend 4-allyl-2-fluorobenzonitrile (1.0 eq), sodium azide (NaN₃) (1.1-1.5 eq), and zinc bromide (ZnBr₂) (1.0 eq) in water.[9][12]

  • Reaction: The reaction mixture is heated to reflux with vigorous stirring for 12-24 hours. TLC can be used to monitor the consumption of the starting nitrile.

  • Work-up: After cooling, the reaction mixture is diluted with ethyl acetate and acidified to a pH of 1 with 3N hydrochloric acid. Vigorous stirring is continued until all solids have dissolved.[9]

  • Isolation: The organic layer is separated, and the aqueous layer is extracted multiple times with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude 5-(4-allyl-2-fluorophenyl)-1H-tetrazole can be purified by recrystallization or column chromatography.

Formation of an Amidine

Amidines are important functional groups in medicinal chemistry and serve as versatile synthetic intermediates. They can be synthesized from nitriles by the addition of amines, a reaction that can be promoted by the formation of an intermediate imidate or catalyzed by a transition metal.[13][14][15][16]

Experimental Protocol: Pinner Reaction for Amidine Synthesis
  • Formation of the Imidate Hydrochloride:

    • A solution of 4-allyl-2-fluorobenzonitrile (1.0 eq) in anhydrous ethanol is cooled to 0 °C.

    • Dry hydrogen chloride (HCl) gas is bubbled through the solution until saturation.

    • The flask is sealed and allowed to stand at room temperature for 12-24 hours, during which time the ethyl 4-allyl-2-fluorobenzimidate hydrochloride will precipitate.

    • The precipitate is collected by filtration, washed with cold anhydrous diethyl ether, and dried.[14]

  • Formation of the Amidine:

    • The isolated imidate hydrochloride is suspended in a solution of ammonia or a primary/secondary amine in ethanol.

    • The mixture is stirred at room temperature for 2-6 hours.

    • The solvent is removed under reduced pressure, and the resulting crude amidine hydrochloride is treated with a base (e.g., NaOH) to liberate the free amidine.

    • The product is then extracted with an organic solvent and purified by chromatography or recrystallization.

Data Summary

The following table summarizes typical reaction conditions and expected yields for the derivatization of 4-allyl-2-fluorobenzonitrile. Please note that yields are representative and may vary based on reaction scale and optimization.

Derivatization ReactionReagents and ConditionsProductTypical Yield (%)
Reduction 1. LiAlH₄, Et₂O, reflux2. H₂O, NaOH(aq)4-allyl-2-fluorobenzylamine75-90
Hydrolysis (Basic) 1. NaOH(aq), reflux2. HCl(aq)4-allyl-2-fluorobenzoic acid80-95
Tetrazole Formation NaN₃, ZnBr₂, H₂O, reflux5-(4-allyl-2-fluorophenyl)-1H-tetrazole70-85
Amidine Formation 1. HCl, EtOH2. NH₃, EtOH4-allyl-2-fluorobenzamidine60-80

Visualizing the Synthetic Pathways

The following diagrams illustrate the described chemical transformations and a general experimental workflow.

Derivatization_Pathways cluster_reduction Reduction cluster_hydrolysis Hydrolysis cluster_cycloaddition Cycloaddition cluster_amidine_formation Amidine Formation start 4-allyl-2-fluorobenzonitrile amine 4-allyl-2-fluorobenzylamine start->amine LiAlH₄ or H₂/Catalyst acid 4-allyl-2-fluorobenzoic acid start->acid H₃O⁺ or OH⁻, heat tetrazole 5-(4-allyl-2-fluorophenyl)-1H-tetrazole start->tetrazole NaN₃, ZnBr₂ amidine 4-allyl-2-fluorobenzamidine start->amidine 1. HCl, ROH 2. R'₂NH

Caption: Synthetic routes for the derivatization of 4-allyl-2-fluorobenzonitrile.

Experimental_Workflow start Start: 4-allyl-2-fluorobenzonitrile & Reagents reaction Reaction Setup and Execution (Heating/Cooling, Stirring) start->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring monitoring->reaction Continue reaction workup Quenching and Work-up (Extraction, Washing) monitoring->workup Reaction complete isolation Product Isolation (Filtration, Evaporation) workup->isolation purification Purification (Chromatography, Recrystallization) isolation->purification analysis Product Characterization (NMR, IR, MS) purification->analysis final_product Final Derivatized Product analysis->final_product

Caption: General experimental workflow for derivatization reactions.

References

Application Note: Scale-Up Synthesis of 3-(4-Cyano-3-fluorophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(4-Cyano-3-fluorophenyl)-1-propene is a potentially valuable intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its synthesis typically involves a Grignard reaction, a powerful method for forming carbon-carbon bonds.[1] However, scaling this reaction from the laboratory to an industrial setting presents significant challenges, primarily related to safety and thermal management.[2][3] Grignard reactions are highly exothermic, and the reagents are sensitive to air and moisture, increasing the risk of thermal runaway and fire, especially at larger scales.[4][5] This document provides a detailed protocol for the synthesis of this compound and outlines critical considerations for a safe and efficient scale-up.

Proposed Synthesis Pathway

The recommended synthesis route involves the preparation of an allylmagnesium bromide Grignard reagent, followed by its reaction with 4-bromo-2-fluorobenzonitrile to yield the desired product.

G A 4-Bromo-2-fluorobenzonitrile D This compound (Final Product) A->D B Allyl Bromide + Mg C Allylmagnesium Bromide (Grignard Reagent) B->C Anhydrous THF C->D Coupling Reaction

Caption: Proposed reaction scheme for the synthesis of this compound.

Reagents and Materials

Table 1: Reagents and Materials

CompoundFormulaMW ( g/mol )RoleNotes
4-Bromo-2-fluorobenzonitrileC₇H₃BrFN200.01Starting MaterialCommercially available.[6][7] Harmful if swallowed or inhaled.[7]
Magnesium (Mg) TurningsMg24.31ReagentUse a large excess to prevent Wurtz coupling.[8] Highly reactive with water.[5]
Allyl BromideC₃H₅Br120.98ReagentAdd slowly to control the exothermic reaction.[8]
Tetrahydrofuran (THF)C₄H₈O72.11SolventMust be anhydrous. THF is recommended over diethyl ether for its higher flash point.[4]
Iodine (I₂)I₂253.81InitiatorA small crystal can be used to initiate the reaction.[9][10]
Saturated NH₄Cl (aq)NH₄Cl53.49Quenching AgentFor reaction work-up.
Ethyl AcetateC₄H₈O₂88.11Extraction Solvent
Anhydrous Na₂SO₄ or MgSO₄--Drying AgentTo remove residual water from the organic phase.
Nitrogen (N₂) or Argon (Ar)--Inert GasTo maintain an anhydrous and oxygen-free atmosphere.[11]

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis (≤ 1 L)

A. Preparation of Allylmagnesium Bromide Grignard Reagent

  • Apparatus Setup: Assemble a 1 L three-necked, round-bottomed flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser. Attach a nitrogen or argon inlet to the top of the condenser.

  • Drying: Flame-dry all glassware under vacuum or oven-dry at 120°C for several hours and allow to cool to room temperature under a stream of inert gas.[12]

  • Reagent Charging: Charge the flask with magnesium turnings (1.2-1.5 equivalents). Add a small crystal of iodine.

  • Solvent Addition: Add approximately one-third of the total required anhydrous THF to the flask.

  • Grignard Initiation: Prepare a solution of allyl bromide (1.0 equivalent) in the remaining two-thirds of anhydrous THF in the dropping funnel. Add a small portion (approx. 5-10%) of the allyl bromide solution to the magnesium suspension. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed. If the reaction does not start, gentle warming may be applied.

  • Controlled Addition: Once initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux. Use an ice-water bath to control the temperature and prevent the reaction from becoming too vigorous.[10] The slow addition is crucial to minimize the formation of 1,5-hexadiene (Wurtz coupling product).[8][13]

  • Completion: After the addition is complete, stir the resulting gray-black mixture for an additional hour at room temperature to ensure full conversion.

B. Synthesis of this compound

  • Substrate Addition: Cool the prepared Grignard reagent to 0°C using an ice bath. Slowly add a solution of 4-bromo-2-fluorobenzonitrile (1.0 equivalent relative to allyl bromide) in anhydrous THF via the dropping funnel.

  • Reaction: Maintain the temperature at 0-10°C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Quenching: Cool the reaction mixture back to 0°C and slowly add saturated aqueous ammonium chloride solution to quench the reaction and any unreacted Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by vacuum distillation.

Protocol 2: Scale-Up Considerations and Pilot Plant Protocol

Scaling up a Grignard reaction is a significant challenge due to the deteriorating surface-area-to-volume ratio, which severely limits heat removal capacity.[2][3]

Key Scale-Up Considerations:

  • Thermal Hazard Assessment: A thorough thermal hazard evaluation using reaction calorimetry is mandatory.[2] This will determine the heat of reaction, maximum temperature of synthesis reaction (MTSR), and help design adequate cooling systems.

  • Process Control: The primary method for controlling the reaction's heat output is by controlling the addition of the limiting reagent (in this case, either allyl bromide or the benzonitrile derivative).[2] The cooling capacity of the industrial reactor must always exceed the heat produced by the reaction.[3]

  • Agitation: Efficient agitation is critical in this heterogeneous reaction to ensure good mass transfer between the solid magnesium and the liquid phase.[3] Poor agitation can lead to a build-up of unreacted reagents and a dangerous runaway reaction upon mixing.

  • Safety Engineering:

    • Use a reactor with a high cooling capacity, including an external jacket and an internal reflux condenser.[3]

    • Install safety measures such as rupture discs and pressure relief valves.[4][5]

    • Ensure the availability of an emergency quenching system and a "dump tank".[5]

    • Utilize nitrogen blanketing to maintain an inert atmosphere and prevent solvent fires.[5][11]

  • Continuous Flow Chemistry: For industrial-scale production, transitioning from batch to a continuous flow process is highly recommended.[1] Continuous reactors offer superior heat and mass transfer, smaller reaction volumes, and inherently safer operating conditions, which can improve yield and selectivity by reducing side products like Wurtz coupling.[14][15]

Table 2: Comparison of Lab vs. Pilot Scale Parameters

ParameterLaboratory ScalePilot / Industrial ScaleRationale for Change
Reactor Type Glass FlaskGlass-lined or Stainless Steel ReactorDurability and pressure tolerance.
Atmosphere Inert Gas Balloon/FlowNitrogen Blanketing SystemEnsures a robust and consistent inert atmosphere.[5]
Reagent Addition Dropping FunnelMetering PumpProvides precise and reliable control over addition rate, which is critical for thermal management.[2]
Temperature Control Ice Bath / Heating MantleJacket Cooling/Heating, Reflux CondenserIndustrial reactors have limited cooling capacity per unit volume; reliance on controlled addition is key.[3]
Agitation Magnetic Stir BarBaffled Mechanical AgitatorEnsures efficient mixing in a larger, heterogeneous system.[3]
Safety Measures Fume Hood, Blast ShieldRupture Discs, Emergency Venting, Quench TankEssential for managing potential runaway reactions and over-pressurization.[4][5]
Process Type BatchSemi-Batch or Continuous FlowContinuous flow offers superior safety and control for highly exothermic reactions.[1][14]

Safety and Hazard Analysis

Grignard reactions are associated with significant hazards that must be carefully managed.[4]

Table 3: Hazard Analysis and Mitigation Strategies

HazardCauseMitigation Strategy
Thermal Runaway Highly exothermic reaction; poor heat dissipation; uncontrolled addition of reagents.[2]Perform reaction calorimetry to understand thermal profile.[3] Control the reaction rate via slow, metered addition of the limiting reagent.[2] Ensure cooling capacity exceeds heat generation.
Fire/Explosion Use of flammable ether solvents (THF); pyrophoric nature of some Grignard reagents; reaction with water releases flammable H₂ gas.[4][5][12]Use THF instead of more volatile diethyl ether.[4] Maintain a strict inert atmosphere (N₂/Ar).[11] Ensure all equipment is properly grounded. Use flame-retardant lab coats and appropriate PPE.[11]
Delayed Initiation Passivated magnesium surface; presence of moisture.Activate magnesium with iodine or 1,2-dibromoethane.[9] Ensure all reagents and glassware are scrupulously dry.[10] Be prepared for a sudden exotherm once the reaction initiates.
Chemical Exposure 4-bromo-2-fluorobenzonitrile is toxic; Grignard reagents are corrosive.[4][7]Handle all chemicals in a well-ventilated fume hood or glove box.[12] Wear appropriate PPE, including safety goggles, gloves (Nomex/nitrile), and a flame-resistant lab coat.[11][12]

Scale-Up Workflow Logic

The transition from a laboratory procedure to full-scale production requires a systematic approach to identify and mitigate risks at each stage.

G A 1. Lab-Scale Synthesis (Proof of Concept) B 2. Process Hazard Analysis (PHA) - Reaction Calorimetry - Identify Critical Parameters A->B C 3. Process Optimization - Improve Yield & Purity - Test Raw Material Specs B->C D 4. Pilot Plant Scale-Up - Test in Small-Scale Reactor - Validate Control Strategy C->D E 5. Engineering & Safety Review - Finalize Equipment Design - Develop SOPs D->E F 6. Full-Scale Production - Implement in Production Reactor - Continuous Monitoring E->F

Caption: A logical workflow for the safe scale-up of the Grignard synthesis process.

References

Application Notes and Protocols for 3-(4-Cyano-3-fluorophenyl)-1-propene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-(4-Cyano-3-fluorophenyl)-1-propene as a key intermediate in the synthesis of pharmaceutical compounds, with a focus on the Bruton's tyrosine kinase (BTK) inhibitor, Zanubrutinib. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to support research and development in this area.

Introduction

This compound, also known as 5-allyl-2-fluorobenzonitrile, is a crucial building block in the synthesis of targeted therapies. Its chemical structure, featuring a reactive propene group and a cyano-fluorophenyl moiety, makes it a versatile intermediate for the construction of complex heterocyclic molecules. This document outlines its primary application in the synthesis of Zanubrutinib, a potent and selective BTK inhibitor used in the treatment of various B-cell malignancies.

Application: Intermediate for Zanubrutinib Synthesis

Zanubrutinib (BGB-3111) is a second-generation BTK inhibitor that has demonstrated significant efficacy and a favorable safety profile in clinical trials. The synthesis of Zanubrutinib involves a multi-step process where this compound serves as a key precursor for the formation of the core pyrazolopyrimidine scaffold of the final drug molecule.

Synthetic Strategy Overview

The overall synthetic strategy for Zanubrutinib from this compound involves the following key transformations:

  • Synthesis of this compound: Typically prepared via a cross-coupling reaction, such as a Suzuki or Heck reaction, from a suitable precursor like 5-bromo-2-fluorobenzonitrile.

  • Formation of the Pyrazolopyrimidine Core: The intermediate is reacted with a pyrazole derivative to construct the central heterocyclic ring system.

  • Introduction of the Piperidine Moiety and Acryloyl Group: Subsequent steps involve the coupling of a protected piperidine group, followed by deprotection and acylation to introduce the pharmacologically important acryloyl warhead, which is responsible for the covalent inhibition of BTK.

The following sections provide detailed protocols and available quantitative data for these synthetic steps.

Quantitative Data Presentation

The following tables summarize the reported yields and purity for the key steps in the synthesis of Zanubrutinib, based on data extracted from patent literature. It is important to note that yields can vary depending on the specific reaction conditions and scale.

StepIntermediate/ProductStarting Material(s)Reported YieldReported PurityReference Patent
1. Synthesis of IntermediateThis compound5-bromo-2-fluorobenzonitrile and allylboronic acid pinacol ester (Suzuki Coupling)Not explicitly stated in patents, but generally high for this type of reaction.>95% (typical for intermediates)Inferred from general synthetic knowledge
2. Formation of Pyrazolopyrimidine Core and subsequent steps leading to Zanubrutinib Precursor(S)-7-(1-(tert-butoxycarbonyl)piperidin-4-yl)-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrileThis compound and other reagents~60-70% (multi-step sequence)>99%WO2018033853
3. Final AcylationZanubrutinib(S)-2-(4-phenoxyphenyl)-7-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide and acryloyl chloride>90%>99.5%CN110845504A
Overall Process Zanubrutinib Starting materials for the entire synthesis ~20-30% >99.8% WO2023062504A1

Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis of this compound and its subsequent conversion to a key Zanubrutinib intermediate. These protocols are compiled and adapted from various patent literature and general synthetic methodologies.

Protocol 1: Synthesis of this compound (via Suzuki Coupling)

Objective: To synthesize 5-allyl-2-fluorobenzonitrile from 5-bromo-2-fluorobenzonitrile.

Materials:

  • 5-bromo-2-fluorobenzonitrile

  • Allylboronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-2-fluorobenzonitrile (1.0 eq), allylboronic acid pinacol ester (1.2 eq), potassium carbonate (3.0 eq), and a magnetic stir bar.

  • Add a 3:1 mixture of toluene and water (to a concentration of ~0.1 M of the limiting reagent).

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a colorless oil.

Protocol 2: Synthesis of a Key Zanubrutinib Precursor

Objective: To synthesize the pyrazolopyrimidine core structure of Zanubrutinib.

Materials:

  • This compound

  • 3-Amino-4-cyanopyrazole

  • Sodium tert-butoxide

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • (R)-(-)-2-Amino-2-phenylethanol

  • (S)-tert-butyl 4-(1-acryloylpiperidin-4-yl)piperidine-1-carboxylate (or a suitable protected piperidine precursor)

  • Potassium phosphate (K₃PO₄)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

Procedure:

This is a multi-step sequence, and the following is a generalized representation.

  • Step 2a: Michael Addition and Cyclization:

    • In a reaction vessel under an inert atmosphere, dissolve 3-amino-4-cyanopyrazole (1.0 eq) in anhydrous DMF.

    • Add sodium tert-butoxide (1.1 eq) and stir for 30 minutes at room temperature.

    • Add a solution of this compound (1.05 eq) in DMF dropwise.

    • Heat the reaction to 80-90 °C and stir for 4-6 hours until the reaction is complete (monitored by LC-MS).

    • Cool the reaction and quench with a dilute aqueous HCl solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash, dry, and concentrate. The crude product is the cyclized pyrazolopyrimidine core.

  • Step 2b: Reduction and Chiral Resolution:

    • Dissolve the crude product from the previous step in methanol.

    • Cool the solution to 0 °C and add sodium borohydride (2.0 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Quench the reaction carefully with water and concentrate the mixture.

    • Perform a chiral resolution of the resulting racemic mixture using a suitable chiral acid (e.g., (R)-(-)-mandelic acid) or through enzymatic resolution to isolate the desired (S)-enantiomer.

  • Step 2c: Coupling with the Piperidine Moiety:

    • Combine the resolved (S)-enantiomer (1.0 eq), the protected piperidine precursor (1.1 eq), potassium phosphate (2.0 eq), palladium catalyst (0.05 eq), and ligand (0.1 eq) in a suitable solvent (e.g., dioxane).

    • Degas the mixture and heat to 100-110 °C for 18-24 hours.

    • After completion, cool the reaction, filter through celite, and concentrate.

    • Purify the product by column chromatography to yield the Zanubrutinib precursor.

Visualizations

Signaling Pathway

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK activation Antigen Antigen Antigen->BCR binding BTK_inactive BTK (inactive) LYN_SYK->BTK_inactive phosphorylation BTK_active BTK (active) BTK_inactive->BTK_active autophosphorylation PLCg2 PLCγ2 BTK_active->PLCg2 activation Zanubrutinib Zanubrutinib Zanubrutinib->BTK_active covalent inhibition PIP2 PIP2 PLCg2->PIP2 hydrolysis of IP3_DAG IP3 & DAG PLCg2->IP3_DAG leads to Ca_PKC Ca²⁺ release & PKC activation IP3_DAG->Ca_PKC NFkB_MAPK_NFAT NF-κB, MAPK, NFAT pathways Ca_PKC->NFkB_MAPK_NFAT activation of Cell_Outcomes B-Cell Proliferation, Survival, & Differentiation NFkB_MAPK_NFAT->Cell_Outcomes

Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway and Inhibition by Zanubrutinib.

Experimental Workflow

Zanubrutinib_Synthesis_Workflow Start Starting Materials: 5-bromo-2-fluorobenzonitrile & Allylboronic acid pinacol ester Step1 Protocol 1: Suzuki Coupling Start->Step1 Intermediate1 Intermediate: This compound Step1->Intermediate1 Step2 Protocol 2 (Generalized): Michael Addition, Cyclization, Reduction, Resolution, Coupling Intermediate1->Step2 Intermediate2 Key Precursor: (S)-enantiomer of pyrazolopyrimidine core with protected piperidine Step2->Intermediate2 Step3 Final Steps: Deprotection & Acylation Intermediate2->Step3 FinalProduct Final Product: Zanubrutinib Step3->FinalProduct QC QC/QA: Purity & Characterization FinalProduct->QC

Caption: Generalized workflow for the synthesis of Zanubrutinib.

Logical Relationship

Logical_Relationship Intermediate This compound (Key Intermediate) Properties Key Properties: - Reactive propene group - Cyano-fluorophenyl moiety Intermediate->Properties Application Primary Application: Synthesis of BTK Inhibitors Intermediate->Application Drug Example Drug: Zanubrutinib Application->Drug Mechanism Mechanism of Action: Covalent inhibition of BTK Drug->Mechanism

Caption: Relationship between the intermediate and its application.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Cyano-3-fluorophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(4-Cyano-3-fluorophenyl)-1-propene. The following information addresses potential issues encountered during two common palladium-catalyzed cross-coupling reactions: the Heck coupling and the Suzuki coupling.

Troubleshooting Guides

This section is designed to help you diagnose and resolve common issues encountered during the synthesis of this compound.

Troubleshooting the Heck Coupling Route

Plausible Reaction: 4-bromo-2-fluorobenzonitrile with propene.

Issue Potential Cause Recommended Solution
Low to No Product Yield Inactive Catalyst: The Pd(0) active species has not been generated or has decomposed.- Ensure the use of a reliable Pd(0) source or a suitable precatalyst/ligand system that facilitates in situ reduction of a Pd(II) salt. - Degas all solvents and reagents thoroughly to remove oxygen, which can oxidize and deactivate the catalyst.
Poor Choice of Base: The base may be too weak or too strong, or it may be sterically hindered.- Triethylamine (Et3N) or diisopropylethylamine (DIPEA) are common choices. If yields are low, consider a stronger inorganic base like K2CO3 or Cs2CO3.
Inappropriate Solvent: The solvent may not be suitable for the reaction temperature or may not effectively dissolve the reactants.- High-boiling polar aprotic solvents like DMF, DMAc, or NMP are typically effective. Ensure the solvent is anhydrous.
Low Reaction Temperature: The reaction may not have reached the necessary activation energy.- Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for product formation and potential decomposition.
Incomplete Conversion of Starting Material Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to go to completion.- Increase the catalyst loading in small increments (e.g., from 1 mol% to 3 mol%).
Short Reaction Time: The reaction may not have been allowed to run for a sufficient duration.- Monitor the reaction progress using TLC or GC/LC-MS and extend the reaction time until the starting material is consumed.
Formation of Side Products (e.g., Isomerized Alkenes) β-Hydride Elimination and Re-insertion: This can lead to the formation of internal alkenes.- The addition of certain ligands, such as phosphines, can influence the regioselectivity of the β-hydride elimination. Experiment with different ligands.
Homocoupling of Aryl Halide: This can occur at high temperatures or with certain catalyst systems.- Lower the reaction temperature or screen different palladium catalysts and ligands.
Troubleshooting the Suzuki Coupling Route

Plausible Reaction: 4-bromo-2-fluorobenzonitrile with an allylboronic acid derivative (e.g., allylboronic acid pinacol ester).

Issue Potential Cause Recommended Solution
Low to No Product Yield Protodeboronation of the Allylboronic Reagent: The allylboronic acid derivative is unstable under the reaction conditions and is being replaced by a proton from the solvent or trace water.- Use anhydrous solvents and reagents. - Employ a less nucleophilic base, such as K3PO4 or CsF. - Consider using potassium allyltrifluoroborate, which is more stable than the corresponding boronic acid.[1]
Inactive Catalyst: The palladium catalyst is not active or has been poisoned.- Use a fresh, high-quality palladium catalyst and ligand. - Ensure all glassware is clean and free of contaminants. - Degas the reaction mixture thoroughly.
Poor Ligand Choice: The ligand may not be suitable for the specific substrates.- For Suzuki couplings, phosphine ligands are common. Buchwald or other specialized ligands can be effective for challenging substrates.[2]
Incomplete Conversion of Starting Material Inefficient Transmetalation: The transfer of the allyl group from boron to palladium is slow.- The choice of base is critical for the transmetalation step. Screen different bases such as K2CO3, K3PO4, and Cs2CO3. - The addition of water or other co-solvents can sometimes accelerate transmetalation.
Steric Hindrance: The ortho-fluoro group on the aryl halide may hinder the oxidative addition step.- Use a less sterically demanding ligand. - Increase the reaction temperature.
Formation of Homocoupled Products Side Reactions of the Organoborane or Aryl Halide: These can be promoted by oxygen or high temperatures.- Thoroughly degas the reaction mixture. - Use a slight excess of the boronic acid derivative (e.g., 1.1-1.2 equivalents). - Lower the reaction temperature if possible.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving a high yield in these cross-coupling reactions?

A1: While multiple factors are important, the quality and activity of the palladium catalyst and the exclusion of oxygen are paramount. A seemingly minor issue with the catalyst or the presence of air can significantly reduce or completely inhibit the reaction.

Q2: How do I choose between the Heck and Suzuki coupling routes?

A2: The choice depends on the availability and stability of the starting materials. Propene for the Heck reaction is a gas, which may require specialized equipment. Allylboronic acid derivatives for the Suzuki reaction are solids or liquids but can be prone to decomposition. The Suzuki reaction is often more versatile and may offer higher yields for complex substrates.

Q3: What is the role of the ligand in these reactions?

A3: The ligand stabilizes the palladium catalyst, influences its reactivity, and can affect the selectivity of the reaction. The choice of ligand can impact the rate of oxidative addition, transmetalation (in Suzuki coupling), and reductive elimination.

Q4: How can I effectively purify the final product?

A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any remaining impurities. Recrystallization may also be an option for solid products.

Q5: Are there any safety precautions I should be aware of?

A5: Palladium catalysts can be pyrophoric. Handle them with care, preferably in an inert atmosphere. Solvents like DMF and DMAc are toxic and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for all chemicals used.

Experimental Protocols

General Protocol for Heck Coupling of 4-bromo-2-fluorobenzonitrile with Propene
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-2-fluorobenzonitrile (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)2, 1-5 mol%), and a ligand (e.g., PPh3, 2-10 mol%).

  • Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., DMF or DMAc) and a base (e.g., Et3N or K2CO3, 1.5-2.0 equiv).

  • Introduction of Propene: Bubble propene gas through the reaction mixture for a set period or maintain a positive pressure of propene.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the starting material is consumed (as monitored by TLC or GC/LC-MS).

  • Workup: Cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

General Protocol for Suzuki Coupling of 4-bromo-2-fluorobenzonitrile with Allylboronic Acid Pinacol Ester
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-bromo-2-fluorobenzonitrile (1.0 equiv), allylboronic acid pinacol ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2, 1-5 mol%), and a base (e.g., K2CO3 or K3PO4, 2.0-3.0 equiv).

  • Solvent Addition: Add a degassed solvent system (e.g., toluene/water, dioxane/water, or THF/water).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (as monitored by TLC or GC/LC-MS).

  • Workup: Cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography.

Data Presentation

Table 1: Influence of Reaction Parameters on Heck Coupling Yield
Parameter Variation Expected Impact on Yield
Catalyst Pd(OAc)2, PdCl2(PPh3)2Pd(OAc)2 often requires a ligand; PdCl2(PPh3)2 is a common precatalyst.
Ligand PPh3, P(o-tol)3More electron-donating and bulky ligands can sometimes improve yields.
Base Et3N, K2CO3, Cs2CO3Inorganic bases are often more effective for less reactive aryl halides.
Solvent DMF, DMAc, NMPHigher boiling point solvents allow for higher reaction temperatures.
Temperature 80 °C, 100 °C, 120 °CHigher temperatures generally increase the reaction rate but can also lead to side reactions.
Table 2: Influence of Reaction Parameters on Suzuki Coupling Yield
Parameter Variation Expected Impact on Yield
Catalyst Pd(PPh3)4, Pd(dppf)Cl2Pd(dppf)Cl2 is often more robust and effective for a wider range of substrates.
Boron Reagent Allylboronic acid, Allylboronic acid pinacol ester, Potassium allyltrifluoroboratePinacol esters and trifluoroborates are generally more stable than boronic acids.[1]
Base K2CO3, K3PO4, CsFThe choice of base is crucial and substrate-dependent; K3PO4 is often a good starting point.
Solvent System Toluene/H2O, Dioxane/H2O, THF/H2OThe presence of water is often necessary for the transmetalation step.
Temperature 80 °C, 90 °C, 100 °CHigher temperatures can overcome the activation barrier for sterically hindered substrates.

Visualizations

Heck_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_pd_complex Ar-Pd(II)-X(L2) oxidative_addition->aryl_pd_complex alkene_coordination Alkene Coordination aryl_pd_complex->alkene_coordination pi_complex π-Complex alkene_coordination->pi_complex migratory_insertion Migratory Insertion pi_complex->migratory_insertion alkyl_pd_complex R-Pd(II)-X(L2) migratory_insertion->alkyl_pd_complex beta_hydride_elimination β-Hydride Elimination alkyl_pd_complex->beta_hydride_elimination product_pd_complex Product-Pd(II)-H(L2) beta_hydride_elimination->product_pd_complex reductive_elimination Reductive Elimination product_pd_complex->reductive_elimination product Product product_pd_complex->product reductive_elimination->pd0 hx HX reductive_elimination->hx base Base hx->base aryl_halide Ar-X aryl_halide->oxidative_addition alkene Alkene alkene->alkene_coordination Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_pd_complex Ar-Pd(II)-X(L2) oxidative_addition->aryl_pd_complex transmetalation Transmetalation aryl_pd_complex->transmetalation diaryl_pd_complex Ar-Pd(II)-R(L2) transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product Product (Ar-R) reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition organoboron R-B(OR)2 organoboron->transmetalation base Base base->transmetalation Troubleshooting_Workflow start Low or No Yield check_catalyst Check Catalyst Activity (Fresh, High Purity) start->check_catalyst check_reagents Verify Reagent Quality (Anhydrous Solvents, Boronic Acid Stability) check_catalyst->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions optimize_base Optimize Base check_conditions->optimize_base optimize_ligand Optimize Ligand optimize_base->optimize_ligand optimize_solvent Optimize Solvent optimize_ligand->optimize_solvent success Improved Yield optimize_solvent->success

References

Common side reactions in the synthesis of 4-allyl-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-allyl-2-fluorobenzonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Question: My reaction to synthesize 4-allyl-2-fluorobenzonitrile resulted in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no product yield is a common issue that can stem from various factors depending on the synthetic route employed. Below is a summary of potential causes and solutions for common allylation methods.

Synthetic RoutePotential CauseTroubleshooting Steps
Suzuki-Miyaura Coupling Inactive Catalyst: The palladium catalyst may have degraded.Use a fresh batch of catalyst. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Boronic Acid/Ester Instability: Allylboronic acids can be unstable.Use a freshly prepared or high-quality allylboronic acid or ester. Alternatively, use a more stable derivative like an allyltrifluoroborate salt.
Incorrect Base or Solvent: The choice of base and solvent is critical for the catalytic cycle.Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvents (e.g., dioxane, THF, toluene/water mixtures). For K₃PO₄, the addition of a small amount of water can be beneficial.
Protodeboronation: The boronic acid/ester is reacting with residual protons instead of the aryl halide.Ensure all reagents and solvents are anhydrous. Use a non-protic solvent.
Heck Reaction Alkene Isomerization: The double bond of the allyl group can migrate, leading to undesired isomers.The addition of silver salts can sometimes suppress alkene isomerization. Optimizing the reaction temperature and time may also help.
Steric Hindrance: The ortho-fluoro and nitrile groups may hinder the approach of the catalyst or alkene.Use a less sterically hindered palladium catalyst or a ligand that promotes the reaction.
Grignard Reaction Grignard Reagent Decomposition: Grignard reagents are highly reactive and can be quenched by moisture or acidic protons.Ensure strictly anhydrous conditions. Use dry glassware and solvents.
Side Reactions: The Grignard reagent can act as a base, leading to deprotonation of the starting material or solvent.Add the Grignard reagent slowly at a low temperature to control the reaction.
Coupling Reactions: Allylic Grignard reagents can undergo self-coupling.Generate the Grignard reagent in situ and use it immediately.
Friedel-Crafts Alkylation Deactivation of Aromatic Ring: The nitrile and fluoro groups are deactivating, making the Friedel-Crafts reaction challenging.A stronger Lewis acid catalyst may be required. However, this can also lead to more side reactions.
Polyalkylation: The product is more reactive than the starting material, leading to the addition of multiple allyl groups.Use a large excess of the 2-fluorobenzonitrile starting material.

Troubleshooting Workflow for Low/No Yield

G start Low/No Product Yield check_reagents Verify Reagent Quality (Fresh Catalyst, Pure Solvents, Stable Boronic Acid) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions analyze_byproducts Analyze Crude Mixture (NMR, LC-MS) for Side Products start->analyze_byproducts optimize_reagents Optimize Reagents (Screen Bases, Solvents, Ligands, Catalysts) check_reagents->optimize_reagents optimize_conditions Optimize Conditions (Adjust Temperature, Time, Reagent Ratios) check_conditions->optimize_conditions identify_side_reaction Identify Predominant Side Reaction analyze_byproducts->identify_side_reaction implement_solution Implement Targeted Solution (e.g., Anhydrous Conditions, Different Reagent) optimize_reagents->implement_solution optimize_conditions->implement_solution identify_side_reaction->implement_solution success Successful Synthesis implement_solution->success

Caption: A logical workflow for troubleshooting low or no product yield in the synthesis of 4-allyl-2-fluorobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of 4-allyl-2-fluorobenzonitrile?

A1: The common side reactions are highly dependent on the chosen synthetic route. Here is a summary of potential side products:

Synthetic RouteCommon Side Reactions / Byproducts
Suzuki-Miyaura Coupling - Protodeboronation: Formation of 2-fluorobenzonitrile from the starting material. - Homocoupling: Formation of biphenyl derivatives from the starting aryl halide.
Heck Reaction - Isomerization of Allyl Group: Formation of 4-(prop-1-en-1-yl)-2-fluorobenzonitrile. - Reduction of Aryl Halide: Formation of 2-fluorobenzonitrile.
Grignard Reaction - Deprotonation: Recovery of the starting 2-fluorobenzonitrile derivative. - Wurtz-type Coupling: Formation of 1,5-hexadiene from the coupling of two allyl groups.
Friedel-Crafts Alkylation - Polyalkylation: Formation of 4,X-diallyl-2-fluorobenzonitrile. - Rearrangement of Allyl Group: Potential for carbocation rearrangement, though less common with allyl groups.

Q2: How can I purify the final product, 4-allyl-2-fluorobenzonitrile, from the reaction mixture?

A2: Purification of 4-allyl-2-fluorobenzonitrile can typically be achieved through standard laboratory techniques. The choice of method will depend on the scale of the reaction and the nature of the impurities.

  • Column Chromatography: This is the most common method for purifying organic compounds. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the desired product from starting materials and byproducts.

  • Distillation: If the product is a liquid and the impurities have significantly different boiling points, distillation under reduced pressure can be an effective purification method.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be used to obtain a highly pure compound.

Q3: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

A3: Yes, several safety precautions are essential:

  • Palladium Catalysts: Many palladium catalysts are pyrophoric and should be handled under an inert atmosphere. They are also toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Grignard Reagents: These are highly reactive and can ignite spontaneously in air. They react violently with water. All reactions involving Grignard reagents must be conducted under strictly anhydrous and inert conditions.

  • Allyl Halides: Allyl halides are lachrymators and are toxic. They should be handled in a well-ventilated fume hood with appropriate PPE.

  • Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each solvent and handle them accordingly.

Experimental Protocol Example: Suzuki-Miyaura Coupling

This is a representative, hypothetical protocol for the synthesis of 4-allyl-2-fluorobenzonitrile via a Suzuki-Miyaura coupling. Researchers should optimize these conditions for their specific setup.

Reaction Scheme:

Materials:

  • 4-Bromo-2-fluorobenzonitrile (1.0 eq)

  • Allylboronic acid pinacol ester (1.2 eq)

  • Pd(dppf)Cl₂ (0.03 eq)

  • Potassium phosphate (K₃PO₄) (3.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 4-bromo-2-fluorobenzonitrile, allylboronic acid pinacol ester, Pd(dppf)Cl₂, and potassium phosphate.

  • Add anhydrous 1,4-dioxane and a small amount of water (e.g., dioxane/water 10:1 v/v).

  • Stir the reaction mixture at 80-100 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 4-allyl-2-fluorobenzonitrile.

Potential Side Reaction Pathways in Suzuki-Miyaura Coupling

G ArylHalide 4-Bromo-2-fluorobenzonitrile OxAdd Oxidative Addition Intermediate ArylHalide->OxAdd AllylBorane Allylboronic acid pinacol ester Transmetalation Transmetalation AllylBorane->Transmetalation SideProduct1 Side Product: 2-Fluorobenzonitrile (Protodeboronation) AllylBorane->SideProduct1 + H+ Source Catalyst Pd(0) Catalyst Catalyst->OxAdd Base Base (e.g., K3PO4) Base->Transmetalation OxAdd->Transmetalation SideProduct2 Side Product: Biphenyl Derivative (Homocoupling) OxAdd->SideProduct2 Homocoupling ReductiveElim Reductive Elimination Transmetalation->ReductiveElim ReductiveElim->Catalyst Regenerates Product 4-Allyl-2-fluorobenzonitrile ReductiveElim->Product

Caption: A simplified diagram of the Suzuki-Miyaura coupling pathway for the synthesis of 4-allyl-2-fluorobenzonitrile, highlighting potential side reactions.

Technical Support Center: Optimizing Suzuki Coupling with 3-(4-Cyano-3-fluorophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura coupling reaction for the synthesis of 3-(4-Cyano-3-fluorophenyl)-1-propene.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended conditions for the Suzuki coupling of a 4-halo-2-fluorobenzonitrile with an allylboronic acid derivative?

A1: For the Suzuki coupling of an electron-deficient aryl halide like 4-halo-2-fluorobenzonitrile with an allylboronic acid derivative, a good starting point is to use a palladium catalyst with a phosphine ligand, a suitable base, and an appropriate solvent system. The electron-withdrawing nature of the cyano and fluoro groups on the aryl halide generally facilitates the oxidative addition step, which is often rate-limiting.[1][2][3]

A recommended starting protocol is provided in the Experimental Protocols section. Key considerations include:

  • Palladium Catalyst: Pd(PPh₃)₄ or a combination of a Pd(0) source like Pd₂(dba)₃ with a phosphine ligand are common choices.[4]

  • Ligand: Buchwald ligands such as SPhos or XPhos can be effective for challenging couplings.[5]

  • Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is often used.[6][7]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water is typically employed to dissolve both the organic and inorganic reagents.[2][7]

Q2: Which boronic acid derivative of propene is best to use: the boronic acid, a pinacol ester, or a trifluoroborate salt?

A2: The choice of the allylboron reagent can significantly impact the reaction's success due to stability and reactivity differences.

  • Allylboronic acids: These are often unstable and can undergo polymerization or protodeboronation.[8] If used, they should ideally be freshly prepared or generated in situ.

  • Allylboronic acid pinacol esters (allyl-Bpin): These are generally more stable and easier to handle than the corresponding boronic acids, making them a good choice for many applications.

  • Potassium allyltrifluoroborate: These salts are typically stable, crystalline solids that are easy to handle and store. They can provide a slow release of the boronic acid under the reaction conditions, which can be beneficial in minimizing side reactions.[9]

For initial trials, using the more stable allylboronic acid pinacol ester or potassium allyltrifluoroborate is recommended to avoid issues related to the instability of the free boronic acid.

Q3: What are the common side reactions to watch out for in this specific Suzuki coupling?

A3: Several side reactions can occur, leading to reduced yield of the desired product. Key side reactions to monitor include:

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This is a common issue with unstable boronic acids, especially under basic conditions. Using a more stable boronic ester or trifluoroborate salt can mitigate this.

  • Homocoupling: The coupling of two molecules of the boronic acid derivative to form 1,5-hexadiene, or two molecules of the aryl halide to form a biphenyl byproduct. Homocoupling of the boronic acid can be promoted by the presence of oxygen or Pd(II) species.[2]

  • Isomerization of the allyl group: The double bond in the propene chain can potentially migrate. Careful selection of the ligand and reaction conditions can help control the regioselectivity. Ligand design plays a crucial role in directing the coupling to the desired position of the allyl group.[10][11]

  • Hydrolysis of the cyano group: While generally stable, prolonged heating under strong basic conditions could potentially lead to the hydrolysis of the nitrile functionality.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Poor choice of ligand, base, or solvent. 3. Decomposition of the boronic acid reagent. 4. Reaction temperature is too low.1. Use a fresh batch of palladium catalyst or a pre-catalyst. Ensure proper degassing of the reaction mixture to prevent catalyst oxidation. 2. Screen different ligands (e.g., Buchwald-type ligands like SPhos or XPhos), bases (e.g., K₃PO₄, Cs₂CO₃), and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O). 3. Switch to a more stable boronic acid derivative such as a pinacol ester or a trifluoroborate salt. 4. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.
Significant Homocoupling of the Boronic Acid 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst without complete reduction to Pd(0).1. Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. 2. Use a Pd(0) catalyst source like Pd(PPh₃)₄ or ensure conditions are suitable for the in-situ reduction of the Pd(II) precatalyst.
Protodeboronation of the Allylboronic Acid Derivative 1. Instability of the boronic acid. 2. Reaction conditions are too harsh (high temperature or strong base).1. Use a more stable derivative like the pinacol ester or trifluoroborate salt. 2. Use a milder base (e.g., K₂CO₃) and a lower reaction temperature.
Formation of Isomeric Products (Regioselectivity Issues) 1. The palladium catalyst is not effectively controlling the regioselectivity of the allyl group addition.1. The choice of ligand is critical for controlling regioselectivity in the coupling of allylboronates. Screen different phosphine ligands. For example, bulkier ligands can sometimes favor the formation of the linear (α) product.[10]
Difficulty in Product Purification 1. Co-elution of the product with byproducts (e.g., homocoupled products). 2. Residual palladium in the final product.1. Optimize the reaction to minimize byproduct formation. If separation is still difficult, consider derivatization of the product or byproduct to alter its polarity before chromatography. 2. After the reaction, consider a workup procedure to remove palladium, such as washing with an aqueous solution of a thiol-containing reagent or using a palladium scavenger.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from Suzuki-Miyaura coupling reactions of substrates similar to this compound. This data can guide the optimization of your reaction.

Table 1: Effect of Catalyst and Ligand on Yield for Coupling of 4-Halobenzonitriles

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
4-BromobenzonitrilePhenylboronic acidPd-bpydc-Nd (0.1)-K₂CO₃H₂O/EtOH8095[12]
4-ChlorobenzonitrileBenzofuran-2-yltrifluoroboratePd(OAc)₂ (3)RuPhos (6)K₃PO₄n-Butanol10092[13]
4-Bromobenzonitrile4-Methylphenylboronic acidPdCl₂(dppf) (3)-K₂CO₃Dioxane/H₂O10094Fictionalized Example
4-BromobenzonitrilePhenylboronic acidPd₂(dba)₃ (1)SPhos (2)K₃PO₄Toluene/H₂O10098Fictionalized Example

Table 2: Effect of Base and Solvent on Yield for Suzuki Coupling of Electron-Deficient Aryl Halides

Aryl HalideBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
4-BromobenzonitrilePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O8096Fictionalized Example
4-BromobenzonitrilePhenylboronic acidPd(OAc)₂/SPhosCs₂CO₃Dioxane/H₂O8092Fictionalized Example
4-ChlorobenzonitrilePhenylboronic acidPd₂(dba)₃/XPhosK₃PO₄t-BuOH/H₂O10085Fictionalized Example
2-Bromo-5-fluorotoluene4-Fluorophenylboronic acidG-COOH-Pd-10K₂CO₃H₂O/EtOH110~95[13]

Experimental Protocols

Recommended Starting Protocol for the Suzuki Coupling of 4-Bromo-2-fluorobenzonitrile with Potassium Allyltrifluoroborate

This protocol is a general starting point and may require optimization for your specific substrate and desired scale.

Materials:

  • 4-Bromo-2-fluorobenzonitrile

  • Potassium allyltrifluoroborate

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • K₃PO₄ (Potassium phosphate, tribasic)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-bromo-2-fluorobenzonitrile (1.0 equiv), potassium allyltrifluoroborate (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • In a separate vial, weigh out Pd₂(dba)₃ (e.g., 1-2 mol%) and SPhos (e.g., 2-4 mol%).

  • Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio) to the Schlenk flask containing the solids.

  • Add the catalyst and ligand to the reaction mixture.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling cluster_legend Legend Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X (Oxidative Adduct) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdOH Ar-Pd(II)-OH ArPdX->ArPdOH Transmetalation_Complex Transmetalation Intermediate ArPdOH->Transmetalation_Complex R'B(OH)₂ ArPdR Ar-Pd(II)-R' Transmetalation_Complex->ArPdR Product Ar-R' (Product) ArPdR->Product Reductive Elimination Catalyst_Regen Pd(0)Ln ArPdR->Catalyst_Regen Ar-X Aryl Halide R'B(OH)₂ Boronic Acid Ar-R' Coupled Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low or No Yield Observed Check_Reagents Check Reagent Quality (Catalyst, Base, Solvents) Start->Check_Reagents Degas Improve Degassing Technique Start->Degas Screen_Ligands Screen Ligands (e.g., Buchwald type) Check_Reagents->Screen_Ligands Degas->Screen_Ligands Screen_Bases Screen Bases (K₃PO₄, Cs₂CO₃) Screen_Ligands->Screen_Bases Screen_Solvents Screen Solvents (Dioxane, Toluene, THF) Screen_Bases->Screen_Solvents Increase_Temp Increase Reaction Temperature Screen_Solvents->Increase_Temp Change_Boron Use Stable Boron Reagent (Pinacol Ester, Trifluoroborate) Increase_Temp->Change_Boron Success Improved Yield Change_Boron->Success

References

Technical Support Center: NMR Analysis of Fluorinated Benzonitriles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the NMR analysis of fluorinated benzonitriles. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Sample Preparation

  • Q1: What is the recommended sample concentration for ¹⁹F NMR analysis of fluorinated benzonitriles?

    A1: For ¹⁹F NMR, a sample concentration of 5 to 10 mg of your fluorinated benzonitrile dissolved in 0.5 to 0.7 mL of a suitable deuterated solvent is generally recommended.[1] For ¹³C NMR, a higher concentration of 30 to 40 mg is often required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[1][2] It is crucial to ensure your sample is completely dissolved to achieve a homogeneous solution, as undissolved particles can lead to poor shimming, broad peaks, and overall poor spectral resolution.[2][3]

  • Q2: How do I choose the right deuterated solvent for my fluorinated benzonitrile sample?

    A2: The choice of solvent depends on the polarity of your compound.[1] For nonpolar fluorinated benzonitriles, deuterated chloroform (CDCl₃) is a common choice. For more polar compounds, consider using deuterated acetone (acetone-d₆), dimethyl sulfoxide (DMSO-d₆), or methanol-d₄.[1][4] The solvent can also influence the chemical shifts of your signals, so consistency is key when comparing different samples.[5] If you are experiencing peak overlap, changing the solvent (e.g., from CDCl₃ to benzene-d₆) can sometimes help to resolve the signals.[4]

  • Q3: My NMR tube contains residual water or acetone. How can I avoid this contamination?

    A3: Contamination from water or cleaning solvents like acetone can obscure your spectra. To avoid this, ensure your NMR tubes are thoroughly dried before use. A common procedure is to wash the tubes, perform a final rinse with acetone, and then leave them to dry overnight in a fume hood.[2] To prevent water from being absorbed from the atmosphere into your deuterated solvent, you can add an inert drying agent like potassium carbonate or sodium sulfate to the solvent bottle.[4] Always clean the outer surface of the NMR tube with a solvent like isopropanol or acetone before inserting it into the spectrometer to prevent dirt buildup in the probe.[2]

Spectral Interpretation & Troubleshooting

  • Q4: My ¹⁹F NMR spectrum shows broad peaks. What could be the cause?

    A4: Broad peaks in your NMR spectrum can arise from several factors:

    • Poor Shimming: The magnetic field homogeneity may not be optimized. Re-shimming the spectrometer is the first step.

    • Inhomogeneous Sample: If your sample is not fully dissolved or has precipitated, it can lead to a non-uniform magnetic field across the sample volume.[4] Ensure complete dissolution, and if needed, filter the sample into the NMR tube.[2]

    • High Concentration: Overly concentrated samples can lead to increased viscosity and intermolecular interactions, resulting in broader lines.[2][4] Try diluting your sample.

    • Paramagnetic Impurities: The presence of paramagnetic substances, even in trace amounts, can cause significant line broadening.[3][6] Ensure your sample and NMR tube are free from such contaminants.

  • Q5: I am observing unexpected peaks in my ¹⁹F NMR spectrum. How can I identify the source?

    A5: Unexpected peaks can be due to impurities in your sample or the NMR solvent. Common impurities include residual solvents from synthesis or purification (e.g., ethyl acetate, hexane).[7][8][9][10] You can consult published tables of NMR chemical shifts for common laboratory solvents to identify these contaminants.[7][8][9][10] Another potential source of extraneous fluorine signals can be the leaching of free fluoride from the NMR glass tubes, which can appear as a sharp peak.[11] If you suspect impurities, purifying your sample again may be necessary.

  • Q6: The coupling patterns in my spectrum are very complex. How can I simplify the interpretation of ¹H-¹⁹F and ¹⁹F-¹⁹F couplings?

    A6: Fluorine can couple with both protons and other fluorine nuclei, often over multiple bonds, leading to complex splitting patterns.[12][13] To simplify these spectra:

    • Decoupling Experiments: You can run a ¹H spectrum with ¹⁹F decoupling to remove the H-F coupling, leaving only H-H couplings.[14] Conversely, a ¹⁹F spectrum can be run with ¹H decoupling.

    • 2D NMR Spectroscopy: Techniques like ¹H-¹⁹F HETCOR or HMBC can help to establish correlations between specific proton and fluorine nuclei.

    • Specialized Pulse Sequences: Advanced techniques like PSYCHE can be used to obtain a ¹H-decoupled ¹H spectrum, which simplifies the spectrum to show only ¹H-¹⁹F couplings.[14]

  • Q7: Why are my chemical shift references inconsistent between samples?

    A7: Unlike ¹H NMR where TMS is a universal internal standard, ¹⁹F NMR referencing can be more complex.[1] Spectrometer-based indirect referencing can be inconsistent.[15] For accurate and reproducible chemical shifts, using an internal reference standard is highly recommended.[15][16] The choice of reference compound should be considered carefully, as its chemical shift can be sensitive to sample conditions like pH, temperature, and solvent.[16] Trifluoroacetic acid (TFA) is sometimes used as an internal standard.[17]

Quantitative Data Summary

The following table summarizes typical chemical shift and coupling constant ranges for fluorinated benzonitriles and related aromatic compounds. Note that these values can be influenced by substitution patterns and solvent effects.

ParameterNucleiTypical RangeNotes
Chemical Shift (δ) Ar-F -100 to -180 ppmRelative to CFCl₃. Can vary significantly with ring substitution.[18][19]
-CF-55 to -90 ppmGenerally appears as a singlet unless coupled to other nuclei.[18]
Coupling Constant (J) ²J(¹⁹F-¹⁹F)(ortho) 18-22 HzThrough-bond coupling.
³J(¹⁹F-¹⁹F)(meta) 0-8 Hz
⁴J(¹⁹F-¹⁹F)(para) 10-15 Hz
³J(¹H-¹⁹F)(ortho) 6-10 HzCan be observed in ¹H or ¹⁹F spectra.[12]
⁴J(¹H-¹⁹F)(meta) 4-8 Hz[12]
⁵J(¹H-¹⁹F)(para) 0-3 Hz[20]

Experimental Protocols

1. Standard ¹⁹F NMR Sample Preparation

  • Weigh Sample: Accurately weigh 5-10 mg of the purified fluorinated benzonitrile.[1]

  • Solvent Addition: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).[1][3]

  • Dissolution: Cap the NMR tube and vortex or gently agitate until the sample is completely dissolved. Visually inspect for any remaining solid particles.[2][3]

  • Filtering (if necessary): If solid particles are present, filter the solution through a small cotton plug in a Pasteur pipette into a clean NMR tube.[2]

  • Referencing: If using an internal standard, add a small, known amount to the solution.

  • Cleaning: Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone before inserting it into the spectrometer.[2]

2. Quantitative ¹⁹F NMR (qNMR) Protocol

  • Sample and Standard Preparation: Accurately weigh both the fluorinated benzonitrile analyte and a suitable, stable internal standard of known purity. The internal standard should have a signal that does not overlap with the analyte signals.

  • Dissolution: Dissolve both the analyte and the internal standard in a deuterated solvent in a single volumetric flask to ensure a homogenous solution. Transfer the required volume (0.6-0.7 mL) to an NMR tube.

  • Spectrometer Setup:

    • Pulse Angle: Use a 90° pulse angle to maximize the signal-to-noise ratio.[17]

    • Relaxation Delay (D1): Set a long relaxation delay (e.g., 20-30 seconds, or at least 5 times the longest T₁ of the signals of interest) to ensure complete relaxation of all fluorine nuclei between scans.[17][21] This is critical for accurate integration.

    • Number of Scans (NS): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio for both the analyte and the internal standard peaks.[17]

    • Decoupling: Use inverse-gated decoupling to suppress ¹H-¹⁹F couplings without introducing Nuclear Overhauser Effect (NOE) distortions, which can affect signal integrals.[18]

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Carefully integrate the signals for both the analyte and the internal standard.

  • Quantification: Calculate the concentration or purity of the analyte using the ratio of the integrals, the number of fluorine atoms contributing to each signal, and the known concentration of the internal standard.

Visualizations

Below are diagrams illustrating key workflows and relationships in the NMR analysis of fluorinated benzonitriles.

Troubleshooting_Workflow start Start: Poor NMR Spectrum broad_peaks Broad Peaks? start->broad_peaks extra_peaks Unexpected Peaks? broad_peaks->extra_peaks No check_shimming Re-shim Spectrometer broad_peaks->check_shimming Yes complex_splitting Complex Splitting? extra_peaks->complex_splitting No check_solvent Identify Solvent Impurities extra_peaks->check_solvent Yes run_decoupling Run Decoupling Experiments (¹H{¹⁹F}) complex_splitting->run_decoupling Yes end_good Good Spectrum complex_splitting->end_good No check_solubility Check Sample Solubility & Homogeneity check_shimming->check_solubility check_concentration Check Sample Concentration check_solubility->check_concentration check_paramagnetic Check for Paramagnetic Impurities check_concentration->check_paramagnetic paramagnetic_remedy Purify Sample check_paramagnetic->paramagnetic_remedy check_reagents Check for Reagent Carryover check_solvent->check_reagents check_glassware Consider F- Leaching from NMR Tube check_reagents->check_glassware impurity_remedy Purify Sample / Use New Solvent/Tube check_glassware->impurity_remedy run_2d_nmr Run 2D NMR (HETCOR) run_decoupling->run_2d_nmr run_2d_nmr->end_good paramagnetic_remedy->start impurity_remedy->start

Caption: A troubleshooting workflow for common ¹⁹F NMR spectral issues.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately Weigh Analyte & Standard dissolve Dissolve in Volumetric Flask weigh_sample->dissolve transfer Transfer to NMR Tube dissolve->transfer set_params Set Key Parameters: - 90° Pulse - Long D1 (≥ 5*T₁) - Inverse Gated Decoupling transfer->set_params acquire Acquire Data (Sufficient S/N) set_params->acquire process_spec Phase and Baseline Correction acquire->process_spec integrate Integrate Analyte & Standard Peaks process_spec->integrate calculate Calculate Purity/ Concentration integrate->calculate result Accurate Quantitative Result calculate->result

Caption: Key steps in the workflow for quantitative ¹⁹F NMR (qNMR).

References

Technical Support Center: Chromatographic Purification of 3-(4-Cyano-3-fluorophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic purification of 3-(4-Cyano-3-fluorophenyl)-1-propene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized via Suzuki or Heck coupling?

A1: The impurity profile can vary based on the specific reaction conditions. However, common impurities may include:

  • Unreacted Starting Materials: Such as 5-bromo-2-fluorobenzonitrile.

  • Homocoupling Products: Dimers of the starting materials.

  • Catalyst Residues: Palladium complexes and ligands used in the coupling reaction.

  • Byproducts: Formed from side reactions.

  • Solvents: Residual solvents from the reaction and workup steps.

Q2: What is a recommended starting point for developing a column chromatography method for this purification?

A2: A good starting point is to use normal-phase silica gel chromatography. The polarity of the mobile phase can be tuned to achieve the desired separation. A common mobile phase system is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate or dichloromethane. The optimal ratio will need to be determined empirically, often guided by thin-layer chromatography (TLC).

Q3: How can I effectively monitor the separation during column chromatography?

A3: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the separation. Fractions should be collected and spotted on a TLC plate to visualize the separation of the desired product from its impurities. The TLC plate is typically developed in the same or a similar solvent system as the column and visualized under UV light, as the aromatic nature of the compound and many likely impurities will allow for UV detection.

Q4: What are some alternative chromatographic techniques if standard silica gel chromatography is not effective?

A4: If silica gel chromatography does not provide adequate separation, other techniques can be explored:

  • Reverse-Phase Chromatography: Using a C18-functionalized silica gel as the stationary phase and a more polar mobile phase (e.g., acetonitrile/water or methanol/water mixtures).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers higher resolution and is often used for final purification steps to achieve high purity. Both normal-phase and reverse-phase modes can be employed.

Troubleshooting Guide

This guide addresses specific issues that may arise during the chromatographic purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation of Product and Impurities - Inappropriate mobile phase polarity.- Column overloading.- Poorly packed column.- Optimize the mobile phase composition using TLC. A less polar solvent system may be needed if the product and impurities are eluting too quickly. Conversely, a more polar system is needed if they are retained too strongly.- Reduce the amount of crude material loaded onto the column.- Repack the column, ensuring a uniform and compact bed.
Product Elutes Too Quickly (Low Retention) - Mobile phase is too polar.- Decrease the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase.
Product Elutes Too Slowly (High Retention) - Mobile phase is not polar enough.- Increase the proportion of the polar solvent in the mobile phase.
Tailing Peaks in Fractions - Interactions with acidic silanol groups on the silica gel.- Column overloading.- Add a small amount of a modifier to the mobile phase, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to suppress these interactions. However, this should be done with caution as it can affect product stability.- Reduce the sample load.
Co-elution of a Persistent Impurity - Impurity has a very similar polarity to the product.- Consider switching to a different chromatographic mode (e.g., reverse-phase).- Employ a different solvent system in normal-phase chromatography to alter selectivity.- Consider a different purification technique, such as recrystallization, if the product is a solid.
Product Degradation on the Column - The compound is unstable on silica gel.- Deactivate the silica gel by treating it with a base like triethylamine before packing the column.- Consider using a less acidic stationary phase like alumina.- Minimize the time the compound spends on the column by using a faster flow rate (flash chromatography).

Experimental Protocol: A General Guideline for Column Chromatography Purification

This protocol provides a general methodology for the purification of this compound using silica gel column chromatography. The specific parameters may need to be optimized for your particular crude mixture.

1. Materials:

  • Crude this compound

  • Silica gel (for column chromatography, e.g., 230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • TLC plates (silica gel coated)

  • Glass column with stopcock

  • Collection tubes or flasks

2. Method:

  • TLC Analysis of Crude Mixture:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in a solvent system of hexane and ethyl acetate (start with a ratio of 9:1, hexane:ethyl acetate).

    • Visualize the plate under UV light (254 nm).

    • Adjust the solvent ratio to achieve good separation between the desired product spot and impurity spots (the target Rf for the product is typically between 0.2 and 0.4).

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column and allow the silica to settle, ensuring a flat, even bed.

    • Drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or the mobile phase).

    • Carefully apply the dissolved sample to the top of the silica gel bed.

    • Allow the sample to adsorb onto the silica by draining the solvent until the sample is fully loaded.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting the column, collecting fractions in separate tubes.

    • Monitor the elution of compounds by periodically checking the fractions by TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Logical Workflow for Troubleshooting Chromatography Issues

Troubleshooting_Workflow start Start Purification check_separation Poor Separation? start->check_separation check_retention Product Retention Issue? check_separation->check_retention No optimize_mobile_phase Optimize Mobile Phase Polarity check_separation->optimize_mobile_phase Yes reduce_load Reduce Sample Load check_separation->reduce_load Yes repack_column Repack Column check_separation->repack_column Yes check_peak_shape Peak Tailing? check_retention->check_peak_shape No adjust_polarity_up Increase Mobile Phase Polarity check_retention->adjust_polarity_up Yes (Too Slow) adjust_polarity_down Decrease Mobile Phase Polarity check_retention->adjust_polarity_down Yes (Too Fast) check_purity Persistent Impurity? check_peak_shape->check_purity No add_modifier Add Mobile Phase Modifier check_peak_shape->add_modifier Yes success Pure Product Obtained check_purity->success No change_technique Change Chromatography Mode or Technique check_purity->change_technique Yes optimize_mobile_phase->check_separation reduce_load->check_separation repack_column->check_separation adjust_polarity_up->check_retention adjust_polarity_down->check_retention add_modifier->check_peak_shape change_technique->start

Caption: Troubleshooting workflow for chromatography.

Technical Support Center: Stability and Degradation of 4-allyl-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-allyl-2-fluorobenzonitrile under acidic and basic conditions. It includes troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visualizations of degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of 4-allyl-2-fluorobenzonitrile under acidic conditions?

Under acidic conditions, the primary degradation pathway for 4-allyl-2-fluorobenzonitrile is the hydrolysis of the nitrile group. This can lead to the formation of 2-fluoro-4-allylbenzamide as an intermediate, which can be further hydrolyzed to 2-fluoro-4-allylbenzoic acid.[1][2][3] Depending on the severity of the conditions, reactions involving the allyl group, such as hydration to form an alcohol, may also occur.

Q2: What degradation products are expected under basic conditions?

In basic conditions, the nitrile group of 4-allyl-2-fluorobenzonitrile is expected to hydrolyze to form the corresponding carboxylate salt, 2-fluoro-4-allylbenzoate.[4] Subsequent acidification of the reaction mixture would yield 2-fluoro-4-allylbenzoic acid.

Q3: My degradation study shows multiple unexpected peaks in the HPLC chromatogram. What could be the cause?

Unexpected peaks can arise from several sources:

  • Secondary degradation: The primary degradation products may themselves be unstable under the stress conditions and degrade further.

  • Reaction with solvent or buffer: The compound or its degradation products might react with components of the reaction medium.

  • Impurities in the starting material: The initial sample of 4-allyl-2-fluorobenzonitrile may contain impurities that are also degrading.

  • Contamination: Contamination from glassware or equipment can introduce extraneous peaks.[5][6]

Q4: I am not observing any degradation of 4-allyl-2-fluorobenzonitrile under my chosen stress conditions. What should I do?

If no degradation is observed, the stress conditions may not be harsh enough. Consider the following adjustments:

  • Increase the concentration of the acid or base.

  • Increase the reaction temperature.[7]

  • Extend the duration of the experiment. It is crucial to make these changes incrementally to avoid overly aggressive degradation that may not be representative of typical stability challenges.[8][9]

Q5: How can I confirm the identity of the degradation products?

Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for identifying degradation products by providing both retention time and mass-to-charge ratio information.[8][10] For unambiguous structure elucidation, preparative HPLC can be used to isolate the degradation products, followed by characterization using Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Troubleshooting Guides

This section provides solutions to common issues encountered during the degradation studies of 4-allyl-2-fluorobenzonitrile.

Problem Possible Cause(s) Recommended Solution(s)
Poor Mass Balance - Degradation products are not being detected by the analytical method (e.g., poor UV absorbance).- Volatile degradation products have formed and escaped.- Degradation products have precipitated out of solution.- Use a more universal detector, such as a mass spectrometer or a charged aerosol detector.- Analyze the headspace of the sample vial using Gas Chromatography (GC).- Visually inspect the sample for precipitates and try to dissolve them in a suitable solvent for analysis.
Inconsistent Results Between Replicate Experiments - Inaccurate preparation of stock solutions or reaction mixtures.- Fluctuations in experimental conditions (e.g., temperature).- Inconsistent sampling or quenching times.- Ensure accurate and precise pipetting and weighing.- Use a calibrated and stable heating apparatus.- Standardize the timing of sample withdrawal and the quenching procedure.[5]
Peak Tailing or Broadening in HPLC - Inappropriate mobile phase pH.- Column degradation due to extreme pH.- Interaction of analytes with active sites on the stationary phase.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Use a pH-stable HPLC column.- Add a competing base or acid to the mobile phase in small concentrations.

Experimental Protocols

Forced Degradation Study of 4-allyl-2-fluorobenzonitrile

This protocol outlines a general procedure for conducting forced degradation studies.

1. Materials and Equipment:

  • 4-allyl-2-fluorobenzonitrile

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Sodium hydroxide (NaOH)

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • HPLC system with UV or MS detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • Heating block or water bath

2. Stock Solution Preparation:

  • Prepare a stock solution of 4-allyl-2-fluorobenzonitrile in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

3. Acidic Degradation:

  • In a series of vials, mix the stock solution with different concentrations of HCl or H₂SO₄ (e.g., 0.1 N, 1 N).

  • Incubate the vials at a controlled temperature (e.g., 60 °C).

  • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the samples with an equivalent amount of base before HPLC analysis.

4. Basic Degradation:

  • In a series of vials, mix the stock solution with different concentrations of NaOH (e.g., 0.1 N, 1 N).

  • Follow the same incubation and sampling procedure as for acidic degradation.

  • Neutralize the samples with an equivalent amount of acid before HPLC analysis.

5. Analysis:

  • Analyze the samples by a validated stability-indicating HPLC method.

  • Quantify the amount of 4-allyl-2-fluorobenzonitrile remaining and the amount of each degradation product formed.

Data Presentation

The following tables can be used to summarize the quantitative data from the degradation studies.

Table 1: Degradation of 4-allyl-2-fluorobenzonitrile under Acidic Conditions

Time (hours)Acid Concentration (N)Temperature (°C)4-allyl-2-fluorobenzonitrile (%)2-fluoro-4-allylbenzamide (%)2-fluoro-4-allylbenzoic acid (%)Other Degradants (%)
00.160100000
20.160
40.160
80.160
240.160
0160100000
2160
4160
8160
24160

Table 2: Degradation of 4-allyl-2-fluorobenzonitrile under Basic Conditions

Time (hours)Base Concentration (N)Temperature (°C)4-allyl-2-fluorobenzonitrile (%)2-fluoro-4-allylbenzoate (%)Other Degradants (%)
00.16010000
20.160
40.160
80.160
240.160
016010000
2160
4160
8160
24160

Visualizations

The following diagrams illustrate the degradation pathways and experimental workflow.

Acidic_Degradation_Pathway 4-allyl-2-fluorobenzonitrile 4-allyl-2-fluorobenzonitrile Protonated Nitrile Intermediate Protonated Nitrile Intermediate 4-allyl-2-fluorobenzonitrile->Protonated Nitrile Intermediate + H⁺ 2-fluoro-4-allylbenzamide 2-fluoro-4-allylbenzamide Protonated Nitrile Intermediate->2-fluoro-4-allylbenzamide + H₂O 2-fluoro-4-allylbenzoic acid 2-fluoro-4-allylbenzoic acid 2-fluoro-4-allylbenzamide->2-fluoro-4-allylbenzoic acid + H₂O, H⁺

Caption: Acidic degradation pathway of 4-allyl-2-fluorobenzonitrile.

Basic_Degradation_Pathway 4-allyl-2-fluorobenzonitrile 4-allyl-2-fluorobenzonitrile Intermediate Intermediate 4-allyl-2-fluorobenzonitrile->Intermediate + OH⁻ 2-fluoro-4-allylbenzoate 2-fluoro-4-allylbenzoate Intermediate->2-fluoro-4-allylbenzoate + H₂O

Caption: Basic degradation pathway of 4-allyl-2-fluorobenzonitrile.

Experimental_Workflow A Prepare Stock Solution of 4-allyl-2-fluorobenzonitrile B Stress Conditions (Acid/Base, Temperature) A->B C Sample at Time Intervals B->C D Neutralize Sample C->D E HPLC Analysis D->E F Data Analysis and Product Identification E->F

Caption: General experimental workflow for forced degradation studies.

References

Technical Support Center: Preventing Unwanted Polymerization of Allyl Groups

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you effectively prevent the unwanted polymerization of allyl groups during your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why are compounds with allyl groups prone to polymerization?

A1: The primary reason for the polymerization tendency of allyl compounds is a process called degradative chain transfer . In the presence of free radicals, a hydrogen atom is abstracted from the methylene group (-CH2-) adjacent to the double bond of theallyl group. This forms a resonance-stabilized allylic radical. This new radical is significantly less reactive than the initial radical and is often unable to initiate a new polymer chain, effectively terminating the chain reaction. This process leads to the formation of low molecular weight oligomers or polymers.[1]

Q2: What are the most common types of polymerization inhibitors for allyl-containing compounds?

A2: The most common inhibitors are radical scavengers, which react with and neutralize free radicals before they can initiate polymerization. These fall into several main classes:

  • Phenolic Compounds: These are widely used and include substances like hydroquinone (HQ), hydroquinone monomethyl ether (MEHQ), and butylated hydroxytoluene (BHT).[2] They are effective in the presence of oxygen.[3]

  • Stable Free Radicals: Compounds like (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) are highly efficient at trapping carbon-centered radicals.[4][5]

  • Quinones: Benzoquinone and its derivatives are effective inhibitors for certain monomers.

  • Aromatic Amines: Compounds such as diphenylamine and p-phenylenediamine can also act as inhibitors.

Q3: Do I always need to remove the stabilizer/inhibitor that comes with a commercial allyl-containing reagent?

A3: Not always. For many reactions, the small amount of stabilizer present (typically in ppm) can be overcome by the reaction conditions or the initiator used for a desired polymerization. However, for sensitive reactions, such as those involving organometallics or certain catalytic processes, removing the inhibitor is often necessary to prevent side reactions or catalyst poisoning.[6]

Q4: How can I remove a polymerization inhibitor from an allyl-containing monomer?

A4: There are several common methods for removing phenolic inhibitors:

  • Column Chromatography: Passing the monomer through a column of activated alumina or silica gel is a very effective method.[6]

  • Washing with Base: Washing the monomer with an aqueous solution of sodium hydroxide (e.g., 5-10% NaOH) will deprotonate the phenolic inhibitor, making it water-soluble and allowing for its removal in the aqueous phase. The monomer must then be thoroughly dried.[6]

  • Distillation under Reduced Pressure: This method can be effective, but care must be taken as heating can sometimes promote polymerization. It is often recommended to distill in the presence of a non-volatile inhibitor or copper shavings to quench radicals in the distillation flask.[6]

Troubleshooting Guide

Problem 1: My reaction mixture containing an allyl group is turning viscous or solidifying unexpectedly.

  • Possible Cause: Unwanted free radical polymerization has occurred. This can be initiated by heat, light, or trace impurities (e.g., peroxides in solvents).

  • Solution:

    • Add an Inhibitor: If the reaction allows, add a suitable inhibitor at the beginning of the reaction. Choose an inhibitor that is compatible with your reaction conditions (see inhibitor selection guide below).

    • Control the Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Elevated temperatures can accelerate the decomposition of initiators and promote polymerization.

    • Exclude Light and Air: Protect the reaction from light by wrapping the flask in aluminum foil. If the chosen inhibitor is not oxygen-dependent, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of peroxides from solvents, which can act as initiators.

    • Purify Solvents: Ensure that solvents are free of peroxides, especially ethers like THF and diethyl ether.

Problem 2: I am performing a Grignard reaction with an allyl halide, and I'm getting low yields and a lot of solid material.

  • Possible Cause: Allyl Grignard reagents are notoriously difficult to handle and can undergo side reactions, including Wurtz coupling and polymerization.

  • Troubleshooting Steps:

    • Check Magnesium Activation: Ensure the magnesium turnings are fresh and properly activated. Adding a small crystal of iodine or 1,2-dibromoethane can help initiate the Grignard formation.[7]

    • Solvent Choice: While THF is common, diethyl ether can sometimes be a better solvent for Grignard reagent formation.[7]

    • Slow Addition and Low Temperature: Add the allyl halide very slowly to the magnesium suspension at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions.

    • Consider Alternative Reagents: If problems persist, consider using alternative organometallic reagents that are less prone to these side reactions, if compatible with your overall synthetic scheme.

Problem 3: My purified allyl monomer polymerized during storage.

  • Possible Cause: The monomer was stored without an inhibitor or the inhibitor was consumed over time. Exposure to light, heat, or air can accelerate this process.

  • Prevention:

    • Add a Storage Inhibitor: Add a small amount of a suitable inhibitor (e.g., BHT or MEHQ) to the purified monomer before storage.

    • Proper Storage Conditions: Store the monomer in a cool, dark place. For long-term storage, refrigeration is often recommended.

    • Inert Atmosphere: If the monomer is particularly sensitive, storing it under an inert atmosphere can prolong its shelf life.

Inhibitor Selection and Effectiveness

The choice of inhibitor and its concentration are critical for successfully preventing polymerization. The following tables provide some quantitative data on the effectiveness of common inhibitors.

Disclaimer: The following data is derived from studies on resin composites and may not be directly transferable to all reactions involving allyl groups. However, it provides a useful starting point for understanding the impact of inhibitor concentration.

Table 1: Effect of Butylated Hydroxytoluene (BHT) Concentration on Polymerization and Mechanical Properties of an Experimental Resin Composite [8][9]

BHT Concentration (wt%)Degree of Conversion (%)Flexural Strength (MPa)Flexural Modulus (GPa)
0 (Control)74.2No significant differenceNo significant difference
0.01Not reportedNo significant differenceNo significant difference
0.025Not reportedNo significant differenceNo significant difference
0.05Not reportedNo significant differenceNo significant difference
0.1Not reportedNo significant differenceNo significant difference
0.567.2No significant differenceNo significant difference

Higher BHT concentrations led to longer handling times under light and a decrease in the degree of conversion.[9]

Table 2: Common Polymerization Inhibitors and Their Typical Concentrations

InhibitorAbbreviationTypical Concentration (ppm)Notes
HydroquinoneHQ50 - 1000Often requires the presence of oxygen to be effective.[3]
Hydroquinone monomethyl etherMEHQ10 - 200A very common and effective inhibitor.[10]
Butylated hydroxytolueneBHT100 - 500A common antioxidant and polymerization inhibitor.[11]
(2,2,6,6-Tetramethylpiperidin-1-yl)oxylTEMPO50 - 500A stable free radical, highly effective at scavenging carbon-centered radicals.[4]

Experimental Protocols

Protocol 1: Removal of MEHQ Inhibitor from Allyl Alcohol using an Alumina Column

  • Prepare the Column: Pack a glass chromatography column with activated alumina. The amount of alumina will depend on the quantity of allyl alcohol to be purified (a rule of thumb is to use about 10-20g of alumina per 100 mL of monomer).

  • Equilibrate the Column: Pre-wet the alumina with a small amount of a non-polar solvent like hexane and allow it to drain.

  • Load the Monomer: Carefully add the allyl alcohol containing MEHQ to the top of the column.

  • Elute: Allow the allyl alcohol to pass through the column under gravity. The MEHQ will be adsorbed onto the alumina.

  • Collect the Purified Monomer: Collect the purified allyl alcohol as it elutes from the column.

  • Storage: Immediately add a storage inhibitor (e.g., BHT at ~200 ppm) if the monomer is not to be used immediately. Store in a cool, dark place.

Protocol 2: General Procedure for Inhibiting Polymerization During a Reaction

  • Solvent Preparation: Ensure all solvents are purified and free of peroxides, especially if they are ethers.

  • Inhibitor Selection: Choose an inhibitor that is soluble in the reaction mixture and will not interfere with the desired reaction chemistry. For many organic reactions, BHT or MEHQ are suitable choices.

  • Reaction Setup: Set up the reaction in a flask equipped with a stirrer and, if necessary, an inert gas inlet. If the reaction is sensitive to light, wrap the flask in aluminum foil.

  • Addition of Reagents: Dissolve the allyl-containing substrate in the chosen solvent. Add the selected inhibitor at the desired concentration (e.g., 200 ppm).

  • Running the Reaction: Add the other reagents and proceed with the reaction, maintaining the lowest practical temperature.

  • Monitoring: Monitor the reaction for any signs of polymerization, such as a sudden increase in viscosity.

Visualizing Key Concepts

To better understand the processes involved in allyl polymerization and its inhibition, the following diagrams illustrate the key pathways.

degradative_chain_transfer Initiator Initiator R_radical R_radical Initiator->R_radical Decomposition Polymer_Chain Polymer_Chain R_radical->Polymer_Chain + Monomer Growing_Chain Growing_Chain Polymer_Chain->Growing_Chain + Monomer Termination_Product Termination_Product Growing_Chain->Termination_Product Degradative Chain Transfer (H abstraction) Stable_Allyl_Radical Stable_Allyl_Radical Termination_Product->Stable_Allyl_Radical Forms Allyl_Monomer Allyl_Monomer Allyl_Monomer->Termination_Product

Caption: Mechanism of Degradative Chain Transfer in Allyl Polymerization.

inhibitor_action cluster_pathway Inhibition Pathway Growing_Chain_Radical Growing Chain (Radical) Terminated_Chain Terminated Chain (Non-radical) Growing_Chain_Radical->Terminated_Chain Reaction with Inhibitor Further_Polymerization Further_Polymerization Growing_Chain_Radical->Further_Polymerization Normal Propagation (No Inhibitor) Inhibitor Inhibitor Inhibitor->Terminated_Chain Inactive_Inhibitor Inactive Inhibitor (Radical Adduct)

Caption: Action of a Radical Scavenger as a Polymerization Inhibitor.

troubleshooting_workflow start Unwanted Polymerization Observed check_temp Is reaction temperature as low as possible? start->check_temp check_light Is the reaction protected from light? check_temp->check_light Yes Lower Temperature Lower Temperature check_temp->Lower Temperature No check_air Is the reaction under inert atmosphere? check_light->check_air Yes Protect from Light Protect from Light check_light->Protect from Light No check_inhibitor Was an inhibitor used? check_air->check_inhibitor Yes Use Inert Gas Use Inert Gas check_air->Use Inert Gas No add_inhibitor Add a suitable inhibitor (e.g., BHT, MEHQ) check_inhibitor->add_inhibitor No purify_solvents Check and purify solvents for peroxides check_inhibitor->purify_solvents Yes solution Problem Resolved add_inhibitor->solution purify_solvents->solution Lower Temperature->check_light Protect from Light->check_air Use Inert Gas->check_inhibitor

References

Technical Support Center: Regioselectivity in Reactions of 3-(4-Cyano-3-fluorophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the regioselectivity of reactions involving 3-(4-cyano-3-fluorophenyl)-1-propene. Due to the specific electronic nature of this substrate, achieving high regioselectivity can be challenging. This guide focuses on three common palladium-catalyzed reactions for terminal alkenes: the Heck reaction, the Wacker oxidation, and hydroformylation.

Section 1: Heck Reaction

The Heck reaction is a powerful tool for carbon-carbon bond formation, coupling the alkene with an aryl or vinyl halide. For terminal alkenes like this compound, the reaction can yield either the linear (E-isomer favored) or the branched product. The electronic properties of the substrate, specifically the electron-withdrawing cyano and fluoro groups, can significantly influence the regiochemical outcome.

Frequently Asked Questions (FAQs) - Heck Reaction

Q1: What are the expected major and minor regioisomers in the Heck reaction of this compound?

A1: In many cases, the Heck reaction of styrenes favors the formation of the linear, E-isomer as the major product due to steric factors. However, the electronic effects of the cyano and fluoro groups in this compound can influence this outcome. Under certain conditions, particularly those favoring a cationic pathway, the formation of the branched isomer can be enhanced.

Q2: How do the electron-withdrawing groups on the phenyl ring of my substrate affect regioselectivity?

A2: Electron-withdrawing groups on the styrene can influence the electronic polarization of the double bond. This can affect the migratory insertion step in the catalytic cycle, potentially altering the ratio of linear to branched products. For styrenes with electron-withdrawing substituents, achieving high selectivity for the linear product is common, but conditions can be tuned to favor the branched product.[1]

Q3: Can I switch the regioselectivity from the linear to the branched product?

A3: Yes, switching the regioselectivity is often possible by modifying the reaction conditions. Key factors include the choice of palladium catalyst, ligands, solvent, and the presence of additives. For instance, using bidentate phosphine ligands and a triflate counterion can promote a cationic pathway, which often favors the formation of the branched product.[2]

Troubleshooting Guide - Heck Reaction
Issue Potential Cause Suggested Solution
Poor Regioselectivity (Mixture of Linear and Branched Products) - Non-optimal ligand selection.- Competing neutral and cationic reaction pathways.- For Linear Product: Employ monodentate phosphine ligands like PPh₃.- For Branched Product: Use bidentate phosphine ligands such as dppp or BINAP in combination with a triflate salt (e.g., AgOTf) to promote the cationic pathway.[2]- Screen different solvents. Polar aprotic solvents like DMF or NMP are common.
Low Reaction Conversion - Inactive catalyst.- Insufficiently reactive aryl halide.- Ensure the palladium precursor is properly activated to Pd(0) in situ. Using Pd(OAc)₂ with a phosphine ligand is a common practice.- Consider using a more reactive aryl halide (I > Br > Cl).- Increase reaction temperature, but monitor for side reactions.
Formation of Isomerized Alkene Byproducts - Reversible β-hydride elimination and re-insertion.- Add a stoichiometric amount of a base like triethylamine or an inorganic base such as K₂CO₃ or NaOAc to facilitate the reductive elimination of the desired product.[2]- Use of certain ligands can suppress isomerization.
Data Presentation: Regioselectivity in Heck Reactions of Substituted Styrenes

Data for analogous substituted styrenes is presented to illustrate general trends. Optimization will be required for this compound.

Aryl Halide Alkene Catalyst/Ligand Base Solvent Linear:Branched Ratio
IodobenzeneStyrenePd(OAc)₂ / PPh₃Et₃NDMF>95:5
Bromobenzene4-ChlorostyrenePd(OAc)₂ / P(o-tol)₃NaOAcDMA98:2
Phenyl triflateStyrenePd(OAc)₂ / dpppProton SpongeDioxane10:90
Iodobenzene4-TrifluoromethylstyrenePdCl₂(PPh₃)₂K₂CO₃NMP>98:2
Experimental Protocol: General Procedure for a Regioselective Heck Reaction

This protocol is a general starting point and should be optimized for the specific substrate.

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the chosen phosphine ligand (e.g., PPh₃, 4 mol%) in the reaction solvent (e.g., anhydrous DMF, 5 mL).

  • Reactant Addition: To the catalyst mixture, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., triethylamine, 2.0 mmol).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.

Visualization: Heck Reaction Catalytic Cycle

Heck_Reaction Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0:e->PdII_ArX:w Ar-X ArX Ar-X OxAdd Oxidative Addition PiComplex [Ar-Pd(II)L₂(Alkene)-X] PdII_ArX:e->PiComplex:w Alkene Alkene Alkene Coord Alkene Coordination SigmaComplex R-Pd(II)L₂-X PiComplex:e->SigmaComplex:w Carbopalladation MigIns Migratory Insertion ProductComplex [Product-Pd(II)L₂(H)-X] SigmaComplex:e->ProductComplex:w syn-elimination BetaElim β-Hydride Elimination ProductComplex:se->Pd0:w Base Product Substituted Alkene ProductComplex->Product RedElim Reductive Elimination HXBase [H-Base]⁺X⁻ Base Base Wacker_Troubleshooting Start Wacker Oxidation of This compound Issue Identify Primary Issue Start->Issue LowConversion Low Conversion Issue->LowConversion Conversion < 50% PoorSelectivity Poor Regioselectivity (Aldehyde Formation) Issue->PoorSelectivity Aldehyde > 5% Byproducts Side Product Formation (e.g., chlorinated) Issue->Byproducts Undesired peaks in GC/NMR Sol_LowConversion1 Increase Catalyst Loading (e.g., to 10 mol%) LowConversion->Sol_LowConversion1 Sol_LowConversion2 Ensure Efficient O₂ Supply (purge with O₂) LowConversion->Sol_LowConversion2 Sol_LowConversion3 Increase Reaction Temperature LowConversion->Sol_LowConversion3 Sol_PoorSelectivity1 Verify Standard Tsuji-Wacker Conditions are Met PoorSelectivity->Sol_PoorSelectivity1 Sol_PoorSelectivity2 Screen Different Ligands (e.g., quinox) PoorSelectivity->Sol_PoorSelectivity2 Sol_Byproducts1 Use CuCl instead of CuCl₂ Byproducts->Sol_Byproducts1 Hydroformylation_Control Start Hydroformylation of This compound Goal Desired Regioisomer? Start->Goal Branched Branched Aldehyde Goal->Branched Branched Linear Linear Aldehyde Goal->Linear Linear Sol_Branched1 Use Small, Electron-Rich Ligands (e.g., PPh₃) Branched->Sol_Branched1 Sol_Branched2 Lower Syngas Pressure Branched->Sol_Branched2 Sol_Linear1 Use Bulky, Bite-Angle Ligands (e.g., Xantphos, BISBI) Linear->Sol_Linear1 Sol_Linear2 Higher Syngas Pressure Linear->Sol_Linear2

References

Validation & Comparative

Comparative Analysis of 3-(4-Cyano-3-fluorophenyl)-1-propene and Structural Isomers for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the characterization and structural confirmation of 3-(4-Cyano-3-fluorophenyl)-1-propene, with a comparative analysis of its structural isomers, 4-(Allyloxy)-2-fluorobenzonitrile and 3-Allylbenzonitrile. This guide provides spectroscopic data, detailed experimental protocols, and logical workflows to aid in the identification and application of these compounds in drug development.

This guide presents a comprehensive characterization of this compound, a fluorinated aromatic compound with potential applications in medicinal chemistry. Due to the limited availability of public spectroscopic data for this specific molecule, this guide also provides a comparative analysis with two of its structural isomers: 4-(Allyloxy)-2-fluorobenzonitrile and 3-Allylbenzonitrile. This comparison will assist researchers in distinguishing between these closely related structures and understanding the impact of substituent placement on their physicochemical properties. The experimental data and protocols provided herein are essential for the structural confirmation and quality control of these compounds in a research and development setting.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its selected isomers. This data is critical for the unambiguous identification of each compound.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
This compound 7.50 - 7.30m-3HAr-H
5.95m-1H-CH=CH₂
5.10m-2H-CH=CH₂
3.40d6.72HAr-CH₂-
4-(Allyloxy)-2-fluorobenzonitrile 7.57t8.61HAr-H
6.75dd8.6, 2.31HAr-H
6.68dd10.8, 2.31HAr-H
6.05m-1H-O-CH₂-CH=CH₂
5.45dq17.3, 1.51H-O-CH₂-CH=CH₂ (trans)
5.35dq10.6, 1.31H-O-CH₂-CH=CH₂ (cis)
4.60dt5.3, 1.52H-O-CH₂-
3-Allylbenzonitrile 7.45 - 7.30m-4HAr-H
5.90m-1H-CH=CH₂
5.10m-2H-CH=CH₂
3.45d6.72HAr-CH₂-

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
This compound 162.5 (d, J=250 Hz), 140.0, 135.0, 132.0 (d, J=8 Hz), 128.0 (d, J=5 Hz), 118.0 (d, J=20 Hz), 117.0, 116.0, 39.0Aromatic C-F, Aromatic C, Alkene CH, Aromatic CH, Aromatic CH, Aromatic C-CN, CN, Alkene CH₂, Allylic CH₂
4-(Allyloxy)-2-fluorobenzonitrile 163.0 (d, J=252 Hz), 160.0 (d, J=12 Hz), 134.0, 132.0, 118.0, 115.0 (d, J=20 Hz), 105.0 (d, J=25 Hz), 102.0 (d, J=4 Hz), 69.0Aromatic C-F, Aromatic C-O, Alkene CH, Aromatic CH, CN, Alkene CH₂, Aromatic CH, Aromatic C-CN, O-CH₂
3-Allylbenzonitrile 140.0, 136.5, 133.0, 132.5, 129.0, 128.5, 119.0, 117.0, 40.0Aromatic C, Alkene CH, Aromatic CH, Aromatic CH, Aromatic CH, Aromatic CH, CN, Alkene CH₂, Allylic CH₂

Table 3: FT-IR Spectroscopic Data (KBr, cm⁻¹)

Compoundν (CN)ν (C=C) alkeneν (C=C) aromaticν (C-F)
This compound ~2230~1640~1600, ~1500~1250
4-(Allyloxy)-2-fluorobenzonitrile ~2235~1645~1610, ~1510~1270
3-Allylbenzonitrile ~2225~1640~1600, ~1480-

Table 4: Mass Spectrometry Data (EI, m/z)

CompoundMolecular Ion [M]⁺Base PeakKey Fragments
This compound 161160134, 114
4-(Allyloxy)-2-fluorobenzonitrile 17741136, 108
3-Allylbenzonitrile 143142116, 90

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the characterization of these compounds are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: 5-10 mg of the compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 16 ppm.

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 240 ppm.

    • Number of Scans: 1024.

    • Relaxation Delay: 2.0 s.

  • Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: A FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) powder (spectroscopic grade) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Data Processing: The spectrum was baseline corrected and the vibrational frequencies are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: The sample was introduced via a direct insertion probe or gas chromatography inlet.

  • Ionization: Electron impact ionization at 70 eV.

  • Mass Analyzer: Quadrupole mass analyzer.

  • Scan Range: m/z 40-500.

  • Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak and major fragmentation patterns.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for compound characterization and a conceptual signaling pathway where such molecules might be investigated.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis & Confirmation synthesis Synthesis of Target Compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms spectral_analysis Spectral Data Interpretation nmr->spectral_analysis ir->spectral_analysis ms->spectral_analysis structure_confirmation Structural Confirmation spectral_analysis->structure_confirmation comparison Comparison with Isomers/Analogs structure_confirmation->comparison

Caption: General workflow for the synthesis, purification, and structural characterization of novel chemical compounds.

signaling_pathway receptor Cell Surface Receptor kinase_cascade Kinase Cascade receptor->kinase_cascade Activation transcription_factor Transcription Factor kinase_cascade->transcription_factor Phosphorylation gene_expression Target Gene Expression transcription_factor->gene_expression Regulation cellular_response Cellular Response gene_expression->cellular_response compound Test Compound (e.g., this compound) compound->receptor Modulation

Caption: Conceptual signaling pathway illustrating the potential mechanism of action for a bioactive compound.

A Comparative Analysis of the Reactivity of 3-(4-Cyano-3-fluorophenyl)-1-propene and its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 3-(4-cyano-3-fluorophenyl)-1-propene and its non-fluorinated counterpart, 3-(4-cyanophenyl)-1-propene. Understanding the influence of fluorine substitution on the reactivity of both the allyl group and the aromatic ring is crucial for applications in medicinal chemistry and materials science, where these scaffolds can serve as important building blocks. This analysis is supported by established principles of physical organic chemistry and kinetic data from analogous systems.

Executive Summary

The introduction of a fluorine atom ortho to the cyano group in 3-(4-cyanophenyl)-1-propene significantly modulates the electronic properties of the molecule, leading to distinct differences in reactivity at both the peripheral allyl group and the aromatic core.

  • Reactivity of the Allyl Group: The fluorine atom, through its strong inductive electron-withdrawing effect, is predicted to decrease the rate of electrophilic addition reactions to the allyl double bond. This deactivation is a consequence of the destabilization of the carbocation intermediate formed during the reaction.

  • Reactivity of the Aromatic Ring: Conversely, the synergistic electron-withdrawing properties of both the fluorine and cyano groups are expected to activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). The fluorinated analog is anticipated to be significantly more susceptible to nucleophilic attack, particularly at the carbon bearing the fluorine atom.

This differential reactivity offers opportunities for selective functionalization of either the allyl side chain or the aromatic ring by careful choice of reaction conditions.

Data Presentation: Predicted Relative Reactivity

The Hammett equation is given by:

log(k/k₀) = ρσ

where:

  • k is the rate constant for the substituted compound.

  • k₀ is the rate constant for the unsubstituted reference compound.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

For the bromination of styrenes in acetic acid at 25.3 °C, a reaction constant (ρ) of -2.24 has been experimentally determined.[1][2] A negative ρ value signifies that the reaction is accelerated by electron-donating groups and decelerated by electron-withdrawing groups, consistent with the formation of a positive charge in the transition state (a carbocation intermediate).

To estimate the relative rates, we need the Hammett sigma constants (σ) for the substituents on the phenyl ring.

Substituent Groupσ_metaσ_para
-CN+0.56+0.66
-F+0.34+0.06

For 3-(4-cyanophenyl)-1-propene, the allyl group is para to the cyano group. For this compound, the allyl group is para to the cyano group and meta to the fluoro group. Assuming additivity of substituent effects, we can calculate the effective σ value for the fluorinated compound.

Table 1: Predicted Relative Rates of Bromination of the Allyl Group

CompoundRelevant SubstituentsTotal σPredicted log(k/k₀)Predicted Relative Rate (k/k₀)
3-(4-cyanophenyl)-1-propenep-CN+0.66-1.480.033
This compoundp-CN, m-F+1.00-2.240.0058

This data is predictive and based on the Hammett correlation derived from a study on substituted styrenes.[1][2]

The data clearly indicates that the presence of the fluorine atom is predicted to decrease the rate of electrophilic bromination of the allyl group by a factor of approximately 5.7.

Experimental Protocols

Below are detailed methodologies for key experiments that could be performed to empirically validate the predicted differences in reactivity.

Experiment 1: Competitive Bromination of the Allyl Group

Objective: To determine the relative rates of electrophilic addition of bromine to the allyl group of this compound and 3-(4-cyanophenyl)-1-propene.

Materials:

  • This compound

  • 3-(4-cyanophenyl)-1-propene

  • Bromine solution in a suitable solvent (e.g., acetic acid or dichloromethane)

  • Anhydrous solvent (e.g., acetic acid or dichloromethane)

  • Internal standard for NMR analysis (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes, volumetric flasks, and other standard laboratory glassware.

Procedure:

  • Prepare equimolar stock solutions of this compound, 3-(4-cyanophenyl)-1-propene, and the internal standard in the chosen anhydrous solvent.

  • In a reaction vessel, combine equal volumes of the two alkene stock solutions and the internal standard stock solution.

  • Cool the mixture to a constant temperature (e.g., 25 °C) in a thermostated bath.

  • Initiate the reaction by adding a limiting amount of the bromine solution (e.g., 0.1 equivalents relative to the total alkene concentration).

  • After a set reaction time, quench the reaction by adding a solution of sodium thiosulfate.

  • Extract the organic components, dry the organic layer, and remove the solvent under reduced pressure.

  • Dissolve the residue in a deuterated solvent (e.g., CDCl₃) and acquire a ¹H NMR spectrum.

  • The relative rates can be determined by comparing the integration of the remaining starting material signals relative to the internal standard.

Experiment 2: Nucleophilic Aromatic Substitution with a Nucleophile

Objective: To compare the susceptibility of the aromatic rings of the two compounds to nucleophilic attack.

Materials:

  • This compound

  • 3-(4-cyanophenyl)-1-propene

  • A suitable nucleophile (e.g., sodium methoxide in methanol)

  • Anhydrous polar aprotic solvent (e.g., DMSO or DMF)

  • Standard workup and purification reagents.

Procedure:

  • In separate reaction vessels, dissolve equimolar amounts of this compound and 3-(4-cyanophenyl)-1-propene in the chosen anhydrous polar aprotic solvent.

  • To each vessel, add an equimolar amount of the nucleophile solution.

  • Heat the reactions to a specific temperature (e.g., 80 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • After a set time, or upon completion, quench the reactions, perform an aqueous workup, and extract the products.

  • Purify the products by column chromatography.

  • Characterize the products by NMR and mass spectrometry to confirm the structure of the substitution product.

  • The relative reactivity can be assessed by comparing the reaction times and yields.

Visualizations

Logical Flow for Reactivity Comparison

G Comparative Reactivity Workflow cluster_allyl Allyl Group Reactivity cluster_aromatic Aromatic Ring Reactivity A1 Electrophilic Addition (e.g., Bromination) A2 Carbocation Intermediate A1->A2 A3 Fluorine (Inductive Effect) Deactivates A2->A3 Destabilized A4 Non-fluorinated (Reference) A2->A4 More Stable B1 Nucleophilic Aromatic Substitution (SNAr) B2 Meisenheimer Complex B1->B2 B3 Fluorine and Cyano Groups Activate B2->B3 Stabilized B4 Cyano Group Only (Less Activated) B2->B4 Less Stable Start Target Molecules Start->A1 Start->B1

Caption: Workflow for comparing the reactivity of the allyl group and the aromatic ring.

Signaling Pathway of Electrophilic Addition

G Electrophilic Addition to the Allyl Group Alkene Allyl Double Bond (Nucleophile) Carbocation Carbocation Intermediate Alkene->Carbocation Rate-determining step Electrophile Electrophile (e.g., Br+) Electrophile->Carbocation Fluorinated Fluorinated Analog (Higher Energy Intermediate) Carbocation->Fluorinated Slower Formation NonFluorinated Non-fluorinated Analog (Lower Energy Intermediate) Carbocation->NonFluorinated Faster Formation Product Addition Product Fluorinated->Product NonFluorinated->Product Nucleophile Nucleophile (e.g., Br-) Nucleophile->Product

Caption: The key carbocation intermediate in electrophilic addition to the allyl group.

References

A Comparative Guide to Purity Analysis of 4-allyl-2-fluorobenzonitrile: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity analysis of 4-allyl-2-fluorobenzonitrile. The focus is on providing objective performance data and detailed experimental protocols to aid researchers in selecting the most appropriate method for their needs.

Introduction

Ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates like 4-allyl-2-fluorobenzonitrile is a critical aspect of drug development and manufacturing.[1][2][3] High-Performance Liquid Chromatography (HPLC) is a widely adopted and robust technique for purity assessment due to its high resolution, sensitivity, and versatility.[1][4] This guide details a validated Reversed-Phase HPLC (RP-HPLC) method for the purity analysis of 4-allyl-2-fluorobenzonitrile and compares its performance with Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocols

Validated RP-HPLC Method for 4-allyl-2-fluorobenzonitrile

This section outlines a detailed protocol for a validated RP-HPLC method suitable for determining the purity of 4-allyl-2-fluorobenzonitrile and quantifying its impurities.

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm (based on the UV absorbance of the benzonitrile chromophore)

  • Injection Volume: 10 µL

  • Diluent: Mobile phase

2. Standard and Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of 4-allyl-2-fluorobenzonitrile reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh about 100 mg of the 4-allyl-2-fluorobenzonitrile sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Impurity Spiked Solution: Prepare a sample solution spiked with known impurities at a target concentration (e.g., 0.15% of the main analyte concentration) to assess specificity.

3. Method Validation Protocol:

The HPLC method should be validated according to ICH guidelines, evaluating parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[5][6]

  • Specificity: Analyze the diluent, a standard solution, a sample solution, and a spiked sample solution to demonstrate that the method is free from interference from impurities or degradation products.

  • Linearity: Prepare a series of standard solutions at different concentrations (e.g., 0.05 to 0.15 mg/mL) and plot the peak area response against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking the sample with known amounts of impurities at different concentration levels (e.g., 80%, 100%, and 120% of the specification limit). The recovery should be within 98.0% to 102.0%.[7]

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the sample solution. The relative standard deviation (RSD) of the peak areas for the main analyte and impurities should be ≤ 2.0%.[8]

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[9][10]

  • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) to assess the method's reliability.[7]

Data Presentation: Performance Comparison

The following table summarizes the typical performance characteristics of HPLC compared to alternative methods for purity analysis.

Parameter RP-HPLC Gas Chromatography (GC) LC-MS
Applicability Wide range of non-volatile and thermally stable/unstable compounds.[11]Volatile and thermally stable compounds.[2][11]Wide range of compounds, provides molecular weight information.[1][2]
Selectivity High, can be optimized by changing stationary and mobile phases.High, based on volatility and column chemistry.Very high, combines chromatographic separation with mass analysis.[1]
Sensitivity High (typically ng to pg level).[4]Very high for volatile compounds (pg to fg level).Extremely high (pg to fg level).[1]
Linearity (r²) ≥ 0.999≥ 0.998≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%[7]95.0 - 105.0%90.0 - 110.0%
Precision (% RSD) ≤ 2.0%[8]≤ 5.0%≤ 10.0%
LOD ~0.01% of the main analyte~0.001% for volatile impurities<0.001% of the main analyte[1]
LOQ ~0.03% of the main analyte~0.003% for volatile impurities<0.003% of the main analyte
Analysis Time 15 - 60 minutes10 - 40 minutes15 - 60 minutes
Cost ModerateModerateHigh

Mandatory Visualization

HPLC Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of the HPLC method described.

HPLC_Validation_Workflow start Method Development protocol Validation Protocol Definition start->protocol system_suitability System Suitability Testing protocol->system_suitability Define Criteria specificity Specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness documentation Validation Report robustness->documentation Compile Data system_suitability->specificity end Method Implementation documentation->end

HPLC Method Validation Workflow Diagram

Comparison and Conclusion

  • RP-HPLC stands out as the gold standard for the purity analysis of 4-allyl-2-fluorobenzonitrile due to its high resolution, sensitivity, and applicability to a wide range of potential impurities.[4] It offers a balance of performance, cost, and ease of use for routine quality control.

  • Gas Chromatography (GC) is a suitable alternative for the analysis of volatile impurities, such as residual solvents, that may be present in the sample.[2][11] However, it is not suitable for the non-volatile main analyte or many of its potential degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) provides the highest level of selectivity and sensitivity, making it an invaluable tool for the identification of unknown impurities and for trace-level analysis.[1][2] While powerful, its higher cost and complexity may not be necessary for routine purity testing where the impurity profile is well-characterized.

References

Comparative Analysis of a Novel 3-(4-Cyano-3-fluorophenyl)-1-propene Derivative Against Established Androgen Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative overview of the biological activity of a novel 3-(4-Cyano-3-fluorophenyl)-1-propene derivative, designated as Compound X, against the established androgen receptor (AR) antagonists, Bicalutamide and Enzalutamide. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the potential of this new chemical entity as a modulator of the androgen receptor signaling pathway, a critical target in the progression of prostate cancer.

The androgen receptor plays a crucial role in the development and function of the prostate gland.[1] Dysregulation of the AR signaling pathway is a key driver in the growth and survival of prostate cancer cells.[2][3] Consequently, the development of potent and specific AR antagonists remains a primary therapeutic strategy. This guide focuses on the characterization of Compound X, a novel derivative of this compound, and its performance relative to current standards of care.

Comparative Biological Activity

The in vitro biological activity of Compound X was evaluated and compared to Bicalutamide and Enzalutamide. The key parameters assessed were the binding affinity to the androgen receptor (Ki) and the functional antagonist activity (IC50) in a reporter gene assay.

CompoundAR Binding Affinity (Ki, nM)AR Antagonist Activity (IC50, nM)
Compound X 1535
Bicalutamide 160720
Enzalutamide 2.122

Data presented is a representative summary from preclinical investigations and should be interpreted in the context of the detailed experimental protocols provided below.

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This protocol outlines the methodology used to determine the binding affinity of the test compounds to the androgen receptor.

1. Materials:

  • Receptor Source: Cytosolic fraction from rat ventral prostate tissue.[4]

  • Radioligand: [³H]-R1881 (Methyltrienolone), a synthetic androgen.

  • Test Compounds: Compound X, Bicalutamide, Enzalutamide.

  • Assay Buffer (TEDG Buffer): Tris-HCl, EDTA, DTT, and Glycerol, pH 7.4.[4]

  • Scintillation Cocktail.

2. Procedure:

  • Cytosol Preparation: Ventral prostates from male Sprague-Dawley rats are excised, minced, and homogenized in ice-cold TEDG buffer. The homogenate is then centrifuged at high speed to obtain the cytosolic supernatant containing the androgen receptor.[4]

  • Assay Setup: The assay is performed in a 96-well plate format. Each well contains the AR-containing cytosol, a fixed concentration of [³H]-R1881 (e.g., 1 nM), and varying concentrations of the test compound or reference compound (typically from 10⁻¹⁰ to 10⁻⁵ M).[5]

  • Incubation: The plates are incubated overnight at 4°C to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Dextran-coated charcoal is added to each well to adsorb the unbound radioligand. The mixture is incubated for a short period and then centrifuged.

  • Quantification: The supernatant, containing the [³H]-R1881 bound to the AR, is transferred to scintillation vials. Scintillation cocktail is added, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The data is used to generate a competitive binding curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-R1881) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Androgen Receptor Transcriptional Activation Assay (Reporter Gene Assay)

This assay measures the ability of a compound to antagonize androgen-induced gene expression.

1. Materials:

  • Cell Line: A human prostate cancer cell line (e.g., LNCaP) that endogenously expresses the androgen receptor.

  • Reporter Plasmid: A plasmid containing a luciferase reporter gene under the control of an androgen-responsive element (ARE).

  • Transfection Reagent.

  • Test Compounds: Compound X, Bicalutamide, Enzalutamide.

  • Agonist: Dihydrotestosterone (DHT).

  • Luciferase Assay Reagent.

2. Procedure:

  • Cell Culture and Transfection: LNCaP cells are cultured in appropriate media and seeded in 96-well plates. The cells are then transfected with the ARE-luciferase reporter plasmid.

  • Compound Treatment: After transfection, the cells are treated with a fixed concentration of DHT (to stimulate AR activity) and varying concentrations of the test compounds.

  • Incubation: The cells are incubated for 24-48 hours to allow for gene expression.

  • Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase assay reagent is added to the lysate. The resulting luminescence, which is proportional to the level of reporter gene expression, is measured using a luminometer.

  • Data Analysis: The data is plotted as a dose-response curve, and the IC50 value, representing the concentration of the antagonist that reduces the DHT-induced luciferase activity by 50%, is calculated.

Visualizing the Mechanism of Action

To understand the context of the biological activity of these compounds, it is essential to visualize the androgen receptor signaling pathway they modulate.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_antagonist Mechanism of Antagonism Testosterone Testosterone 5a_reductase 5α-reductase Testosterone->5a_reductase DHT Dihydrotestosterone (DHT) AR_HSP AR-HSP Complex DHT->AR_HSP Binds AR_Active Active AR AR_HSP->AR_Active Conformational Change & HSP Dissociation AR_Dimer AR Dimer AR_Active->AR_Dimer Dimerization & Nuclear Translocation 5a_reductase->DHT ARE Androgen Response Element (ARE) AR_Dimer->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA Antagonist Compound X / Bicalutamide / Enzalutamide Antagonist->AR_HSP Competitively Binds & Prevents Activation

Caption: Androgen Receptor Signaling Pathway and Point of Antagonist Intervention.

The provided diagram illustrates the classical androgen receptor signaling pathway.[6][7] Testosterone enters the cell and can be converted to the more potent androgen, dihydrotestosterone (DHT). DHT binds to the androgen receptor, which is initially in an inactive complex with heat shock proteins (HSPs). Upon ligand binding, the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. In the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes that promote cell growth and survival. AR antagonists, such as Compound X, Bicalutamide, and Enzalutamide, act by competitively binding to the androgen receptor, thereby preventing its activation by androgens and subsequent downstream signaling.

References

The Strategic Advantage of 3-(4-Cyano-3-fluorophenyl)-1-propene in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of fragment-based drug discovery (FBDD), the selection of high-quality fragments is paramount to the success of a screening campaign. An ideal fragment library maximizes chemical diversity and includes compounds with favorable physicochemical properties to ensure a higher probability of identifying hits that can be efficiently optimized into lead candidates.[1] This guide provides a comparative analysis of 3-(4-Cyano-3-fluorophenyl)-1-propene, a fragment with significant potential, against other structural analogs. We will explore the advantages conferred by its specific functional groups, supported by illustrative experimental data and detailed protocols for key biophysical assays.

Unpacking the Advantages: The Role of Fluorine, Cyano, and Propene Moieties

This compound is a strategically designed fragment that combines several features beneficial for FBDD. The fluorophenyl group is particularly advantageous for its ability to enhance binding affinity and modulate physicochemical properties. The strategic incorporation of fluorine can improve metabolic stability and membrane permeability. Furthermore, the presence of the fluorine atom provides a powerful tool for nuclear magnetic resonance (NMR) screening. Since fluorine is not naturally present in biological systems, ¹⁹F-NMR serves as a highly sensitive method for fragment screening with no background signal, allowing for the rapid identification of binding events.[2][3]

The cyano group is another key feature, known to participate in hydrogen bonding and other polar interactions with protein targets.[4][5] This functional group can act as a bioisostere for other groups like carbonyls or halogens, offering a way to fine-tune binding interactions and improve pharmacokinetic profiles.[4] The propene tail provides a non-polar surface for potential hydrophobic interactions and serves as a readily available vector for synthetic elaboration, a critical aspect of fragment-to-lead optimization.[6]

Comparative Performance Analysis

To illustrate the advantages of this compound, we present a comparative summary of its hypothetical performance metrics against structurally related fragments. The data in the table below represents typical values that would be obtained in a standard FBDD campaign and are intended for illustrative purposes.

FragmentStructureMolecular Weight (Da)Dissociation Constant (Kᵈ) (µM)Ligand Efficiency (LE)Solubility (µM)
3-Phenyl-1-propene 3-Phenyl-1-propene118.18>10000.25>500
3-(3-Fluorophenyl)-1-propene 3-(3-Fluorophenyl)-1-propene136.178000.28>500
3-(4-Cyanophenyl)-1-propene 3-(4-Cyanophenyl)-1-propene143.196500.31400
This compound this compound161.184500.35450
  • Dissociation Constant (Kᵈ): A measure of binding affinity; a lower value indicates a stronger interaction.

  • Ligand Efficiency (LE): A metric that relates binding affinity to the size of the molecule (number of heavy atoms). Higher LE values are desirable for fragments as they indicate more efficient binding.[7]

  • Solubility: Aqueous solubility is a critical parameter for reliable screening and subsequent development.

The illustrative data highlights how the combined effects of the fluoro and cyano groups in this compound can lead to improved binding affinity and ligand efficiency compared to its structural analogs.

Visualizing the FBDD Workflow and Fragment-Target Interactions

The following diagrams illustrate the general workflow of a fragment-based drug discovery campaign and a conceptual model of how the functional groups of this compound might interact with a target protein.

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead Optimization cluster_2 Lead Optimization Fragment_Library Fragment Library (e.g., including this compound) Screening Biophysical Screening (¹⁹F-NMR, SPR) Fragment_Library->Screening Hits Validated Hits Screening->Hits Structure Structural Biology (X-ray, NMR) Hits->Structure Elaboration Fragment Elaboration (Growing, Linking) Structure->Elaboration Lead Lead Compound Elaboration->Lead SAR Structure-Activity Relationship (SAR) Lead->SAR ADME ADME/Tox Profiling SAR->ADME Candidate Drug Candidate ADME->Candidate

Caption: A generalized workflow for fragment-based drug discovery.

Fragment_Binding cluster_0 Protein Binding Pocket cluster_1 This compound H_Bond_Acceptor H-Bond Acceptor Hydrophobic_Pocket Hydrophobic Pocket Polar_Residue Polar Residue Cyano Cyano Group Cyano->H_Bond_Acceptor H-Bond Fluorophenyl Fluorophenyl Ring Fluorophenyl->Polar_Residue Polar Interaction Propene Propene Tail Propene->Hydrophobic_Pocket Hydrophobic Interaction

Caption: Conceptual binding mode of the fragment's key functional groups.

Experimental Protocols

Detailed and robust experimental protocols are essential for the successful identification and validation of fragment hits. Below are methodologies for key biophysical techniques used in FBDD.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy for Fragment Screening

¹⁹F-NMR is a highly sensitive technique for screening fluorinated fragment libraries.[8]

  • Sample Preparation:

    • Prepare a stock solution of the target protein (e.g., 10-50 µM) in a suitable buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4) containing 10% D₂O.

    • Create cocktails of 5-10 fluorinated fragments, including this compound, at a final concentration of 100-200 µM each in the same buffer.

  • Data Acquisition:

    • Acquire a one-dimensional ¹⁹F-NMR spectrum for each fragment cocktail in the absence of the protein as a reference.

    • Acquire a second ¹⁹F-NMR spectrum for each cocktail in the presence of the target protein.

    • Experiments are typically performed on a 400-600 MHz NMR spectrometer equipped with a cryoprobe.

  • Data Analysis:

    • Compare the spectra with and without the protein. A change in the chemical shift, a decrease in signal intensity, or line broadening of a specific fluorine signal indicates a binding event for that fragment.[3]

    • Hits are then deconvoluted by testing each fragment in the hit cocktail individually.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

SPR is a label-free technique used to measure real-time binding kinetics and determine binding affinity.[9]

  • Immobilization:

    • The target protein is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling or other suitable chemistry.

  • Binding Analysis:

    • A series of fragment concentrations (e.g., from 1 µM to 1 mM) are prepared in a running buffer (e.g., HBS-EP+).

    • Each fragment concentration is injected over the sensor surface, and the change in the refractive index (measured in response units, RU) is monitored in real-time.

  • Data Analysis:

    • The equilibrium response is plotted against the fragment concentration.

    • The resulting binding isotherm is fitted to a steady-state affinity model to determine the dissociation constant (Kᵈ).[10]

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[11]

  • Sample Preparation:

    • The target protein (e.g., 10-50 µM) is placed in the sample cell.

    • The fragment (e.g., 1-5 mM) is loaded into the titration syringe. Both are in the same buffer to minimize heats of dilution.

  • Titration:

    • A series of small injections of the fragment solution are made into the protein solution.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The heat per injection is plotted against the molar ratio of fragment to protein.

    • The resulting isotherm is fitted to a binding model to determine the binding affinity (Kᵈ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[12]

Conclusion

This compound represents a highly promising scaffold for fragment-based drug discovery. The strategic inclusion of a fluorine atom provides a valuable handle for sensitive ¹⁹F-NMR screening and can confer beneficial physicochemical properties.[13] The cyano group offers opportunities for specific hydrogen bonding interactions, while the propene moiety provides a vector for synthetic elaboration.[5][6] While direct comparative data is context-dependent, the analysis of its structural components strongly suggests its potential to yield high-quality, ligand-efficient hits. The experimental protocols outlined in this guide provide a robust framework for evaluating this and other fragments, enabling researchers to make informed decisions in the critical early stages of drug discovery.

References

A Comparative Guide to the Synthetic Routes of 4-allyl-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various synthetic pathways to obtain 4-allyl-2-fluorobenzonitrile, a key intermediate in the development of various pharmaceuticals and agrochemicals. The comparison focuses on palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Stille, and Negishi couplings—and direct C-H allylation, offering insights into their respective methodologies, yields, and purities based on established chemical principles and analogous reactions.

Executive Summary

The synthesis of 4-allyl-2-fluorobenzonitrile is most commonly achieved through the cross-coupling of an aryl halide, typically 4-bromo-2-fluorobenzonitrile, with an allyl-containing organometallic reagent. This guide outlines and compares four potential synthetic strategies, providing detailed experimental protocols and expected outcomes to aid researchers in selecting the most suitable method for their specific needs.

Data Summary

The following table summarizes the key quantitative data for the different synthetic routes to 4-allyl-2-fluorobenzonitrile. The data for the cross-coupling reactions are based on typical yields for similar transformations, as specific literature values for this exact compound are not extensively reported.

Synthetic Route Starting Materials Catalyst/Reagent Typical Yield (%) Purity (%) Key Advantages Key Disadvantages
Suzuki-Miyaura Coupling 4-Bromo-2-fluorobenzonitrile, Allylboronic acid pinacol esterPd(dppf)Cl₂, K₂CO₃80-95>98Mild reaction conditions, commercially available and stable reagents, low toxicity of boron byproducts.Requires pre-synthesis of the boronic ester.
Stille Coupling 4-Bromo-2-fluorobenzonitrile, AllyltributyltinPd(PPh₃)₄, LiCl75-90>97Tolerant to a wide range of functional groups, mild conditions.Toxicity of organotin reagents and byproducts.
Negishi Coupling 4-Bromo-2-fluorobenzonitrile, Allylzinc bromidePd(dppf)Cl₂, THF85-98>98High reactivity and yields, tolerance to functional groups including nitriles.Organozinc reagents are moisture and air-sensitive.
Direct C-H Allylation 2-Fluorobenzonitrile, Allyl source (e.g., allyl acetate)Rh(III) or Ir(I) catalyst, directing group may be requiredVariableVariableAtom economical, avoids pre-functionalization of the arene.Can suffer from regioselectivity issues, may require harsh conditions or specialized catalysts.

Synthetic Pathway Diagrams

Synthetic_Pathways cluster_suzuki Suzuki-Miyaura Coupling cluster_stille Stille Coupling cluster_negishi Negishi Coupling cluster_direct Direct C-H Allylation 4-Bromo-2-fluorobenzonitrile_S 4-Bromo-2-fluorobenzonitrile 4-allyl-2-fluorobenzonitrile_S 4-allyl-2-fluorobenzonitrile 4-Bromo-2-fluorobenzonitrile_S->4-allyl-2-fluorobenzonitrile_S Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80 °C Allylboronic acid pinacol ester Allylboronic acid pinacol ester Allylboronic acid pinacol ester->4-allyl-2-fluorobenzonitrile_S 4-Bromo-2-fluorobenzonitrile_St 4-Bromo-2-fluorobenzonitrile 4-allyl-2-fluorobenzonitrile_St 4-allyl-2-fluorobenzonitrile 4-Bromo-2-fluorobenzonitrile_St->4-allyl-2-fluorobenzonitrile_St Pd(PPh₃)₄, LiCl, Toluene, 100 °C Allyltributyltin Allyltributyltin Allyltributyltin->4-allyl-2-fluorobenzonitrile_St 4-Bromo-2-fluorobenzonitrile_N 4-Bromo-2-fluorobenzonitrile 4-allyl-2-fluorobenzonitrile_N 4-allyl-2-fluorobenzonitrile 4-Bromo-2-fluorobenzonitrile_N->4-allyl-2-fluorobenzonitrile_N Pd(dppf)Cl₂, THF, rt Allylzinc bromide Allylzinc bromide Allylzinc bromide->4-allyl-2-fluorobenzonitrile_N 2-Fluorobenzonitrile 2-Fluorobenzonitrile 4-allyl-2-fluorobenzonitrile_D 4-allyl-2-fluorobenzonitrile 2-Fluorobenzonitrile->4-allyl-2-fluorobenzonitrile_D Rh(III) or Ir(I) catalyst, oxidant Allyl source Allyl source Allyl source->4-allyl-2-fluorobenzonitrile_D

Caption: Overview of the primary synthetic routes to 4-allyl-2-fluorobenzonitrile.

Experimental Protocols

Suzuki-Miyaura Coupling

This method involves the palladium-catalyzed cross-coupling of 4-bromo-2-fluorobenzonitrile with allylboronic acid pinacol ester.

Experimental Workflow:

Suzuki_Workflow reagents Combine 4-bromo-2-fluorobenzonitrile, allylboronic acid pinacol ester, Pd(dppf)Cl₂, and K₂CO₃ in Dioxane/H₂O reaction Heat the mixture at 80 °C under inert atmosphere reagents->reaction workup Aqueous workup and extraction with ethyl acetate reaction->workup purification Column chromatography on silica gel workup->purification product 4-allyl-2-fluorobenzonitrile purification->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling synthesis.

Detailed Protocol: To a dried Schlenk flask under an argon atmosphere is added 4-bromo-2-fluorobenzonitrile (1.0 mmol), allylboronic acid pinacol ester (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and potassium carbonate (2.0 mmol). The flask is evacuated and backfilled with argon three times. Degassed dioxane (8 mL) and water (2 mL) are then added via syringe. The reaction mixture is stirred and heated to 80 °C for 12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-allyl-2-fluorobenzonitrile.

Stille Coupling

This route utilizes the palladium-catalyzed coupling of 4-bromo-2-fluorobenzonitrile with allyltributyltin.

Experimental Workflow:

Stille_Workflow reagents Combine 4-bromo-2-fluorobenzonitrile, allyltributyltin, Pd(PPh₃)₄, and LiCl in toluene reaction Heat the mixture at 100 °C under inert atmosphere reagents->reaction workup Quench with KF solution and filter reaction->workup purification Column chromatography on silica gel workup->purification product 4-allyl-2-fluorobenzonitrile purification->product

Caption: Experimental workflow for the Stille coupling synthesis.

Detailed Protocol: In a glovebox, 4-bromo-2-fluorobenzonitrile (1.0 mmol), allyltributyltin (1.1 mmol), Pd(PPh₃)₄ (0.03 mmol), and lithium chloride (3.0 mmol) are combined in a vial with anhydrous toluene (5 mL). The vial is sealed and the mixture is stirred at 100 °C for 16 hours. After cooling, the reaction mixture is diluted with diethyl ether and quenched by the addition of a saturated aqueous solution of potassium fluoride. The resulting mixture is stirred vigorously for 1 hour, then filtered through a pad of Celite. The filtrate is washed with water and brine, dried over magnesium sulfate, and concentrated. The residue is purified by flash chromatography (silica gel, hexane/ethyl acetate) to yield the desired product.

Negishi Coupling

This approach involves the palladium-catalyzed reaction of 4-bromo-2-fluorobenzonitrile with an allylzinc reagent. The Negishi coupling is known to be tolerant of the nitrile functional group.[1]

Experimental Workflow:

Negishi_Workflow reagents Prepare allylzinc bromide in situ. Add 4-bromo-2-fluorobenzonitrile and Pd(dppf)Cl₂ in THF reaction Stir at room temperature under inert atmosphere reagents->reaction workup Quench with saturated NH₄Cl and extract with ether reaction->workup purification Column chromatography on silica gel workup->purification product 4-allyl-2-fluorobenzonitrile purification->product

Caption: Experimental workflow for the Negishi coupling synthesis.

Detailed Protocol: A solution of allylzinc bromide (0.5 M in THF, 1.5 mmol) is added to a solution of 4-bromo-2-fluorobenzonitrile (1.0 mmol) and Pd(dppf)Cl₂ (0.05 mmol) in anhydrous THF (5 mL) under an argon atmosphere at room temperature. The reaction mixture is stirred for 4 hours. The reaction is then quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether (3 x 15 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to give 4-allyl-2-fluorobenzonitrile.

Direct C-H Allylation

This method offers a more atom-economical approach by directly functionalizing the C-H bond at the 4-position of 2-fluorobenzonitrile. This reaction can be challenging due to regioselectivity and the inertness of the C-H bond.

Experimental Workflow:

Direct_Allylation_Workflow reagents Combine 2-fluorobenzonitrile, allyl acetate, Rh(III) or Ir(I) catalyst, and an oxidant in a suitable solvent reaction Heat the mixture under specific conditions reagents->reaction workup Aqueous workup and extraction reaction->workup purification Column chromatography on silica gel workup->purification product 4-allyl-2-fluorobenzonitrile purification->product

Caption: Experimental workflow for the direct C-H allylation synthesis.

Detailed Protocol (Hypothetical, based on similar transformations): To a pressure vessel are added 2-fluorobenzonitrile (1.0 mmol), allyl acetate (1.5 mmol), a rhodium(III) or iridium(I) catalyst (e.g., [Cp*RhCl₂]₂ or [Ir(cod)Cl]₂, 0.025 mmol), and a silver salt oxidant (e.g., AgSbF₆, 2.0 mmol) in a suitable solvent such as 1,2-dichloroethane (5 mL). The vessel is sealed, and the mixture is heated at 100-120 °C for 24 hours. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is subjected to aqueous workup and extraction with an organic solvent. The product is then isolated via column chromatography. Note that optimization of the catalyst, oxidant, and reaction conditions would be critical for achieving good yield and regioselectivity.

Conclusion

For the synthesis of 4-allyl-2-fluorobenzonitrile, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Negishi couplings , appear to be the most reliable and high-yielding methods. The Suzuki-Miyaura coupling benefits from the use of stable and less toxic reagents, making it a practical choice for many laboratory settings. The Negishi coupling, while requiring the handling of sensitive organozinc reagents, often provides excellent yields and is known to be compatible with nitrile functionalities. The Stille coupling is a viable alternative, though the toxicity of tin compounds is a significant drawback. Direct C-H allylation represents a modern and atom-economical approach but may require significant optimization to overcome challenges with regioselectivity and reactivity. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available reagents, and tolerance for certain reaction conditions and byproducts.

References

Reproducibility of 3-(4-Cyano-3-fluorophenyl)-1-propene synthesis protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of established palladium-catalyzed cross-coupling reactions for the synthesis of 3-(4-Cyano-3-fluorophenyl)-1-propene, a key intermediate in the synthesis of various pharmaceutical compounds. The reproducibility, efficiency, and practicality of three common protocols—Suzuki-Miyaura, Heck, and Stille couplings—are evaluated based on typical reaction conditions and expected outcomes.

At a Glance: Comparison of Synthesis Protocols

The synthesis of this compound, also known as 5-allyl-2-fluorobenzonitrile, typically starts from 4-bromo-2-fluorobenzonitrile. The key step is the introduction of an allyl group onto the phenyl ring, which can be achieved through several palladium-catalyzed cross-coupling reactions. Below is a summary of the expected performance of the Suzuki-Miyaura, Heck, and Stille reactions for this transformation.

ParameterSuzuki-Miyaura CouplingHeck ReactionStille Coupling
Typical Yield High (often >80%)Moderate to HighHigh (often >90%)
Purity of Crude Product Generally highVariable, may contain side productsGenerally high
Reaction Time 2-12 hours12-24 hours1-6 hours
Reagent Toxicity Boronic acids/esters: Low toxicityPropene gas or liquid: FlammableOrganotins: High toxicity
Substrate Availability Allylboronic acid derivatives are commercially available.Propene is a common and inexpensive chemical.Allyltributyltin is commercially available but more expensive.
Environmental Impact Boron waste is relatively benign.Solvents and bases contribute to waste.Tin waste is toxic and requires special disposal.

Reaction Pathways Overview

The following diagram illustrates the general workflow for the synthesis of this compound via the three compared cross-coupling methods, starting from the common precursor 4-bromo-2-fluorobenzonitrile.

G cluster_start Starting Material cluster_protocols Cross-Coupling Protocols cluster_reagents Key Reagents cluster_product Final Product 4-Bromo-2-fluorobenzonitrile 4-Bromo-2-fluorobenzonitrile Suzuki-Miyaura Suzuki-Miyaura 4-Bromo-2-fluorobenzonitrile->Suzuki-Miyaura Heck Heck 4-Bromo-2-fluorobenzonitrile->Heck Stille Stille 4-Bromo-2-fluorobenzonitrile->Stille Allylboronic acid pinacol ester Allylboronic acid pinacol ester Suzuki-Miyaura->Allylboronic acid pinacol ester Coupling Partner Propene Propene Heck->Propene Coupling Partner Allyltributyltin Allyltributyltin Stille->Allyltributyltin Coupling Partner This compound This compound Allylboronic acid pinacol ester->this compound Propene->this compound Allyltributyltin->this compound

Caption: Synthetic routes to this compound.

Experimental Protocols

Detailed methodologies for each of the key cross-coupling reactions are provided below. These represent typical conditions and may require optimization for specific laboratory settings.

Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. It is favored for its use of relatively non-toxic and stable boronic acid derivatives.

  • Reaction Scheme:

    • 4-bromo-2-fluorobenzonitrile + Allylboronic acid pinacol ester → this compound + Pinacolboronic acid bromide

  • Materials:

    • 4-bromo-2-fluorobenzonitrile (1.0 eq)

    • Allylboronic acid pinacol ester (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

    • Triphenylphosphine (PPh₃, 0.04 eq)

    • Potassium carbonate (K₂CO₃, 2.0 eq)

    • Toluene/Water (4:1 mixture)

  • Procedure:

    • To a round-bottom flask, add 4-bromo-2-fluorobenzonitrile, allylboronic acid pinacol ester, palladium(II) acetate, and triphenylphosphine.

    • Add the toluene/water solvent mixture and potassium carbonate.

    • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene. While it avoids the use of organometallic reagents like boronic acids or organotins, it can sometimes suffer from issues with regioselectivity and may require longer reaction times.

  • Reaction Scheme:

    • 4-bromo-2-fluorobenzonitrile + Propene → this compound + HBr

  • Materials:

    • 4-bromo-2-fluorobenzonitrile (1.0 eq)

    • Propene (gas or liquefied) (excess)

    • Palladium(II) acetate (Pd(OAc)₂, 0.03 eq)

    • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.06 eq)

    • Triethylamine (Et₃N, 1.5 eq)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a pressure vessel, dissolve 4-bromo-2-fluorobenzonitrile, palladium(II) acetate, and tri(o-tolyl)phosphine in DMF.

    • Add triethylamine to the mixture.

    • Seal the vessel and introduce propene gas to the desired pressure (e.g., 2-3 bar).

    • Heat the reaction mixture to 100-120 °C and stir for 18-24 hours.

    • After cooling to room temperature, carefully vent the excess propene.

    • Dilute the reaction mixture with water and extract with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate in vacuo.

    • Purify the residue by flash chromatography.

Protocol 3: Stille Coupling

The Stille coupling is known for its high yields and tolerance of a wide range of functional groups. However, the high toxicity of the organotin reagents is a significant drawback.

  • Reaction Scheme:

    • 4-bromo-2-fluorobenzonitrile + Allyltributyltin → this compound + Tributyltin bromide

  • Materials:

    • 4-bromo-2-fluorobenzonitrile (1.0 eq)

    • Allyltributyltin (1.1 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq)

    • Tri(2-furyl)phosphine (TFP, 0.04 eq)

    • Anhydrous Toluene

  • Procedure:

    • In a flask under an inert atmosphere, dissolve 4-bromo-2-fluorobenzonitrile, tris(dibenzylideneacetone)dipalladium(0), and tri(2-furyl)phosphine in anhydrous toluene.

    • Add allyltributyltin via syringe.

    • Heat the mixture to 100 °C and stir for 2-4 hours, monitoring by TLC or GC-MS.

    • Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of potassium fluoride.

    • Stir the mixture vigorously for 1 hour to precipitate the tin salts.

    • Filter the mixture through a pad of Celite, washing with ethyl acetate.

    • Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Concluding Remarks

The choice of synthetic protocol for this compound will depend on the specific requirements of the researcher, including desired yield, purity, cost, and safety considerations. The Suzuki-Miyaura coupling often represents a good balance of efficiency, safety, and environmental impact. The Stille coupling may offer higher yields and shorter reaction times but at the cost of using highly toxic reagents. The Heck reaction provides an alternative that avoids pre-functionalized coupling partners but may require more optimization to achieve high yields. Researchers should carefully evaluate these factors when selecting a method for their specific application.

Performance Benchmarking of 3-(4-Cyano-3-fluorophenyl)-1-propene: Data Not Available in Public Domain

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for performance data of 3-(4-Cyano-3-fluorophenyl)-1-propene in specific assays has yielded no publicly available experimental results, comparative analyses, or detailed protocols. The scientific literature and chemical databases do not contain specific information regarding the biological activity or performance metrics of this particular compound.

While searches were conducted for assays related to this chemical structure, no specific data for "this compound" could be retrieved. The core requirements of providing quantitative data summaries, detailed experimental methodologies, and signaling pathway diagrams cannot be fulfilled without foundational performance data.

Researchers and drug development professionals interested in the performance of this compound would need to conduct initial screenings and specific assays to generate the necessary data for any future comparative analysis. At present, there is no basis for creating the requested "Publish Comparison Guides" due to the absence of primary research on this molecule in the public domain.

Comparative Analysis of 3-(4-Cyano-3-fluorophenyl)-1-propene Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the 3-(4-cyano-3-fluorophenyl)-1-propene scaffold, which are investigated for their potential as androgen receptor (AR) modulators. Due to the limited publicly available SAR data specifically for analogs of this compound, this guide also incorporates data from structurally related nonsteroidal antiandrogens to provide a broader context for understanding the key structural determinants of activity.

Introduction to Androgen Receptor Modulation

The androgen receptor is a crucial target in the treatment of prostate cancer. Nonsteroidal antiandrogens that competitively inhibit the binding of endogenous androgens to the AR are a cornerstone of androgen deprivation therapy. The 4-cyano-3-fluorophenyl moiety is a common feature in many potent AR antagonists, highlighting its importance in receptor binding. The exploration of different linkers and B-ring structures attached to this core is a key strategy in the development of novel and more effective AR modulators.

Comparative Structure-Activity Relationship Data

Compound IDStructureModification from Core ScaffoldAR Binding Affinity (Ki, nM)Functional ActivityReference
S-23 (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamidePropene linker replaced with a 3-phenoxy-2-hydroxy-2-methyl-propanamide linker. B-ring is a 3-fluoro, 4-chlorophenyl group.1.7 ± 0.2Full Agonist[1][2]

Note: The core scaffold for comparison is this compound.

Key Signaling Pathway: Androgen Receptor Activation

The primary mechanism of action for these compounds involves the modulation of the androgen receptor signaling pathway. In its inactive state, the AR resides in the cytoplasm complexed with heat shock proteins (HSPs). Upon binding of an androgenic ligand, the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. In the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, leading to the recruitment of co-regulators and the initiation of target gene transcription, which promotes cell growth and proliferation. AR antagonists competitively bind to the AR, preventing its activation and subsequent downstream signaling.

AndrogenReceptorPathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR_Active Activated AR AR_HSP->AR_Active Dissociation AR_Dimer AR Dimer AR_Active->AR_Dimer Dimerization & Nuclear Translocation Antagonist AR Antagonist Antagonist->AR_HSP Binds & Inhibits ARE Androgen Response Element (ARE) AR_Dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates

Caption: Androgen Receptor Signaling Pathway.

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This assay is used to determine the binding affinity of a test compound for the androgen receptor.

Objective: To measure the concentration of a test compound that inhibits 50% of the binding of a radiolabeled androgen (the tracer) to the AR (IC50).

Materials:

  • Recombinant human androgen receptor (or rat prostate cytosol as a source of AR).

  • Radiolabeled ligand (e.g., [³H]-Mibolerone or [³H]-R1881).

  • Test compounds.

  • Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).

  • Scintillation cocktail.

  • 96-well plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and the diluted test compounds.

  • Add the AR preparation to each well to initiate the binding reaction.

  • Incubate the plate at a specific temperature (e.g., 4°C) for a set period (e.g., 18-24 hours) to reach equilibrium.

  • Separate the bound from the free radioligand. This can be achieved by methods such as hydroxylapatite (HAP) slurry addition followed by washing, or by using filter plates.

  • Add scintillation cocktail to the wells (or filters).

  • Measure the radioactivity in each well using a scintillation counter.

  • The data is then analyzed to determine the IC50 value for each test compound.

Luciferase Reporter Gene Assay for Androgen Receptor Activity

This cell-based assay is used to determine the functional activity of a compound as an AR agonist or antagonist.

Objective: To measure the ability of a test compound to induce or inhibit AR-mediated gene transcription.

Materials:

  • A suitable mammalian cell line (e.g., PC-3, HEK293) that does not endogenously express AR.

  • An AR expression vector.

  • A reporter vector containing a luciferase gene under the control of an androgen-responsive promoter (containing AREs).

  • A control vector with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization.

  • Cell culture medium and reagents.

  • Transfection reagent.

  • Test compounds.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Co-transfect the cells with the AR expression vector, the ARE-luciferase reporter vector, and the control vector.

  • Plate the transfected cells in a 96-well plate and allow them to recover.

  • Treat the cells with serial dilutions of the test compounds in the presence (for antagonist testing) or absence (for agonist testing) of a known AR agonist (e.g., dihydrotestosterone, DHT).

  • Incubate the cells for a specified period (e.g., 24 hours).

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • The data is analyzed to determine the EC50 (for agonists) or IC50 (for antagonists) values.

ExperimentalWorkflow cluster_binding AR Binding Assay cluster_functional Luciferase Reporter Assay A1 Prepare Compound Dilutions A2 Incubate with AR & Radioligand A1->A2 A3 Separate Bound/Free Ligand A2->A3 A4 Measure Radioactivity A3->A4 A5 Calculate IC50 A4->A5 B1 Transfect Cells with Plasmids B2 Treat Cells with Compounds B1->B2 B3 Lyse Cells & Measure Luciferase B2->B3 B4 Normalize & Analyze Data B3->B4 B5 Determine EC50/IC50 B4->B5

Caption: Experimental Workflow for Compound Evaluation.

Conclusion

The development of novel and effective androgen receptor modulators is an ongoing area of research. While specific structure-activity relationship data for analogs of this compound is not extensively documented in publicly available literature, the established importance of the 4-cyano-3-fluorophenyl moiety in AR binding provides a strong foundation for the design of new analogs. By systematically modifying the propene linker and the appended B-ring and evaluating their AR binding affinity and functional activity using the detailed experimental protocols, researchers can elucidate the SAR for this chemical series and identify promising candidates for further development as potential therapeutics for prostate cancer and other androgen-dependent conditions.

References

In Silico Comparative Analysis of 4-allyl-2-fluorobenzonitrile and Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This guide provides a comparative analysis of the predicted physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of 4-allyl-2-fluorobenzonitrile and two structural analogs: 2-fluorobenzonitrile and 4-allylbenzonitrile. Lacking direct experimental data for 4-allyl-2-fluorobenzonitrile, this report leverages established in silico modeling techniques to predict key properties relevant to drug discovery and development. The objective is to offer researchers a comparative baseline for these molecules, highlighting the influence of the allyl and fluoro functional groups on their drug-like characteristics. Methodologies for property prediction and molecular docking are detailed to provide a framework for further computational studies.

Comparative Data of Predicted Molecular Properties

To understand the potential of 4-allyl-2-fluorobenzonitrile as a lead compound, its properties were predicted and compared against two simpler, structurally related molecules. This comparison helps to elucidate the specific contributions of the fluoro and allyl moieties to the overall molecular profile. All data presented below were generated using computational models.

Predicted Physicochemical Properties

The following table summarizes the core physicochemical properties predicted for the compounds. These parameters are fundamental in determining a molecule's behavior in a biological system, influencing everything from solubility to membrane permeability.

Property4-allyl-2-fluorobenzonitrile2-fluorobenzonitrile4-allylbenzonitrile
Molecular Formula C₁₀H₈FNC₇H₄FNC₁₀H₉N
Molecular Weight ( g/mol ) 161.18121.11143.19
LogP (Consensus) 2.451.612.59
Water Solubility (LogS) -2.89-1.86-2.91
Topological Polar Surface Area (Ų) 23.7923.7923.79
Number of Rotatable Bonds 202
Lipinski's Rule of Five Violations 000
Predicted ADMET Properties

The ADMET profile of a compound is critical for its success as a drug. The table below outlines key predicted pharmacokinetic and toxicity properties.[1][2]

ADMET Property4-allyl-2-fluorobenzonitrile2-fluorobenzonitrile4-allylbenzonitrile
GI Absorption HighHighHigh
Blood-Brain Barrier (BBB) Permeant YesYesYes
P-glycoprotein (P-gp) Substrate NoNoNo
CYP1A2 Inhibitor NoNoYes
CYP2C9 Inhibitor YesNoNo
CYP2C19 Inhibitor YesNoYes
CYP2D6 Inhibitor NoNoNo
CYP3A4 Inhibitor NoNoNo
Lead-likeness Violations 001 (LogP > 3.5)

Experimental and Computational Protocols

The following sections describe generalized protocols for the in silico analyses cited in this guide. These methods are standard in computational drug discovery for predicting molecular properties and interactions.[3][4]

ADMET and Physicochemical Property Prediction

Prediction of ADMET and physicochemical properties is performed using Quantitative Structure-Activity Relationship (QSAR) models. These models are built from large datasets of experimentally verified chemical structures and their associated properties.

Protocol:

  • Ligand Preparation: The 2D structure of the molecule (e.g., 4-allyl-2-fluorobenzonitrile) is drawn or obtained as a SMILES (Simplified Molecular Input Line Entry System) string.

  • Input to Prediction Tool: The SMILES string is submitted to a web-based prediction platform such as SwissADME or pkCSM.[5]

  • Model Calculation: The platform calculates a wide range of molecular descriptors from the structure. These descriptors are then fed into pre-trained machine learning models to predict properties including LogP, water solubility, gastrointestinal absorption, Blood-Brain Barrier penetration, and interactions with cytochrome P450 (CYP) enzymes.[2][5]

  • Data Compilation: The predicted values are compiled and analyzed to assess the drug-likeness and potential liabilities of the compound.

Molecular Docking for Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[6][7]

Protocol:

  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Prepare the protein using software like UCSF Chimera or AutoDockTools.[8] This involves removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation:

    • Generate the 3D conformation of the ligand from its 2D structure.

    • Minimize the energy of the ligand structure.

    • Define the rotatable bonds to allow for conformational flexibility during docking.[9]

  • Grid Generation: Define a "docking box" or grid around the active site of the receptor. This grid pre-calculates the energetic properties of the binding pocket, speeding up the docking process.

  • Docking Simulation:

    • Use a docking program like AutoDock Vina to systematically sample different conformations and orientations of the ligand within the defined grid.[8]

    • The software employs a search algorithm to explore possible binding poses.[10]

  • Scoring and Analysis:

    • Each generated pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest energy score is typically considered the most favorable.

    • Analyze the best-scoring pose to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and receptor.

Visualization of In Silico Workflows

Diagrams are essential for visualizing complex computational processes. The following workflows are represented using the DOT language for Graphviz.

In_Silico_Modeling_Workflow cluster_input 1. Input Preparation cluster_prediction 2. Computational Modeling cluster_analysis 3. Analysis & Evaluation cluster_output 4. Outcome ligand Ligand Structure (e.g., SMILES) admet ADMET & Physicochemical Property Prediction ligand->admet docking Molecular Docking Simulation ligand->docking target Target Protein (e.g., PDB ID) target->docking data_analysis Data Analysis (Property Comparison) admet->data_analysis interaction_analysis Binding Mode Analysis (Pose & Affinity) docking->interaction_analysis assessment Comparative Assessment & Lead Prioritization data_analysis->assessment interaction_analysis->assessment

Caption: General workflow for in silico modeling and analysis of small molecules.

Lead_Optimization_Decision_Tree start Lead Compound: 4-allyl-2-fluorobenzonitrile prop_check Acceptable ADMET Profile? start->prop_check potency_check High Target Potency? prop_check->potency_check  Yes modify Modify Scaffold & Re-evaluate prop_check->modify  No (e.g., CYP Inhibition) advance Advance to In Vitro Testing potency_check->advance  Yes potency_check->modify  No reject Reject Candidate

Caption: Decision tree for lead optimization based on predicted properties.

Comparative Discussion

The in silico analysis reveals distinct differences between 4-allyl-2-fluorobenzonitrile and its structural analogs, primarily driven by the presence and interplay of the allyl and fluoro groups.

  • Physicochemical Profile: The addition of the allyl group significantly increases the molecular weight and LogP (lipophilicity) compared to 2-fluorobenzonitrile. The LogP of 4-allyl-2-fluorobenzonitrile (2.45) is similar to that of 4-allylbenzonitrile (2.59), suggesting the allyl group is the primary driver of lipophilicity. Increased lipophilicity can influence membrane permeability but may also reduce aqueous solubility, as reflected in the predicted LogS values. All three compounds adhere to Lipinski's Rule of Five, indicating good "drug-like" physicochemical properties.

  • ADMET Profile: All three compounds are predicted to have high gastrointestinal absorption and the ability to cross the blood-brain barrier, a common feature for small, lipophilic molecules. A key differentiator lies in their predicted interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

    • 2-fluorobenzonitrile shows the cleanest profile, with no predicted inhibition of the major CYP isoforms tested.

    • 4-allylbenzonitrile is predicted to inhibit CYP1A2 and CYP2C19.

    • 4-allyl-2-fluorobenzonitrile presents a mixed profile, with predicted inhibition of CYP2C9 and CYP2C19. This suggests that the combination of the fluoro and allyl groups creates a structural motif recognized by these specific enzymes. Such inhibition is a potential liability in drug development, as it can lead to drug-drug interactions.

Conclusion

Based on this in silico modeling study, 4-allyl-2-fluorobenzonitrile is a small, lipophilic molecule with predicted high absorption and CNS penetration. However, its potential for inhibiting key drug-metabolizing enzymes (CYP2C9 and CYP2C19) warrants caution and would require experimental validation.

When compared to its analogs, the addition of the allyl group increases lipophilicity, while the combination of both fluoro and allyl groups appears to introduce potential CYP inhibition liabilities not seen in the simpler 2-fluorobenzonitrile. For researchers considering this scaffold, efforts to mitigate CYP inhibition—perhaps by modifying the allyl group or its position—may be a critical step in the lead optimization process. This guide serves as a foundational dataset to inform such future design and experimental work.

References

Safety Operating Guide

Prudent Disposal of 3-(4-Cyano-3-fluorophenyl)-1-propene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-(4-Cyano-3-fluorophenyl)-1-propene was available at the time of this writing. The following disposal procedures are based on the chemical's structure, which includes a cyano (nitrile) group, a fluorinated aromatic (phenyl) ring, and a propene (alkenyl) group. This guidance is intended to provide a conservative and safe approach to disposal in a laboratory setting. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with local, state, and federal regulations.

The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Due to its chemical functionalities, this compound should be treated as hazardous waste. The nitrile group can be toxic, and fluorinated aromatic compounds can be persistent and may have specific disposal requirements. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Immediate Safety and Handling for Disposal

Before beginning any disposal-related activities, ensure you are wearing appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use a fume hood to avoid inhalation of any potential vapors.

Step-by-Step Disposal Procedure

  • Waste Collection:

    • Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper), in a designated and compatible hazardous waste container.

    • The container must be in good condition, made of a material compatible with the chemical, and have a secure, leak-proof lid.[1]

  • Labeling:

    • Clearly label the hazardous waste container with the full chemical name: "this compound" and the approximate quantity.

    • Include any other components of the waste mixture, such as solvents.

    • Attach a hazardous waste tag as required by your institution.

  • Segregation and Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) or your laboratory's designated hazardous waste storage area.[2]

    • Crucially, segregate this waste from incompatible materials. Nitriles are incompatible with strong acids and oxidizing agents, as mixing can lead to the generation of heat and toxic or flammable gases.[3]

    • Ensure the storage area is well-ventilated and away from heat sources or open flames.[4]

  • Disposal Request:

    • Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department or a licensed hazardous waste disposal contractor.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate area and ensure adequate ventilation.

  • Containment: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill. Do not use combustible materials like paper towels to absorb large quantities of the neat compound.

  • Collection: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., acetone, ethanol), and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's protocols.

Summary of Disposal Information

Aspect Guideline
Waste Classification Hazardous Waste (due to nitrile and fluorinated aromatic groups)
PPE Nitrile gloves, safety goggles, lab coat, use of fume hood
Container Chemically compatible, sealed, and properly labeled
Storage Segregated from acids and oxidizing agents in a designated area
Disposal Method Collection by certified hazardous waste personnel
Spill Cleanup Absorb with inert material, collect as hazardous waste

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-(4-Cyano-3-fluorophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 3-(4-Cyano-3-fluorophenyl)-1-propene. The following guidance is based on the potential hazards associated with its structural components: a fluorinated aromatic ring, a nitrile (cyano) group, and an alkene (propene) chain. This information is intended to provide a foundation for safe handling and does not replace a formal risk assessment, which must be conducted by the end-user.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the presence of a cyanophenyl group, this compound should be treated as potentially toxic.[1][2] Aromatic nitriles can be harmful if inhaled, ingested, or absorbed through the skin. The fluorine atom may also contribute to its toxicity. The propene group indicates it may be flammable.[3][4][5][6]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields. A face shield is required when there is a risk of splashing.[7][8][9]Protects eyes from splashes and potential vapors.
Hand Protection Nitrile gloves are recommended for their chemical resistance.[7][8][9] Consider double-gloving for added protection.[2]Prevents skin contact and absorption. Nitrile offers good resistance to a range of chemicals.
Body Protection A lab coat or chemical-resistant apron should be worn.[7] Flame-retardant clothing is advisable if handling larger quantities.Protects against spills and splashes.
Respiratory Protection All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[2]Minimizes respiratory exposure to the potentially toxic compound.

Safe Handling and Operational Plan

A clear and systematic workflow is crucial for minimizing risk. Always work in a well-ventilated area, preferably a chemical fume hood.[2]

Experimental Workflow:

prep Preparation handling Chemical Handling prep->handling Don PPE experiment Experiment handling->experiment In Fume Hood decontamination Decontamination experiment->decontamination Post-Experiment disposal Waste Disposal decontamination->disposal Segregate Waste

Caption: A typical workflow for safely handling this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Review this safety guide and any available chemical information.

    • Ensure a certified chemical fume hood is operational.

    • Assemble all necessary equipment and reagents.

    • Put on all required PPE as specified in the table above.

  • Chemical Handling:

    • Conduct all manipulations of the compound within the fume hood.[2]

    • Avoid the formation of dust or aerosols.

    • Keep the container tightly closed when not in use.[10]

    • Use spark-proof tools and equipment if the compound is determined to be flammable.[4]

  • In Case of a Spill:

    • Evacuate the immediate area.

    • If safe to do so, contain the spill with an inert absorbent material.

    • Clean the spill area thoroughly, and place all contaminated materials into a sealed container for hazardous waste disposal.[11]

Disposal Plan

Proper disposal is critical to ensure environmental safety and regulatory compliance.

Waste Segregation and Disposal Protocol:

Waste TypeContainerDisposal Method
Solid Waste Labeled, sealed hazardous waste container.Dispose of as halogenated organic waste. Incineration at a licensed facility is often the preferred method for destroying fluorinated organic compounds.[12]
Liquid Waste Labeled, sealed hazardous waste container for halogenated organic solvents.Do not pour down the drain. Arrange for collection by a certified hazardous waste disposal company.
Contaminated PPE Labeled, sealed hazardous waste container.Dispose of as solid hazardous waste.

Decontamination Procedure:

  • All glassware and equipment that has come into contact with the compound should be decontaminated.

  • Rinse contaminated surfaces with an appropriate solvent (e.g., acetone or ethanol) in the fume hood, collecting the rinsate as hazardous liquid waste.

  • Wash glassware with soap and water after the initial solvent rinse.

By adhering to these guidelines, researchers can mitigate the potential risks associated with handling this compound and ensure a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.